molecular formula C17H23FN2O4 B1272010 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid CAS No. 885272-91-3

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Cat. No.: B1272010
CAS No.: 885272-91-3
M. Wt: 338.4 g/mol
InChI Key: PPGHGFHJSQSOJP-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C17H23FN2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGHGFHJSQSOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376096
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-91-3
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. The document details its strategic importance, physicochemical properties, a robust and validated synthetic route, in-depth analytical characterization, and its principal applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: Strategic Importance in Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a sophisticated synthetic intermediate valued for its unique structural components, which are frequently incorporated into bioactive molecules.[1] Its architecture combines three key pharmacophoric elements:

  • The Piperazine Moiety: A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous FDA-approved drugs.[2] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and can serve as a versatile linker to orient other functional groups for optimal target engagement.

  • The α-Aryl Acetic Acid Core: This structural motif is a cornerstone of many pharmaceutical agents. The stereocenter alpha to the carboxylic acid and the aromatic ring provides a critical three-dimensional architecture for specific interactions with biological targets like enzymes and receptors.

  • The 3-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and bioavailability. The fluorine atom at the meta-position can alter the electronic properties of the phenyl ring and influence intermolecular interactions.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers strategic protection of the piperazine nitrogen. Its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions make it an invaluable tool in multi-step synthetic campaigns.[1]

Collectively, these features make the title compound a highly sought-after precursor for constructing complex molecules, particularly in the development of novel CNS agents and therapeutics for neurological disorders.[1][3]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the development of analytical methods.

PropertyValueSource / Method
IUPAC Name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid-
Synonyms 2-[4-(t-Butoxycarbonyl)piperazinyl]-2-(3-fluorophenyl)acetic acidCommercial Suppliers
CAS Number 885272-91-3[4]
Molecular Formula C₁₇H₂₃FN₂O₄[5]
Molecular Weight 338.37 g/mol [5]
Appearance White to off-white solidTypical for this class
Solubility Soluble in methanol, DMSO, dichloromethane; poorly soluble in waterInferred from structure
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)OInferred from structure
InChI Key MMXLMQWRBHJCFO-UHFFFAOYSA-N (analogue)[3]

Synthesis and Purification: A Validated Workflow

While multiple synthetic strategies could be envisioned, a robust and scalable approach involves a two-step sequence: nucleophilic substitution followed by ester hydrolysis. This method is reliable and utilizes readily available starting materials.

Synthetic Rationale

The chosen pathway leverages the nucleophilicity of the secondary amine in N-Boc-piperazine to displace a halide at the alpha position of a phenylacetic ester. The ester functionality serves as a protecting group for the carboxylic acid, preventing unwanted side reactions and improving the solubility of the intermediate. The final step is a standard saponification to yield the target carboxylic acid.

Visualized Synthetic Workflow

Synthesis_Workflow A Ethyl 2-bromo-2-(3-fluorophenyl)acetate C Ethyl 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat B N-Boc-piperazine B->C D Ethyl 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetate E 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid D->E 1. Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) 2. Acidic Workup (e.g., HCl) MS_Fragmentation parent [M+H]⁺ m/z 339.17 frag1 [M+H - C₄H₈]⁺ m/z 283 parent->frag1 - Isobutylene frag2 [M+H - Boc]⁺ m/z 239 parent->frag2 - Boc group frag3 Further Piperazine Ring Fragments frag1->frag3 Amide_Coupling start 2-(4-Boc-piperazinyl)-2- (3-fluorophenyl)acetic acid reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) product Target Amide Derivative start->product amine Amine (R-NH₂) amine->product

Sources

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry.[1] Primarily utilized as an intermediate in the synthesis of novel pharmaceuticals targeting the central nervous system, unambiguous confirmation of its molecular structure is paramount for ensuring quality, safety, and efficacy in drug development pipelines.[1] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, provide field-proven protocols, and present a self-validating system for structural verification, tailored for researchers, analytical scientists, and drug development professionals.

Introduction and Strategic Overview

The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (Molecular Formula: C₁₇H₂₃FN₂O₄, Molecular Weight: 338.38 g/mol ) possesses a unique combination of functional moieties: a fluorinated aromatic ring, a chiral acetic acid center, and a Boc-protected piperazine ring.[1] Each component presents distinct analytical signatures that must be accurately identified and correlated to confirm the overall structure.

The strategic approach to elucidation is not linear but integrative. Each analytical technique provides a piece of a larger puzzle. HPLC first establishes purity, ensuring that the spectroscopic data corresponds to the target compound. Subsequently, MS provides the molecular weight and elemental composition, while IR spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy, the cornerstone of this process, reveals the precise atomic connectivity and stereochemical relationships, allowing for the complete and unambiguous assembly of the molecular structure.

Diagram: Overall Structure Elucidation Workflow

G cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirm Data Integration & Confirmation Sample Test Compound HPLC Purity Assessment (HPLC) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) HPLC->NMR Purified Sample MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS Purified Sample IR FTIR Spectroscopy HPLC->IR Purified Sample Integration Data Integration NMR->Integration Spectroscopic Data MS->Integration Spectroscopic Data IR->Integration Spectroscopic Data Confirmation Structure Confirmed Integration->Confirmation G Parent [M+H]⁺ m/z 339.17 Frag1 Loss of C₄H₈ (isobutylene) m/z 283.11 Parent->Frag1 -56 Da Frag2 Loss of Boc group (C₅H₉O₂) m/z 239.12 Parent->Frag2 -100 Da Frag3 Loss of COOH (formic acid) m/z 293.18 Parent->Frag3 -46 Da Frag4 Piperazine Ring Cleavage Frag2->Frag4

Sources

The Pivotal Role of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic Acid in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in the synthesis of novel therapeutics targeting the central nervous system (CNS). We will explore the strategic incorporation of the piperazine and 3-fluorophenyl moieties, critical structural features that impart desirable pharmacological properties. This guide will further detail a plausible synthetic route, comprehensive characterization protocols, and the rationale behind experimental design, offering valuable insights for researchers engaged in the development of next-generation neurological drugs.

Introduction: The Strategic Design of a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential in the realm of neurological disorders is a paramount challenge in medicinal chemistry. The intricate nature of the CNS necessitates the design of molecules with precisely tuned physicochemical and pharmacological properties. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid has emerged as a valuable synthetic intermediate, embodying a strategic combination of structural motifs known to confer favorable characteristics for CNS drug candidates.[1]

The piperazine ring is a prevalent scaffold in a multitude of clinically successful drugs, particularly those targeting CNS disorders.[2][3][4] Its presence can significantly influence a molecule's pharmacokinetic profile, often enhancing aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for facile chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological activity and fine-tune properties such as receptor binding affinity and selectivity.[5]

The incorporation of a fluorine atom, specifically at the meta-position of the phenyl ring, is another deliberate design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.[6][7][8] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and modulate ligand-receptor interactions, potentially leading to increased potency and selectivity.[7][9] The strategic placement of fluorine can also improve a compound's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs.[6][8]

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen serves a crucial synthetic purpose, enabling regioselective reactions and facilitating the construction of more complex molecules in a controlled manner.

This guide will now delve into the practical aspects of working with this important synthetic intermediate, from its synthesis to its thorough characterization.

Synthetic Strategy: A Plausible Route to a Key Intermediate

While various synthetic approaches to α-aryl-α-piperazinyl acetic acid derivatives exist, a robust and adaptable strategy involves a Suzuki coupling reaction to construct the 3-fluorophenylacetic acid moiety, followed by its coupling with a protected piperazine. This approach offers flexibility in accessing a range of substituted aryl acetic acids.[10]

Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromofluorobenzene C Intermediate 1 (Ethyl 2-(3-fluorophenyl)acetate) A->C Pd Catalyst, Base Suzuki Coupling B Ethyl bromoacetate B->C D Intermediate 2 (2-(3-fluorophenyl)acetic acid) C->D Hydrolysis F Final Product (2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid) D->F Coupling Agent E N-Boc-piperazine E->F

Caption: Proposed synthetic route for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acetate (Intermediate 1)

  • To a solution of 3-bromofluorobenzene (1.0 eq) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 90-110 °C), monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford ethyl 2-(3-fluorophenyl)acetate.

Step 2: Synthesis of 2-(3-fluorophenyl)acetic acid (Intermediate 2)

  • Dissolve ethyl 2-(3-fluorophenyl)acetate (1.0 eq) in a mixture of a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol) and water.

  • Add a base such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluorophenyl)acetic acid.

Step 3: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (Final Product)

  • This final step can be approached through various methods, including a nucleophilic substitution reaction.

  • A plausible method involves the reaction of 2-bromo-2-(3-fluorophenyl)acetic acid (which can be synthesized from 2-(3-fluorophenyl)acetic acid via bromination) with N-Boc-piperazine in the presence of a non-nucleophilic base.

  • Alternatively, a reductive amination protocol could be employed, starting from a corresponding keto-acid derivative.

Comprehensive Characterization: Ensuring Purity and Structural Integrity

Thorough characterization of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is essential to confirm its identity, purity, and structural integrity before its use in subsequent synthetic steps. A combination of spectroscopic and analytical techniques should be employed.

Analytical Data Summary
Parameter Expected Value
Molecular Formula C₁₇H₂₃FN₂O₄
Molecular Weight 338.38 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, both ¹H and ¹³C NMR spectra are crucial.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.6 ppm), the methine proton (a singlet or doublet depending on coupling with fluorine), and the aromatic protons of the 3-fluorophenyl group (multiplets in the aromatic region, typically 6.9-7.4 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon and methyl carbons of the Boc group (~80 and 28 ppm, respectively), the piperazine carbons (in the 40-55 ppm range), the methine carbon, and the aromatic carbons, which will show characteristic splitting patterns due to coupling with the fluorine atom.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 339.17. In negative ion mode, the [M-H]⁻ peak at m/z 337.15 would be observed.

  • Fragmentation Pattern: The fragmentation of the molecule under MS/MS conditions would likely involve the loss of the Boc group (100 amu), cleavage of the piperazine ring, and fragmentation of the side chain.[6][7][11] Common fragments would correspond to the protonated N-Boc-piperazine and the 3-fluorophenylacetic acid moiety.

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

3.3.2. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

3.3.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an electrospray ionization (ESI) source.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight. If necessary, perform MS/MS analysis to study the fragmentation pattern.

Conclusion: A Versatile Tool for CNS Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid represents a strategically designed and highly valuable intermediate for the synthesis of novel CNS drug candidates. Its structural features, including the versatile piperazine moiety and the metabolically stabilizing fluorine atom, make it an attractive starting point for the development of compounds with improved pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to confidently utilize this important building block in their drug discovery efforts. A thorough understanding of its synthesis and characterization is paramount to ensuring the quality and reproducibility of subsequent research, ultimately paving the way for the discovery of new and effective treatments for a range of neurological disorders.

References

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  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-9. [Link]

  • Hodgetts, K. J. (2014). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 331-358). Wiley. [Link]

  • Almehmadi, M., Allahyani, M., Alsaiari, A. A., & Kumar, S. (2024). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry. [Link]

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  • Almehmadi, M., Allahyani, M., Alsaiari, A. A., Asif, M., & Kumar, S. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. [Link]

  • de Paula, R. C., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • Szymańska, K., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • Welsch, S. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478–2489. [Link]

  • Banfi, L., et al. (2014). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 12(42), 8498-8509. [Link]

  • Arnold, K. M., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 5(10), 1731–1740. [Link]

  • Brown, F. J., et al. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2827–2831. [Link]

  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. [Link]

  • Kulesza, A., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of organic chemistry, 84(10), 6040–6064. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules (Basel, Switzerland), 24(10), 1957. [Link]

Sources

The Strategic Integration of Boc-Piperazine Acetic Acid Derivatives in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Central Nervous System (CNS) Therapeutics

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry, particularly in the realm of Central Nervous System (CNS) drug discovery.[1] Its prevalence in numerous FDA-approved drugs for CNS disorders, such as antipsychotics and antidepressants, underscores its status as a "privileged scaffold."[2] This is attributed to its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate properties like solubility, basicity (pKa), and the ability to cross the blood-brain barrier (BBB), all critical parameters for CNS-active compounds.[3] The piperazine moiety often serves as a versatile scaffold to correctly position pharmacophoric elements for optimal interaction with CNS targets, such as dopamine and serotonin receptors.[1]

This guide delves into a specific and highly valuable class of building blocks for CNS drug discovery: Boc-piperazine acetic acid derivatives. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens offers a strategic advantage in multi-step syntheses. The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions, allowing for selective functionalization of the piperazine core.[4] The acetic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the creation of diverse chemical libraries for screening against a multitude of CNS targets.[3]

This document will provide an in-depth exploration of the synthesis, application, and evaluation of Boc-piperazine acetic acid derivatives in the context of CNS drug discovery, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Rationale Behind Boc-Protection in Piperazine Chemistry for CNS Drug Development

The use of the Boc protecting group in the synthesis of piperazine derivatives is a deliberate choice driven by the need for precise control over the synthetic route. The piperazine ring's two secondary amines present a challenge in achieving selective N-substitution. Without a protecting group, reactions with electrophiles can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.

The Boc group provides an elegant solution to this problem. By selectively protecting one nitrogen, it allows for the controlled functionalization of the other. The choice of the Boc group over other protecting groups is due to its favorable characteristics:

  • Stability: The Boc group is robust and withstands a wide range of reaction conditions, including those used for nucleophilic substitution, reduction, and coupling reactions.

  • Mild Deprotection: It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which are compatible with most other functional groups present in complex drug-like molecules.

  • Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating their purification by chromatography.

This strategic use of the Boc group is fundamental to the efficient and controlled synthesis of complex piperazine-based CNS drug candidates.

Synthetic Strategies for Boc-Piperazine Acetic Acid Derivatives

The synthesis of Boc-piperazine acetic acid derivatives typically involves a two-step process: N-alkylation of Boc-piperazine with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol details the synthesis of the ethyl ester precursor to Boc-piperazine acetic acid.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1 molar equivalent) in acetonitrile.

  • Addition of Base: Add potassium carbonate (2 molar equivalents) to the solution.

  • Alkylation: Slowly add a solution of ethyl bromoacetate (1 molar equivalent) in acetonitrile to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Extraction: Dissolve the filter cake in water and extract with methyl tert-butyl ether.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The purity is typically greater than 90%.[5]

Experimental Protocol: Hydrolysis to N-Boc-Piperazine Acetic Acid

Materials:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in a mixture of THF and water.[5]

  • Base Addition: Add an aqueous solution of lithium hydroxide to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Acidification: After completion, carefully acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

  • Isolation: The product, N-Boc-piperazine acetic acid, can then be isolated by extraction with a suitable organic solvent and subsequent removal of the solvent under reduced pressure. The final product can be obtained as the hydrochloride salt.[5]

graph Synthesis_Workflow {
  graph [rankdir="LR", splines=ortho, nodesep=0.8];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#5F6368"];

Boc_Piperazine [label="N-Boc-Piperazine"]; Ethyl_Bromoacetate [label="Ethyl Bromoacetate"]; Base [label="K₂CO₃ in CH₃CN", shape=ellipse, fillcolor="#FFFFFF"]; Alkylation [label="N-Alkylation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester_Intermediate [label="tert-Butyl 4-(2-ethoxy-2-oxoethyl)\npiperazine-1-carboxylate"]; Hydrolysis [label="Ester Hydrolysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Hydrolysis [label="LiOH in THF/H₂O", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="N-Boc-Piperazine\nAcetic Acid"];

Boc_Piperazine -> Alkylation; Ethyl_Bromoacetate -> Alkylation; Base -> Alkylation; Alkylation -> Ester_Intermediate; Ester_Intermediate -> Hydrolysis; Base_Hydrolysis -> Hydrolysis; Hydrolysis -> Final_Product; }

Caption: Conceptual diagram of SAR studies using the Boc-piperazine acetic acid scaffold.

In Vitro and In Vivo Evaluation of CNS Drug Candidates

A critical component of CNS drug discovery is the rigorous evaluation of synthesized compounds in relevant biological assays. This section provides detailed protocols for key in vitro and in vivo models used to assess the potential of Boc-piperazine acetic acid derivatives as CNS therapeutics.

In Vitro Assays: Receptor Binding and Functional Activity

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[6]

  • Radioligand: e.g., [¹²⁵I]IABN.[7]

  • Test compounds and reference compounds (e.g., a known D2 antagonist).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 receptor binding assay but uses a specific radioligand and cell line for the 5-HT2A receptor.

Materials:

  • Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[8]

  • Radioligand: e.g., [³H]ketanserin.[9]

  • Test compounds and a reference antagonist (e.g., ketanserin).[9]

  • Assay buffer.

  • 96-well filter plates (e.g., Millipore MultiScreen system with GF/B filters).[10]

  • Microplate scintillation counter (e.g., MicroBeta PLUS).[10]

Procedure:

  • Plate Pre-treatment: Pre-soak the wells of the filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[10]

  • Assay Incubation: In each well, combine the membrane preparation (e.g., 70 µg of protein/well), [³H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and a range of concentrations of the test compound.[9][10] Total assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[9]

  • Filtration and Washing: Rapidly aspirate the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a microplate scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

In Vivo Models: Assessing Efficacy in CNS Disorders

Experimental Protocol: The Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired in models of neurodegenerative diseases like Alzheimer's.[11]

Materials:

  • A large circular pool (e.g., 150 cm in diameter).[11]

  • An escape platform (e.g., 10 cm in diameter).[11]

  • Water made opaque with non-toxic white paint or non-fat dry milk.[12]

  • A video tracking system.[13]

  • Distinct spatial cues placed around the room.[12]

Procedure:

  • Acclimation: Handle the mice for several days before the test to reduce stress.

  • Training Trials:

    • Place the hidden platform in one quadrant of the pool, submerged just below the water surface.[12]

    • Gently place the mouse into the water at one of the designated start locations, facing the pool wall.[2]

    • Allow the mouse to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[12]

    • If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[2][13]

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the spatial cues.[2][14]

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • After the training phase, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).[14]

    • Record the time spent in the target quadrant where the platform was previously located.[12]

  • Data Analysis: Analyze the escape latency during training and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.

Data Presentation

Compound IDTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)
Example-01 Dopamine D2Radioligand Binding12.55.8
Example-02 Serotonin 5-HT2ARadioligand Binding25.111.2
Aripiprazole Dopamine D2Radioligand Binding1.10.5
Ketanserin Serotonin 5-HT2ARadioligand Binding2.21.0

Note: The data in this table is illustrative and does not represent actual experimental results for specific Boc-piperazine acetic acid derivatives.

Conclusion: The Future of CNS Drug Discovery with Boc-Piperazine Acetic Acid Derivatives

Boc-piperazine acetic acid derivatives represent a powerful and versatile platform for the discovery and development of novel CNS therapeutics. Their strategic design, incorporating a key protecting group and a functional handle for diversification, allows for the efficient synthesis of large and targeted chemical libraries. The ability to systematically probe structure-activity relationships at critical CNS targets like dopamine and serotonin receptors provides a rational basis for lead optimization.

As our understanding of the complex neurobiology of CNS disorders deepens, the demand for precisely engineered molecules with multi-target engagement or highly selective profiles will continue to grow. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to leverage the potential of Boc-piperazine acetic acid derivatives in the quest for the next generation of safer and more effective treatments for neurological and psychiatric conditions.

References

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  • First Structure−Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry.
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A Comprehensive Technical Guide to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway via the Ugi multicomponent reaction, and discusses its significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Furthermore, this guide presents detailed protocols for the synthesis, purification, and analytical characterization of the title compound, establishing a framework for its effective utilization in research and development.

Introduction: Strategic Importance in Medicinal Chemistry

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid has emerged as a compound of significant interest for drug discovery programs. Its molecular architecture combines three key pharmacophoric elements: a piperazine ring, a fluorophenyl group, and an α-amino acid moiety. This unique combination makes it a versatile scaffold for the synthesis of a diverse range of bioactive molecules.[1]

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2][3] Its presence can enhance aqueous solubility and bioavailability, and it provides a readily modifiable handle for tuning a compound's pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective and controlled chemical transformations at the other nitrogen atom.[1]

The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] The 3-fluoro substitution pattern, in particular, can influence the electronic properties of the aromatic ring and its interactions with biological targets.

This guide serves as a comprehensive resource for researchers, providing the necessary technical information to synthesize, characterize, and strategically employ 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid in the pursuit of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid[1]
CAS Number 885272-91-3[1]
Molecular Formula C₁₇H₂₃FN₂O₄[1]
Molecular Weight 338.38 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 165-170 °C[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis Pathway: The Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful and convergent method for the synthesis of α-aminoacyl amide derivatives.[6][7] This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate molecular complexity. For the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a strategic modification of the Ugi reaction is employed, where the carboxylic acid component is generated in situ.

The proposed synthetic route involves the reaction of N-Boc-piperazine (the amine), 3-fluorobenzaldehyde (the aldehyde), and an isocyanide, such as tert-butyl isocyanide. The fourth component, the carboxylic acid, is introduced through the use of a convertible isocyanide or by subsequent hydrolysis of the resulting amide. A more direct approach, though not explicitly detailed in the literature for this specific compound, would be a three-component Ugi-type reaction with an appropriate carboxylic acid surrogate.

Ugi_Synthesis cluster_reactants Reactants cluster_reaction Ugi Four-Component Reaction cluster_product Product N-Boc-piperazine N-Boc-piperazine Ugi Ugi Reaction N-Boc-piperazine->Ugi Amine 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->Ugi Aldehyde Isocyanide Isocyanide Isocyanide->Ugi Isocyanide Carboxylic_Acid Carboxylic Acid (or surrogate) Carboxylic_Acid->Ugi Acid Target 2-(4-Boc-piperazinyl)-2- (3-fluorophenyl)acetic acid Ugi->Target

Caption: Ugi four-component synthesis pathway.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid via the Ugi reaction. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • N-Boc-piperazine

  • 3-Fluorobenzaldehyde

  • tert-Butyl isocyanide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) in anhydrous methanol. Add 3-fluorobenzaldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Ugi Reaction: To the reaction mixture, add tert-butyl isocyanide (1.1 eq). The reaction is typically exothermic. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Hydrolysis: Upon completion of the Ugi reaction, carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours to hydrolyze the resulting amide to the carboxylic acid.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.[8]

Biological Significance and Potential Applications

The structural motifs within 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid suggest a high potential for biological activity, particularly within the central nervous system.

  • Piperazine Moiety: The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3] It is known to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.

  • Fluorophenyl Group: The presence of a fluorophenyl group can enhance the metabolic stability and bioavailability of a drug candidate.[4][5] It can also influence the binding affinity of the molecule to its target protein.

Given these characteristics, 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a valuable starting material for the synthesis of compound libraries targeting a range of neurological and psychiatric disorders. Derivatization of the carboxylic acid and the unprotected piperazine nitrogen can lead to a diverse array of novel chemical entities for high-throughput screening.

Biological_Applications cluster_compound Core Compound cluster_features Key Pharmacophoric Features cluster_applications Potential Therapeutic Areas Target 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid Piperazine Piperazine Moiety Target->Piperazine Fluorophenyl Fluorophenyl Group Target->Fluorophenyl AminoAcid α-Amino Acid Scaffold Target->AminoAcid CNS CNS Disorders Piperazine->CNS Fluorophenyl->CNS Antipsychotics Antipsychotics CNS->Antipsychotics Antidepressants Antidepressants CNS->Antidepressants Anxiolytics Anxiolytics CNS->Anxiolytics

Caption: Relationship between structure and potential applications.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is paramount for its use in drug discovery. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring reaction progress.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-fluorophenyl group, the protons of the piperazine ring, the methine proton of the α-amino acid, and the protons of the Boc protecting group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, which can be useful for confirming its presence and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 339.17.

Impurity Profiling

A thorough impurity profile is necessary to identify and quantify any by-products or residual starting materials.[][10] This is critical for ensuring the quality and safety of any downstream compounds synthesized from this intermediate. Techniques such as LC-MS are invaluable for identifying unknown impurities.

Conclusion

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a strategically important building block with significant potential in the field of medicinal chemistry. Its synthesis via the Ugi multicomponent reaction provides an efficient route to this versatile scaffold. The combination of the piperazine moiety, the fluorophenyl group, and the α-amino acid core makes it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.

References

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Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. It is widely recognized as a "privileged scaffold," a structural framework that is a recurring component in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] More than 100 drugs approved by the FDA feature this moiety.[3] This prevalence is not coincidental; it stems from a unique combination of physicochemical and structural properties that make piperazine an invaluable tool for drug designers.[4]

The utility of the piperazine core is rooted in its distinct characteristics:

  • Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological pH, which is crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics.[2]

  • Hydrogen Bonding Capability: The two nitrogen atoms serve as hydrogen bond acceptors, while the N-H groups (in a mono-substituted or unsubstituted state) can act as hydrogen bond donors, facilitating potent interactions with biological targets.[5][6]

  • Conformational Flexibility and Rigidity: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity that helps in the optimal spatial arrangement of pharmacophoric groups. This controlled flexibility is vital for precise interaction with target macromolecules.[6][7]

  • Improved Pharmacokinetics: The polar nature imparted by the two nitrogen atoms often enhances water solubility and, consequently, can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]

Its role in blockbuster drugs such as Imatinib (anticancer), Sildenafil (Viagra), and Ciprofloxacin (antibiotic) underscores its significance.[1][8] This guide provides a comprehensive overview of the core synthetic strategies for creating novel piperazine derivatives, the workflow for their discovery and optimization, and detailed protocols for key laboratory procedures.

Strategic Approaches to the Synthesis of Piperazine Derivatives

The synthetic versatility of the piperazine scaffold is a primary reason for its widespread use. Chemists can readily modify the core at the nitrogen atoms and, with modern methods, at the carbon atoms, allowing for the fine-tuning of pharmacological activity.

Foundational Synthetic Strategies: N-Functionalization

The most common modifications involve forming new bonds at one or both of the piperazine nitrogens.

  • N-Arylation: The creation of a nitrogen-aryl bond is frequently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination .[7][9] This reaction is highly versatile, tolerating a wide range of functional groups on both the piperazine and the aryl halide, making it a workhorse in medicinal chemistry for synthesizing N-arylpiperazines.[9][10] Other methods include the copper-catalyzed Ullmann-Goldberg reaction and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[7]

  • N-Alkylation: The introduction of alkyl groups is typically accomplished through two main routes: reductive amination and nucleophilic substitution .[7][11] Reductive amination involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ.[11] Nucleophilic substitution utilizes alkyl halides or sulfonates to directly alkylate the nitrogen atom.[7]

Advanced & Modern Synthetic Methodologies

Recent innovations have dramatically expanded the toolbox for creating novel piperazine derivatives, opening up previously inaccessible chemical space.

  • Expanding Chemical Space: C–H Functionalization: For a long time, the structural diversity of piperazines was limited, with approximately 80% of derivatives substituted only at the nitrogen positions.[8] The recent advent of direct C–H functionalization methods, often employing photoredox or transition-metal catalysis, represents a significant breakthrough.[8][12] These strategies allow for the direct attachment of aryl, alkyl, and other groups to the carbon atoms of the piperazine ring, providing a powerful new avenue for scaffold diversification and SAR exploration.[8]

  • Efficiency in Diversity Generation: Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation, are exceptionally efficient for generating molecular diversity.[11] For piperazine synthesis, the Ugi and split-Ugi reactions are particularly powerful.[13][14] The split-Ugi reaction, when applied to the symmetrical piperazine core, achieves a regioselective desymmetrization in one step, acylating one nitrogen and alkylating the other, thereby rapidly generating complex and diverse libraries for screening.[11][14]

  • Process Intensification: Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility, making it ideal for process development and larger-scale manufacturing.[15][16] Flow reactors, sometimes coupled with microwave units, have been successfully employed for the synthesis of monosubstituted piperazines, enabling accelerated and simplified procedures.[15][16]

  • Novel Ring Construction: Beyond modifying a pre-existing piperazine ring, numerous methods exist for its de novo synthesis. These include transition-metal-catalyzed cyclizations, the reduction of pyrazines or diketopiperazines, and various rearrangement reactions (e.g., Curtius, Schmidt).[17][18]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_output Generated Derivatives Piperazine Piperazine Core N_Func N-Functionalization (Buchwald-Hartwig, Reductive Amination) Piperazine->N_Func ArylHalide Aryl/Alkyl Halides, Aldehydes, Ketones ArylHalide->N_Func BuildingBlocks Diamines, Dihaloalkanes, Isocyanides, etc. MCR Multicomponent Reactions (Ugi, Split-Ugi) BuildingBlocks->MCR DeNovo De Novo Synthesis (Cyclizations, Rearrangements) BuildingBlocks->DeNovo N_Sub N-Substituted Piperazines N_Func->N_Sub CH_Func C-H Functionalization (Photoredox, Transition Metal) C_Sub C-Substituted Piperazines CH_Func->C_Sub Complex Complex, Diverse Libraries MCR->Complex DeNovo->N_Sub N_Sub->CH_Func

High-level overview of synthetic strategies for piperazine derivatives.

The Discovery Workflow: From Hit to Lead

The synthesis of novel piperazine derivatives is intricately linked to the broader drug discovery process. The goal is not merely to create new molecules, but to design compounds with specific, improved biological activities and drug-like properties.

Rational Design & Structure-Activity Relationship (SAR) Studies

Drug discovery is an iterative cycle of design, synthesis, and biological testing. SAR studies are central to this process, systematically correlating changes in a molecule's structure with its biological activity.[19] For piperazine derivatives, SAR studies have yielded critical insights. For example, in the development of antimicrobial agents, it has been shown that incorporating electron-withdrawing groups (like -Cl, -Br, -NO₂) on an aryl substituent can enhance antibacterial activity, while electron-donating groups may reduce it.[20] These insights allow researchers to rationally design the next generation of compounds with a higher probability of success.

Structural Modification Observed Effect on Biological Activity Therapeutic Area Example Reference
Addition of electron-withdrawing groups (e.g., Cl, NO₂) to N-aryl ringOften enhances potencyAntimicrobial[20]
Addition of bulky/lipophilic groups to N1 or N4Can improve receptor affinity and selectivityCNS Disorders[21]
Substitution on the piperazine ring carbons (C2/C3)Modulates conformation and can improve metabolic stabilityGeneral[8]
Introduction of a second pharmacophore via N-alkylationCreates multi-target ligands for complex diseasesOncology, CNS[2]
The Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in lead optimization where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. This is done to improve potency, selectivity, or pharmacokinetic properties. The piperazine ring itself is often used as a bioisosteric replacement for other scaffolds to enhance solubility or modulate basicity.[22] Conversely, when a lead compound containing a piperazine ring has suboptimal properties (e.g., poor metabolic stability, off-target effects), the piperazine itself can be replaced by a bioisostere. Examples include spirodiamines or diazabicycloalkanes, which can mimic the geometry and basicity of piperazine while offering different ADME profiles.[3][23]

Computational Chemistry in Piperazine Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the design process.[19]

  • Quantitative Structure-Activity Relationship (QSAR): Statistical models are built to correlate physicochemical properties of piperazine derivatives with their biological activities, allowing for the prediction of potency for newly designed compounds before they are synthesized.[24]

  • Molecular Docking: This technique predicts the preferred orientation of a designed molecule within the binding site of a biological target (e.g., a receptor or enzyme).[20] This provides crucial insights into the key interactions driving affinity and can guide the rational design of more potent derivatives.[25][26]

G cluster_workflow Iterative Drug Discovery Cycle Design Rational Design (SAR, Computational Modeling) Synthesis Chemical Synthesis (Novel Derivatives) Design->Synthesis Hypothesis Testing In Vitro / In Vivo Testing (Biological Activity, ADME) Synthesis->Testing Compounds Analysis Data Analysis (Identify Lead Compound) Testing->Analysis Data Analysis->Design New Insights Lead Optimized Lead Candidate Analysis->Lead Meets Criteria Start Initial Hit Compound Start->Design

The iterative workflow for discovery and optimization of piperazine derivatives.

Key Experimental Protocols

The following protocols describe standard, reliable methods for the synthesis of key piperazine intermediates.

Protocol 1: Palladium-Catalyzed Mono-N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the selective mono-arylation of piperazine using a palladium catalyst and a phosphine ligand.

  • Rationale: This method is chosen for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern medicinal chemistry for C-N bond formation.[27] The use of a bulky, electron-rich phosphine ligand is critical for efficient catalytic turnover, especially with less reactive aryl chlorides.[27]

  • Materials:

    • Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv)

    • Piperazine (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), piperazine (2.0 mmol), and NaOtBu (1.4 mmol).

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in a small amount of anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask, followed by enough anhydrous toluene to achieve a final concentration of approximately 0.2 M with respect to the aryl halide.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-N-arylpiperazine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-alkylpiperazine from a mono-protected piperazine and an aldehyde.

  • Rationale: Reductive amination is a mild and efficient method for forming C-N single bonds. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion intermediate and tolerant of many functional groups.[11] A catalytic amount of acid accelerates the formation of the key iminium intermediate.[11]

  • Materials:

    • 1-Boc-piperazine (1.0 equiv)

    • Aldehyde (e.g., benzaldehyde) (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~5 mol%)

  • Procedure:

    • In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 mmol) and the aldehyde (1.1 mmol) in DCM (5 mL).

    • Add a catalytic amount of acetic acid (approx. 0.05 mmol).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Add STAB (1.5 mmol) portion-wise to the reaction mixture. Note: The reaction may effervesce.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The piperazine scaffold remains an enduringly "privileged" structure in drug discovery due to its favorable physicochemical properties and synthetic tractability. Foundational methods like N-arylation and N-alkylation continue to be essential, while modern strategies such as C-H functionalization and multicomponent reactions are unlocking unprecedented chemical diversity. The integration of computational chemistry into the design-synthesize-test cycle further enhances the efficiency of discovering novel derivatives with tailored pharmacological profiles.

Looking ahead, the field is poised for further innovation. The continued development of more selective and sustainable catalytic methods, including biocatalysis and advanced photoredox systems, will be crucial. Furthermore, the application of machine learning and artificial intelligence to predict SAR and ADME properties will undoubtedly accelerate the identification of promising lead candidates. By continuing to leverage the unique properties of this remarkable scaffold, the scientific community is well-equipped to develop the next generation of innovative therapeutics to address complex diseases.[2]

References

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An In-depth Technical Guide to the Therapeutic Potential of the 2-(Piperazinyl)-2-phenylacetic Acid Scaffold (Exemplified by CAS 885272-91-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2][3] Its ability to be di-substituted allows for precise tuning of pharmacological activity. Similarly, the fluorophenyl group is a common feature in CNS drugs, often introduced to enhance metabolic stability and bioavailability.[4] This guide will synthesize these foundational principles to propose and detail a roadmap for investigating the therapeutic utility of the CAS 885272-91-3 scaffold.

Part 1: Deconstruction of the Scaffold and Predicted Biological Activity

The molecule, 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, possesses two key pharmacophoric elements that suggest a strong propensity for interaction with CNS receptors: the arylpiperazine unit and the phenylacetic acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is synthetically labile and its removal unmasks a secondary amine, providing a vector for further chemical modification or direct interaction with biological targets.

Literary evidence strongly supports the hypothesis that arylpiperazine derivatives frequently interact with monoamine neurotransmitter systems.[1][5] Specifically, this scaffold is a privileged structure for targeting dopamine and serotonin receptors. This forms the basis of our investigation into the potential therapeutic targets for derivatives of CAS 885272-91-3.

Table 1: Physicochemical Properties of CAS 885272-91-3
PropertyValueSource
CAS Number 885272-91-3
Molecular Formula C₁₇H₂₃FN₂O₄
Molecular Weight 338.38 g/mol
Appearance White solid
Common Name 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Part 2: Primary Hypothesized Therapeutic Targets

Based on extensive analysis of structurally related compounds in the scientific and patent literature, we propose two primary classes of therapeutic targets for derivatives of CAS 885272-91-3: Dopamine receptors and Serotonin receptors.

Dopamine Receptors (D₂, D₃, D₄): A Gateway to Antipsychotic and Neurological Therapies

The arylpiperazine moiety is a well-established pharmacophore for dopamine receptor antagonists.[1][6] Atypical antipsychotics, for instance, often exhibit a characteristic antagonism of the dopamine D₂ receptor. Furthermore, selective antagonism of D₃ and D₄ receptors is an area of active investigation for the treatment of schizophrenia and other neurological disorders with potentially fewer extrapyramidal side effects.[7][8]

The canonical signaling pathway for the D₂ receptor involves its coupling to Gαi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. An antagonist would block this effect, preventing the dopamine-induced reduction in cAMP.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist Antagonist (e.g., CAS 885272-91-3 derivative) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates workflow_dopamine start Start: Synthesize Deprotected Analog Library binding_assay Primary Screen: Radioligand Binding Assays (D₂, D₃, D₄ Receptors) start->binding_assay functional_assay Secondary Screen: Functional Assays (e.g., cAMP accumulation, β-arrestin recruitment) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Against other GPCRs, ion channels, kinases) functional_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (BBB penetration, half-life) selectivity_panel->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (e.g., apomorphine-induced climbing in mice) in_vivo_pk->in_vivo_pd lead_optimization Lead Optimization in_vivo_pd->lead_optimization

Caption: Experimental workflow for validating dopamine receptor antagonism.

Step-by-Step Protocol: Radioligand Binding Assay

  • Compound Preparation: Synthesize a small library of derivatives of CAS 885272-91-3. This should include the deprotected parent compound and analogs with modifications to the carboxylic acid moiety (e.g., amides, esters).

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human dopamine D₂, D₃, or D₄ receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a known radioligand (e.g., [³H]-spiperone for D₂) and varying concentrations of the test compounds.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand. This will determine the binding affinity of the test compounds for the dopamine receptors.

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, etc.): A Pathway to Antidepressant and Anxiolytic Agents

The arylpiperazine scaffold is also a prominent feature in ligands for various serotonin (5-HT) receptors. [5][9]For example, antagonism of the 5-HT₂ₐ receptor is a key characteristic of several atypical antipsychotics, while agonism or partial agonism at the 5-HT₁ₐ receptor is a mechanism for anxiolytic and antidepressant drugs. [10]A dual-acting ligand, combining 5-HT reuptake inhibition with 5-HT₁ₐ receptor antagonism, is another promising therapeutic strategy. [10]

The 5-HT₂ₐ receptor is coupled to Gαq/11 proteins. Activation by serotonin leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. An antagonist at this receptor would block these signaling events.

Gq_signaling cluster_membrane Cell Membrane HT2A_R 5-HT₂ₐ Receptor G_protein Gαq/11 Protein HT2A_R->G_protein Activates PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2A_R Activates Antagonist Antagonist (e.g., CAS 885272-91-3 derivative) Antagonist->HT2A_R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates

Caption: Serotonin 5-HT₂ₐ receptor signaling and point of antagonist intervention.

A similar workflow to that for dopamine receptors should be employed, with specific assays tailored to serotonin receptor function.

Step-by-Step Protocol: Calcium Mobilization Functional Assay

  • Cell Culture: Culture a stable cell line expressing the human 5-HT₂ₐ receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Agonist Stimulation: After a short incubation with the test compounds, stimulate the cells with a known 5-HT₂ₐ receptor agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Antagonists will inhibit the serotonin-induced calcium mobilization in a dose-dependent manner. Calculate the IC₅₀ for each compound to determine its potency as a 5-HT₂ₐ receptor antagonist.

Part 3: Concluding Remarks and Future Directions

The chemical scaffold of CAS 885272-91-3, characterized by its arylpiperazine and fluorophenylacetic acid components, represents a promising starting point for the discovery of novel CNS-active therapeutic agents. The evidence presented in this guide strongly suggests that derivatives of this compound are likely to interact with dopamine and/or serotonin receptors, which are clinically validated targets for a range of psychiatric and neurological disorders.

The proposed experimental workflows provide a clear and logical path for the synthesis, screening, and validation of these potential therapeutic targets. By systematically evaluating the binding affinity, functional activity, and in vivo efficacy of a focused library of derivatives, researchers can unlock the therapeutic potential of this chemical scaffold. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of CNS disorders.

References

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Methodological & Application

Synthesis Protocol for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1] The incorporation of the piperazine moiety can enhance the pharmacological properties of a molecule, while the fluorophenyl group can improve metabolic stability and bioavailability.[1] The Boc (tert-butyloxycarbonyl) protecting group provides a convenient handle for further synthetic modifications, making this compound a versatile intermediate in drug discovery programs.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, leveraging the robust and well-established Strecker synthesis. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both technical accuracy and practical utility for researchers in the field.

Overall Synthesis Scheme

The synthesis of the target compound is achieved through a two-step process, beginning with the Strecker reaction of N-Boc-piperazine, 3-fluorobenzaldehyde, and a cyanide source to form the intermediate α-aminonitrile. This is followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Synthesis_Scheme N_Boc_piperazine N-Boc-piperazine aminonitrile 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile N_Boc_piperazine->aminonitrile fluorobenzaldehyde 3-Fluorobenzaldehyde fluorobenzaldehyde->aminonitrile cyanide Cyanide Source (e.g., KCN) cyanide->aminonitrile Step 1: Strecker Reaction final_product 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid aminonitrile->final_product Step 2: Hydrolysis

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-piperazine≥98%Commercially Available
3-Fluorobenzaldehyde≥98%Commercially Available
Potassium Cyanide (KCN)≥97%Commercially Available
Acetic Acid (Glacial)ACS GradeCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. All waste should be quenched and disposed of according to institutional safety protocols.

Step 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile

This step involves a three-component Strecker reaction, a classic and efficient method for the synthesis of α-aminonitriles.[2] The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and the amine, which is then attacked by the cyanide nucleophile.

Strecker_Reaction start Start: Prepare Reactants dissolve Dissolve N-Boc-piperazine & 3-fluorobenzaldehyde in MeOH start->dissolve add_kcn Add KCN solution dissolve->add_kcn stir Stir at room temperature add_kcn->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup extract Extract with EtOAc workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolated α-aminonitrile purify->end

Caption: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

Protocol:

  • To a solution of N-Boc-piperazine (1.86 g, 10 mmol) and 3-fluorobenzaldehyde (1.24 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add a solution of potassium cyanide (0.72 g, 11 mmol) in water (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile as a pale yellow oil.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for dissolving both the reactants and facilitating the reaction.

  • Aqueous Potassium Cyanide: The use of an aqueous solution of KCN allows for a controlled addition of the cyanide source.

  • Room Temperature Reaction: The Strecker reaction for this type of substrate typically proceeds efficiently at room temperature, avoiding the need for heating or cooling over extended periods.

  • Aqueous Workup and Extraction: This is a standard procedure to remove water-soluble byproducts and isolate the desired organic product.

  • Column Chromatography: This purification technique is essential to separate the target α-aminonitrile from unreacted starting materials and any side products.

Step 2: Hydrolysis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is typically achieved under acidic or basic conditions. Here, we will use acidic hydrolysis with concentrated hydrochloric acid.

Protocol:

  • Dissolve the purified 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile (from Step 1) in a mixture of concentrated hydrochloric acid (15 mL) and glacial acetic acid (15 mL).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide to a pH of approximately 5-6.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid as a white solid.

Causality of Experimental Choices:

  • Acidic Hydrolysis: Concentrated HCl is a common and effective reagent for the hydrolysis of nitriles to carboxylic acids. The addition of acetic acid can improve the solubility of the organic substrate.

  • Reflux Conditions: Heating the reaction mixture is necessary to drive the hydrolysis to completion in a reasonable timeframe.

  • Neutralization: Careful neutralization is crucial to bring the product to its isoelectric point, facilitating its extraction into the organic phase.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to a high degree of purity.

Characterization of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property Expected Value
Appearance White solid[1]
Molecular Formula C₁₇H₂₃FN₂O₄[1]
Molecular Weight 338.38 g/mol [1]
Melting Point 165 - 170 °C[1]
¹H NMR (CDCl₃, δ) Expected peaks for Boc group (~1.4 ppm, 9H, s), piperazine protons (multiplets in the range of 2.4-3.8 ppm), benzylic proton (singlet), and aromatic protons (multiplets in the aromatic region).
¹³C NMR (CDCl₃, δ) Expected peaks for Boc group (C(CH₃)₃ and C=O), piperazine carbons, aromatic carbons (including C-F coupling), and the carboxylic acid carbon.
Mass Spectrometry (ESI+) Expected m/z for [M+H]⁺ at approximately 339.17.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The use of the Strecker synthesis offers an efficient and scalable route to this important building block.

References

  • Macmillan Group - Princeton University. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemsigma. (n.d.). 2-(4-BOC-PIPERAZINYL)-2-(3-FLUORO-PHENYL)ACETIC ACID [885272-91-3].
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid | CAS 868151-70-6.
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • National Institutes of Health. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • BenchChem. (n.d.). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • Sigma-Aldrich. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • United States Biological. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Syntheses. (2009). 1,3,5-[tris-piperazine]-triazine.
  • J&K Scientific. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | 885272-99-1.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430.
  • Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0.
  • SynHet. (n.d.). 2-(4-Boc-piperazin-2-yl)acetic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • CP Lab Safety. (n.d.). 4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams.

Sources

Application Notes & Protocols: Leveraging 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic Acid (CAS 885272-91-3) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Piperazine Scaffolds

In the landscape of modern medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1] Its prevalence in a multitude of FDA-approved drugs stems from its unique physicochemical properties. The two nitrogen atoms within the six-membered ring offer opportunities for enhancing aqueous solubility and bioavailability, crucial for optimizing the pharmacokinetic profiles of drug candidates.[1][2] Furthermore, the piperazine moiety provides a rigid conformational anchor to orient pharmacophoric groups for optimal interaction with biological targets.[1][3]

The intermediate 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid (CAS 885272-91-3) represents a highly valuable building block for drug discovery and development. This molecule combines the advantageous piperazine core with several key functional handles:

  • A Boc-protected amine , which allows for selective deprotection and subsequent derivatization, enabling its use in multi-step syntheses.

  • A carboxylic acid , which is a versatile functional group for forming amide bonds, a cornerstone of peptide and small molecule synthesis.

  • A fluorophenyl group , where the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

This application note provides a detailed guide for researchers on the practical use of this intermediate, focusing on a representative synthetic application: the formation of an amide bond to generate a more complex molecular scaffold.

Synthetic Application: Amide Bond Formation for Scaffold Elaboration

A primary application for a carboxylic acid-containing intermediate like CAS 885272-91-3 is its coupling with a primary or secondary amine to form a stable amide linkage. This reaction is fundamental in the synthesis of peptides, peptidomimetics, and a wide array of small molecule inhibitors. Here, we present a general protocol for the coupling of this intermediate with a generic primary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Mechanism of HATU-Mediated Amide Coupling

The use of HATU is favored for its rapid reaction times and high yields, even with sterically hindered substrates. The mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The carboxylic acid attacks HATU to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of byproducts that are typically easy to remove during workup and purification.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (CAS 885272-91-3) Active_Ester Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + Amine Amine R'-NH2 Amine->Amide_Product

Caption: Generalized workflow for HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a step-by-step methodology for the coupling of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid with a representative primary amine.

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4][5] Review the Safety Data Sheet (SDS) for all reagents before use.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid885272-91-3338.381.0
Representative Primary Amine (R-NH₂)VariesVaries1.1
HATU148893-10-1380.231.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate141-78-688.11Workup
1M Hydrochloric Acid (HCl)7647-01-036.46Workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Workup
Brine (Saturated NaCl Solution)7647-14-558.44Workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying
Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (typically to a concentration of 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by HATU (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[6]

G Start Dissolve Acid & Amine in DMF Add_HATU Add HATU Start->Add_HATU Cool Cool to 0 °C Add_HATU->Cool Add_DIPEA Add DIPEA Cool->Add_DIPEA React Stir at RT (2-18h) Add_DIPEA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Flash Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for the synthesis of an amide scaffold.

Analytical Characterization

The identity and purity of the synthesized amide product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
LC-MS A single major peak in the chromatogram with a mass corresponding to the expected molecular weight of the amide product.
¹H NMR The appearance of a new amide proton signal (typically a broad singlet or triplet) and the disappearance of the carboxylic acid proton signal.
¹³C NMR The appearance of a new carbonyl carbon signal in the amide region (typically 165-175 ppm).
High-Resolution Mass Spectrometry Provides an accurate mass measurement to confirm the elemental composition of the product.
Purity by HPLC A high-performance liquid chromatography analysis to determine the purity of the final compound, which should typically be >95% for further use.[7]

Conclusion

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid (CAS 885272-91-3) is a versatile and valuable intermediate for pharmaceutical research and development. Its strategic combination of a protected piperazine core, a reactive carboxylic acid, and a fluorophenyl moiety makes it an ideal building block for constructing complex molecular architectures. The detailed protocol for HATU-mediated amide coupling provided herein serves as a robust starting point for researchers looking to incorporate this intermediate into their synthetic workflows, enabling the efficient generation of novel compounds for drug discovery programs.

References

  • The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. 2024 Jun;103(6):e14537. URL: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. URL: [Link]

  • General synthetic strategies toward piperazine scaffold. ResearchGate. URL: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. URL: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. URL: [Link]

  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch. URL: [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed Central. URL: [Link]

  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. URL: [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. URL: [Link]

  • 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem. URL: [Link]

  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). PubMed. URL: [Link]

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Amide bond formation with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Piperazine Scaffolds in Amide Synthesis

The amide bond is the cornerstone of peptide and medicinal chemistry, and its efficient formation is a critical step in the synthesis of a vast majority of pharmaceutical agents. The specific carboxylic acid, 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid , represents a highly valuable building block for drug discovery professionals. Its structure incorporates three key features:

  • A Chiral Center: The α-carbon introduces stereochemistry, which is often crucial for biological activity.

  • The Piperazine Moiety: Recognized as a "privileged scaffold" in medicinal chemistry, the piperazine ring is present in numerous FDA-approved drugs, including antipsychotics, antidepressants, and antihistamines.[1][2][3][4][5][6] Its two nitrogen atoms provide opportunities for substitution, influence physicochemical properties like solubility, and can engage in crucial hydrogen bonding with biological targets.[6] The tert-butyloxycarbonyl (Boc) protecting group on the distal nitrogen allows for selective reaction at the other nitrogen atom, facilitating controlled, stepwise synthesis.[7]

  • A Fluorinated Phenyl Ring: The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.

However, the steric bulk presented by the piperazine and phenyl groups adjacent to the carboxylic acid can pose a challenge for amide bond formation, making the choice of coupling methodology paramount for achieving high yields and purity.[8][9][10] This guide provides an in-depth analysis and detailed protocols for the successful coupling of this valuable reagent using standard, reliable laboratory methods.

Pillar 1: The Chemistry of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[11] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents" that generate a highly reactive acyl-substituted intermediate. We will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides (EDC) and aminium/uronium salts (HATU).

Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][12] While this intermediate can react directly with an amine, it is unstable and prone to racemization and rearrangement into an unreactive N-acylurea byproduct.[12][13]

To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-ester.[14][15] This active ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide, regenerating HOBt in the process.[14][15] The primary byproduct, a water-soluble urea, is easily removed during aqueous workup.[16]

Mechanism 2: Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent valued for its rapid kinetics and efficacy with sterically hindered substrates.[17][18] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[17] The amine then displaces the 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form the stable amide bond. The presence of the HOAt group is critical, as it accelerates the reaction and effectively suppresses racemization.[17]

G General Mechanisms of Amide Coupling Reagents cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway Acid_EDC Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) Acid_EDC->O_acyl +EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester +HOBt Urea EDC Byproduct (Water-Soluble Urea) O_acyl->Urea Side reaction (N-acylurea) HOBt HOBt HOBt->HOBt_ester Amide_EDC Amide (R-CONH-R') HOBt_ester->Amide_EDC + Amine Amine_EDC Amine (R'-NH2) Amine_EDC->Amide_EDC Acid_HATU Carboxylic Acid (R-COOH) OAt_ester OAt Active Ester (Highly Reactive) Acid_HATU->OAt_ester +HATU, Base HATU HATU + Base (DIPEA) HATU->OAt_ester Amide_HATU Amide (R-CONH-R') OAt_ester->Amide_HATU + Amine TMU Byproducts (TMU + HOAt) OAt_ester->TMU Amine_HATU Amine (R'-NH2) Amine_HATU->Amide_HATU

Figure 1. Comparative mechanisms of EDC/HOBt and HATU coupling pathways.

Pillar 2: Selecting the Optimal Coupling Strategy

The choice between EDC/HOBt and HATU often depends on the specific substrates, cost considerations, and the desired reaction kinetics. For a sterically demanding substrate like 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, HATU is often the preferred choice due to its higher reactivity.[8][17] However, EDC/HOBt is a more economical option and can be highly effective, particularly with less hindered amines.

G Decision Tree for Coupling Reagent Selection Start Start: Couple Acid with Amine Steric Is either coupling partner sterically hindered? Start->Steric Cost Is cost a primary constraint? Steric->Cost No HATU_Choice Use HATU. (High efficiency, fast kinetics) Steric->HATU_Choice Yes EDC_Choice Use EDC/HOBt. (Economical, good baseline) Cost->EDC_Choice Yes EDC_Check Try EDC/HOBt first. If reaction is slow/incomplete, switch to HATU. Cost->EDC_Check No

Figure 2. A decision-making framework for selecting a coupling reagent.

Pillar 3: Validated Experimental Protocols

The following protocols provide step-by-step guidance for the amide coupling of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. The key is the sequential addition of reagents at a reduced temperature to control the reaction exotherm and minimize side reactions.

Table 1: Reagent Stoichiometry for EDC/HOBt Coupling (1.0 mmol Scale)

ReagentMol. Wt. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid354.401.0354.41.0
Amine (e.g., Benzylamine)107.151.1117.91.1
EDC·HCl191.701.2230.01.2
HOBt·H₂O153.141.2183.81.2
DIPEA129.242.5427 µL (323.1 mg)2.5
Anhydrous DMF--5-10 mL-

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (1.0 equiv), HOBt·H₂O (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring. A clear, homogeneous solution should be observed.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise over 1-2 minutes. The base neutralizes the hydrochloride salts and facilitates the coupling.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine). These washes remove unreacted HOBt, the urea byproduct, and excess base.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.[14]

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for challenging couplings, including those with sterically hindered amines or where reaction speed is critical. A short "pre-activation" step is often employed to generate the active ester before adding the amine.

Table 2: Reagent Stoichiometry for HATU Coupling (1.0 mmol Scale)

ReagentMol. Wt. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid354.401.0354.41.0
Amine (e.g., 2,6-Dimethylaniline)121.181.1133.31.1
HATU380.231.2456.31.2
DIPEA129.243.0512 µL (387.7 mg)3.0
Anhydrous DMF--5-10 mL-

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Pre-Activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.[17]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically faster than EDC couplings.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOAt), water, and brine.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G Generalized Experimental Workflow Start Start: Dry Glassware, Inert Atmosphere Reagents 1. Combine Acid, Amine (or add later), Coupling Reagents Start->Reagents Solvent 2. Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Reagents->Solvent Cool 3. Cool to 0 °C Solvent->Cool Base 4. Add Base (e.g., DIPEA) Cool->Base React 5. Stir at RT (1-24h) Base->React Monitor 6. Monitor Progress (TLC / LC-MS) React->Monitor Workup 7. Aqueous Workup (Quench & Wash) Monitor->Workup Purify 8. Dry, Concentrate & Purify (Chromatography) Workup->Purify End Finish: Pure Amide Purify->End

Figure 3. A typical workflow for solution-phase amide bond formation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation (reagent degradation).2. Presence of moisture.3. Insufficiently reactive amine (steric hindrance or electron-poor).1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a more powerful coupling reagent (e.g., EDC to HATU). Consider slightly elevated temperatures (e.g., 40-50 °C).[8]
Starting Acid Remains 1. Insufficient equivalents of coupling reagent or base.2. Short reaction time.1. Re-check calculations; ensure at least 1.1-1.2 equivalents of coupling reagent are used.2. Allow the reaction to stir for a longer period.
Starting Amine Remains 1. Incomplete activation of the acid.2. Steric hindrance preventing nucleophilic attack.1. See "Low Yield" solutions.2. Switch to HATU. A less-hindered coupling partner may be required if the problem persists.
Formation of N-acylurea (EDC)The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.Ensure HOBt is added with the carboxylic acid before EDC. Ensure the amine is not added too late. Work at 0 °C to stabilize the intermediate.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed, National Center for Biotechnology Information.[Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.[Link]

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  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]

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Strategic Deprotection of Boc-Protected Fluorophenyl Piperazines: Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The fluorophenyl piperazine scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates targeting a wide array of diseases.[1][2] The piperazine ring offers a versatile linker, and the fluorophenyl group can significantly modulate a compound's metabolic stability, lipophilicity, and binding interactions.[3] During the multi-step synthesis of these complex molecules, the protection of one of the piperazine nitrogen atoms is essential to ensure regioselectivity in subsequent reactions.[4][5]

The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for this purpose, owing to its stability under a broad range of non-acidic reaction conditions and its facile removal.[6][7][8] The deprotection step, while conceptually simple, is a critical juncture in the synthetic route. Incomplete reactions, side-product formation, or harsh conditions can lead to reduced yields and complex purification challenges.

This application note provides a comprehensive guide to the Boc deprotection of fluorophenyl piperazine compounds. It delves into the underlying reaction mechanism, offers a comparative analysis of common protocols, provides detailed step-by-step procedures, and presents a framework for troubleshooting and optimization. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to execute this transformation efficiently and robustly.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[9][10] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] This protonation activates the group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[10][11] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[10][12] In the acidic medium, the newly liberated piperazine nitrogen is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[11][13]

The generation of gaseous byproducts (CO₂ and isobutylene from the tert-butyl cation) necessitates that the reaction be performed in an open or well-ventilated system to avoid pressure buildup.[6][10][14]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Final State Boc_Piperazine Boc-Protected Piperazine Protonated_Boc Protonated Carbamate Boc_Piperazine->Protonated_Boc H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Deprotected Piperazine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Spontaneous Side_Products Side Products tBu_Cation->Side_Products Alkylation or Elimination (Isobutylene) Amine_Salt Piperazine Salt Free_Amine->Amine_Salt H⁺ (excess Acid)

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Influence of the Fluorophenyl Substituent

The fluorophenyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atom. This electronic effect is transmitted through the piperazine ring, influencing the basicity of the nitrogen atoms. The nitrogen atom bonded to the Boc group (N1) is a carbamate and significantly less basic than the free secondary amine nitrogen (N4). The electron-withdrawing nature of the fluorophenyl group at N4 will decrease the overall electron density and basicity of the piperazine ring system.

While the deprotection mechanism is primarily driven by the acid-catalyzed breakdown of the carbamate, the substrate's overall electronic nature can play a role. For N-Boc groups attached directly to aromatic systems, electron-withdrawing groups have been shown to accelerate deprotection, likely by destabilizing the carbamate.[15] In the case of N-Boc-N'-(fluorophenyl)piperazine, the electronic effect is more distant. However, the reduced basicity of the piperazine nitrogen may necessitate slightly stronger acidic conditions or longer reaction times compared to piperazines bearing electron-donating groups to achieve the initial protonation equilibrium. Nevertheless, standard protocols using strong acids like TFA are generally more than sufficient to overcome these subtle electronic modulations.

Comparative Analysis of Deprotection Protocols

The choice of deprotection conditions is often a balance between reaction speed, selectivity, and the acid sensitivity of other functional groups in the molecule. The two most prevalent methods involve trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an ethereal solvent like 1,4-dioxane.[16]

Parameter Protocol 1: TFA in DCM Protocol 2: HCl in Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Concentration 20-50% (v/v) TFA in DCM is common.[16]3-5 equivalents of HCl solution.[16]
Temperature Typically Room Temperature (20-25 °C).[9]Room Temperature; can be gently heated if slow.[16]
Reaction Time Generally rapid (30 min - 4 hours).Typically 1-3 hours.[16]
Work-up Evaporation of volatiles, followed by aqueous basic work-up to get the free base.Evaporation of solvent or precipitation of the HCl salt with an anti-solvent (e.g., diethyl ether).[16]
Advantages Fast, effective, homogenous reaction. TFA and DCM are volatile and easily removed.[6]Often precipitates the product as the HCl salt, simplifying isolation. Commercially available as a standardized solution.
Disadvantages TFA is corrosive and requires careful handling. The resulting TFA salt can sometimes be difficult to handle/purify.Dioxane is a peroxide-former and has health concerns. The reaction can be heterogeneous if the salt precipitates.
Considerations The highly reactive tert-butyl cation can cause side reactions (alkylation) with nucleophilic residues (e.g., indoles, thiols).[9][16]The hydrochloride salt is often a stable, crystalline solid, which can be advantageous for purification and storage.

Detailed Experimental Protocols

Safety Precaution: All protocols involving strong acids must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The reactions generate gas and should not be sealed.[6][10]

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for the efficient removal of a Boc group.[16]

Materials and Reagents:

  • Boc-protected fluorophenyl piperazine derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected fluorophenyl piperazine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add TFA. A common concentration is 20-50% (v/v) TFA in DCM.[16] For a 20% solution, add 0.25 mL of TFA for every 1 mL of DCM used. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-3 hours).

  • Solvent Removal: Once the reaction is complete, remove the excess DCM and TFA under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (for Free Base):

    • Dissolve the resulting residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution portion-wise until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected fluorophenyl piperazine as a free base.[16]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is particularly useful when isolation of the product as a stable hydrochloride salt is desired.[16]

Materials and Reagents:

  • Boc-protected fluorophenyl piperazine derivative (1.0 equiv)

  • 4M HCl in 1,4-Dioxane solution

  • Methanol or Dioxane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine derivative (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Reaction and Precipitation: Stir the reaction for 1-3 hours.[16] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution during the reaction. Monitor progress by TLC or LC-MS.

  • Isolation:

    • Method A (Direct Filtration): If a significant precipitate has formed, add diethyl ether to the reaction mixture to ensure complete precipitation. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

    • Method B (Concentration): If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The crude salt can be triturated with diethyl ether to afford a solid.

  • (Optional) Conversion to Free Base: To obtain the free base, suspend the hydrochloride salt in a mixture of water and DCM and basify with saturated aqueous NaHCO₃ solution before proceeding with an extraction as described in Protocol 1, Step 5.[16]

Troubleshooting and Optimization

Even with robust protocols, challenges such as incomplete reactions or side-product formation can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Workflow cluster_troubleshoot Optimization Strategies Start Boc Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No Side_Products Side Products Observed? Workup->Side_Products Increase_Acid Increase Acid Equivalents or Concentration Troubleshoot->Increase_Acid Increase_Time Increase Reaction Time Troubleshoot->Increase_Time Increase_Temp Increase Temperature (e.g., 40 °C) Troubleshoot->Increase_Temp Check_Solubility Improve Solubility (Change Co-solvent) Troubleshoot->Check_Solubility Increase_Acid->Monitor Increase_Time->Monitor Increase_Temp->Monitor Check_Solubility->Monitor Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Side_Products->Add_Scavenger Yes Purify Purify Product Side_Products->Purify No Add_Scavenger->Purify

Figure 2: Decision workflow for troubleshooting Boc deprotection.

Common Issues and Solutions:

  • Incomplete Reaction: If the starting material persists, the issue may be insufficient acid, time, or temperature.[9][16] Consider increasing the equivalents of acid, allowing the reaction to stir longer, or gently heating the mixture to 40-50 °C.[16] Poor solubility can also stall a reaction; ensure the starting material is fully dissolved.[16]

  • Side Product Formation: The primary side reaction is alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.[16] If your substrate contains electron-rich aromatic rings (like indole) or other nucleophilic functional groups, this can be a significant issue.

    • Mitigation: The addition of a "scavenger" can trap the tert-butyl cation before it reacts with your product.[9] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole, typically added at 1-5% (v/v) to the reaction mixture.

Conclusion

The acid-catalyzed deprotection of Boc-protected fluorophenyl piperazines is a fundamental and enabling transformation in pharmaceutical synthesis. A thorough understanding of the reaction mechanism, coupled with the careful selection of reagents and conditions, is paramount for achieving high yields and purity. The standard protocols using TFA in DCM or HCl in dioxane are reliable for most substrates. By systematically monitoring reaction progress and employing troubleshooting strategies, such as the addition of scavengers or adjustment of reaction parameters, researchers can confidently and efficiently access these valuable synthetic intermediates.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Mathew, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5439. [Link]

  • Ben-Aza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(4). [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Phucho, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25181–25187. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Ben-Aza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Ben-Aza, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Van der Poorten, O., et al. (2020). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 44(3), 960-966. [Link]

  • Coldham, I., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]

  • Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191. [Link]

  • Google Patents. (n.d.). US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols.
  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Akssira, M., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 4(6), 395-399. [Link]

  • Lindner, S., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. Bioorganic & Medicinal Chemistry, 129, 117912. [Link]

  • Sridhar, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • El-attar, A., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 55(1), 81-84. [Link]

  • O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(20), 8444–8447. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a sophisticated building block that has garnered significant interest in medicinal chemistry. Its utility stems from the convergence of three key structural features: a piperazine ring, a chiral center bearing a fluorinated phenyl group, and a carboxylic acid moiety temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it an invaluable starting material for the synthesis of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).[1]

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets due to its favorable pharmacokinetic properties and ability to engage in multiple binding interactions. The introduction of a 3-fluorophenyl group can significantly enhance metabolic stability, bioavailability, and binding affinity of the final compound. The Boc protecting group offers synthetic tractability, allowing for selective reactions at the carboxylic acid functional group before subsequent deprotection and further modification of the piperazine nitrogen.[1]

These application notes will provide a comprehensive overview of the utility of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, including detailed protocols for its application in the synthesis of bioactive amides, a discussion of the structure-activity relationships (SAR) it enables, and its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 885272-91-3
Molecular Formula C₁₇H₂₃FN₂O₄
Molecular Weight 338.38 g/mol
Appearance White solid
Melting Point 165 - 170 °C
Purity (HPLC) ≥ 99%
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Core Applications in Medicinal Chemistry: A Focus on CNS Agents

The primary application of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid lies in its role as a key intermediate for the synthesis of novel pharmaceuticals, with a particular emphasis on agents targeting neurological disorders.[1] The structural rigidity and basicity of the piperazine ring, combined with the electronic properties of the 3-fluorophenyl group, make this scaffold particularly well-suited for interaction with G-protein coupled receptors (GPCRs) and ion channels, many of which are implicated in CNS pathologies.

Case Study: Synthesis of Novel Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a validated target for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. Many potent NK1 receptor antagonists feature a piperazine or piperidine core. The following section details a representative workflow for the synthesis of a small library of potential NK1 receptor antagonists using 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid as a starting material.

Experimental Workflow: From Building Block to Bioactive Amide

The following diagram illustrates a general workflow for the synthesis and initial evaluation of a library of amide derivatives.

G A Start: 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic Acid B Amide Coupling with Diverse Anilines A->B C Purification by Column Chromatography B->C D Boc Deprotection C->D E Final Product Library D->E F In Vitro Biological Screening (e.g., NK1 Receptor Binding Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: General synthetic and screening workflow.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a standard and widely used method for the formation of an amide bond between 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid and a primary or secondary amine, such as a substituted aniline.

Materials:

  • 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

  • Substituted aniline (or other amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (1.0 equivalent) in anhydrous DCM, add the substituted aniline (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired Boc-protected amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This coupling system is widely used due to its efficiency and the relatively mild reaction conditions. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization at the chiral center) and reacts cleanly with the amine.

  • DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the reaction yield.

Protocol 2: Boc Deprotection

The Boc protecting group is readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized if desired.

Materials:

  • Boc-protected amide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amide in DCM (e.g., 0.1 M solution).

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or recrystallization may be necessary.

Structure-Activity Relationship (SAR) Insights

The use of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid provides a platform for systematic SAR studies. The following table presents hypothetical data for a series of amides synthesized from this building block, targeting the NK1 receptor.

CompoundR Group (on Aniline)NK1 Binding Affinity (Ki, nM)
1a H150
1b 4-OCH₃250
1c 4-Cl75
1d 3,5-bis(CF₃)5

SAR Discussion:

  • Role of the 3-Fluorophenyl Group: The fluorine atom at the 3-position of the phenyl ring is a deliberate design choice. Its electron-withdrawing nature can influence the pKa of the piperazine nitrogens, affecting their interaction with the target protein. Furthermore, fluorine substitution can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

  • Amide Substituent: The data in the table suggests that electron-withdrawing groups on the aniline ring (e.g., Cl, CF₃) enhance binding affinity for the NK1 receptor. The highly electron-deficient 3,5-bis(trifluoromethyl)phenyl group in compound 1d results in a significant increase in potency. This indicates that the electronic properties and potential for specific interactions (such as halogen bonding) of this part of the molecule are critical for high-affinity binding.

The logical relationship for this SAR study can be visualized as follows:

G A Core Scaffold: 2-(piperazinyl)-2-(3-fluorophenyl)acetamide B Vary Substituent 'R' on the Amide Phenyl Ring A->B C Measure NK1 Receptor Binding Affinity (Ki) B->C D Correlate Electronic Properties of 'R' with Affinity C->D E Conclusion: Electron-withdrawing groups at 'R' increase potency D->E

Caption: Logic diagram for SAR analysis.

Conclusion

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a highly valuable and versatile building block in medicinal chemistry. Its well-defined structure allows for the efficient and controlled synthesis of complex molecules with desirable pharmacological properties. The protocols and insights provided in these application notes are intended to serve as a guide for researchers and scientists in drug discovery and development, enabling the exploration of novel chemical space and the generation of new therapeutic candidates for a range of diseases, particularly those affecting the central nervous system.

References

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Application Notes & Protocols: Incorporating Dabrafenib (CAS 1195765-45-7) into Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Formulation of Dabrafenib

Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, a key driver in the pathogenesis of various cancers, most notably metastatic melanoma with BRAF V600E or V600K mutations.[1][2] As an ATP-competitive inhibitor, dabrafenib effectively blocks the constitutively active MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[3][4][5][6] Despite its therapeutic efficacy, dabrafenib's clinical application can be hampered by challenges related to its physicochemical properties and the emergence of resistance.

Dabrafenib is a hydrophobic molecule with pH-dependent solubility, being very slightly soluble at pH 1 and practically insoluble above pH 4.[7][8] This poor aqueous solubility can limit its oral bioavailability and necessitate careful consideration of formulation strategies. Furthermore, like many targeted therapies, resistance to dabrafenib can develop through various mechanisms, often involving the reactivation of the MAPK pathway or activation of alternative signaling cascades.[9][10][11]

Advanced drug delivery systems offer a promising avenue to address these challenges. By encapsulating dabrafenib within nanocarriers, it is possible to:

  • Enhance Solubility and Bioavailability: Nanoparticle formulations can effectively solubilize hydrophobic drugs like dabrafenib, potentially leading to improved absorption and bioavailability.

  • Modulate Pharmacokinetics: The pharmacokinetic profile of dabrafenib can be altered by the choice of nanocarrier, potentially leading to sustained release and reduced dosing frequency.

  • Enable Targeted Delivery: Functionalizing nanocarriers with targeting ligands could facilitate the specific delivery of dabrafenib to tumor tissues, thereby increasing local drug concentration and minimizing systemic side effects.

  • Overcome Drug Resistance: Co-delivery of dabrafenib with other therapeutic agents, such as MEK inhibitors (e.g., trametinib), within a single nanoparticle can ensure synergistic effects at the tumor site and potentially circumvent resistance mechanisms.

This document provides detailed application notes and protocols for the incorporation of dabrafenib into two distinct and widely applicable drug delivery systems: Solid Lipid Nanoparticles (SLNs) and Liposomes . These protocols are designed to be robust and adaptable, providing researchers with a solid foundation for developing and characterizing novel dabrafenib formulations.

The MAPK/ERK Signaling Pathway and Dabrafenib's Mechanism of Action

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][12] In many cancers, mutations in key components of this pathway lead to its constitutive activation, driving uncontrolled cell growth. The BRAF V600E mutation is one of the most common activating mutations in this pathway.[13][14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates BRAF BRAF RAS->BRAF Activates BRAF_V600E BRAF_V600E MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription_Factors Activates BRAF_V600E->MEK Constitutively Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

As illustrated in Figure 1, dabrafenib specifically targets the mutated BRAF protein, preventing the downstream phosphorylation of MEK and ERK. This blockade of the signaling cascade ultimately inhibits the transcription of genes responsible for cell proliferation and survival, leading to tumor growth inhibition.

Part 1: Formulation of Dabrafenib-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high drug loading for lipophilic drugs, controlled release, and good stability. The hot homogenization method is a widely used and scalable technique for SLN preparation.

Rationale for SLN Formulation of Dabrafenib

The solid lipid core of SLNs provides a suitable matrix for encapsulating the hydrophobic dabrafenib molecule, protecting it from degradation and enabling a controlled release profile. The small particle size of SLNs can also enhance drug absorption and tumor accumulation via the enhanced permeability and retention (EPR) effect.

Materials and Equipment
Material/EquipmentRecommended SupplierPurpose
DabrafenibSelleck ChemicalsActive Pharmaceutical Ingredient
Glyceryl monostearate (GMS)Sigma-AldrichSolid Lipid
Poloxamer 188 (Pluronic® F68)Sigma-AldrichSurfactant/Stabilizer
ChloroformFisher ScientificOrganic Solvent
Deionized water (18.2 MΩ·cm)Milli-Q systemAqueous Phase
High-shear homogenizerIKA, SilversonEmulsification
Probe sonicatorBranson, QsonicaParticle Size Reduction
Magnetic stirrer with heatingIKA, HeidolphMixing and Heating
Rotary evaporatorBüchi, HeidolphSolvent Removal
Dialysis tubing (MWCO 12-14 kDa)Spectrum LabsIn Vitro Release Study
Protocol: Hot Homogenization Method for Dabrafenib-SLNs

SLN_Protocol cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Step1 1. Dissolve Dabrafenib & GMS in Chloroform Step2 2. Evaporate Solvent (Lipid Film Formation) Step1->Step2 Step4 4. Melt Lipid Phase (> Melting Point of GMS) Step2->Step4 Step3 3. Prepare Aqueous Phase (Poloxamer 188 in Water) Step5 5. Heat Aqueous Phase (Same Temperature) Step3->Step5 Step6 6. Add Aqueous to Lipid Phase (Under High-Shear Homogenization) Step4->Step6 Step5->Step6 Step7 7. Probe Sonication (Particle Size Reduction) Step6->Step7 Step8 8. Cool Down to Room Temperature (SLN Formation) Step7->Step8 Step9 9. Centrifugation/Dialysis (Remove Unencapsulated Drug) Step8->Step9 Step10 10. Store at 4°C Step9->Step10

Figure 2: Workflow for the preparation of Dabrafenib-loaded SLNs.

Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh 10 mg of Dabrafenib and 200 mg of glyceryl monostearate (GMS).

    • Dissolve both components in 5 mL of chloroform in a round-bottom flask.

    • Rationale: Chloroform is an effective solvent for both the hydrophobic drug and the lipid, ensuring a homogenous mixture.

  • Formation of the Lipid Film:

    • Remove the chloroform using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film is formed on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Rationale: The formation of a thin film provides a large surface area for efficient hydration and nanoparticle formation.

  • Preparation of the Aqueous Phase:

    • Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water.

    • Rationale: Poloxamer 188 is a non-ionic surfactant that stabilizes the nanoparticles and prevents their aggregation.

  • Homogenization and SLN Formation:

    • Heat the lipid film-containing flask and the aqueous phase separately to 75°C (above the melting point of GMS, which is ~55-60°C).

    • Add the hot aqueous phase to the molten lipid phase.

    • Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 15 minutes.

    • Rationale: The high temperature ensures that the lipid remains in a molten state for emulsification. High-shear homogenization creates a coarse oil-in-water emulsion.

    • Subsequently, sonicate the pre-emulsion using a probe sonicator at 40% amplitude for 10 minutes in an ice bath to prevent overheating.

    • Rationale: Sonication provides the necessary energy to break down the coarse emulsion droplets into nano-sized particles.

    • Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring.

    • Rationale: As the temperature drops below the melting point of the lipid, the molten lipid droplets solidify, forming the solid lipid nanoparticles with dabrafenib encapsulated within the core.

  • Purification and Storage:

    • To remove unencapsulated drug and excess surfactant, centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

    • Alternatively, dialyze the SLN dispersion against deionized water for 24 hours using a dialysis membrane with a molecular weight cutoff (MWCO) of 12-14 kDa.

    • Store the final Dabrafenib-SLN dispersion at 4°C.

Part 2: Formulation of Dabrafenib-Loaded Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are highly versatile drug delivery systems capable of encapsulating both hydrophilic and hydrophobic drugs. For hydrophobic drugs like dabrafenib, it is incorporated within the lipid bilayer. The thin-film hydration method is a classic and widely used technique for liposome preparation.

Rationale for Liposomal Formulation of Dabrafenib

The lipid bilayer of liposomes provides a natural environment for the hydrophobic dabrafenib molecule. This encapsulation can improve its stability and solubility in aqueous environments. Furthermore, the surface of liposomes can be easily modified with targeting ligands to achieve active targeting to cancer cells.

Materials and Equipment
Material/EquipmentRecommended SupplierPurpose
DabrafenibSelleck ChemicalsActive Pharmaceutical Ingredient
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Avanti Polar LipidsMain Phospholipid
CholesterolSigma-AldrichStabilizer of the Lipid Bilayer
Chloroform/Methanol (2:1 v/v)Fisher ScientificOrganic Solvent Mixture
Phosphate-buffered saline (PBS), pH 7.4GibcoAqueous Phase for Hydration
Rotary evaporatorBüchi, HeidolphSolvent Removal
Bath sonicatorBranson, VWRLiposome Formation
Extruder with polycarbonate membranes (100 nm)Avanti Polar LipidsLiposome Sizing
Protocol: Thin-Film Hydration Method for Dabrafenib-Liposomes

Liposome_Protocol cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Step1 1. Dissolve Dabrafenib, DPPC, & Cholesterol in Chloroform/Methanol Step2 2. Evaporate Solvents (Thin Lipid Film Formation) Step1->Step2 Step3 3. Dry Film under Vacuum Step2->Step3 Step4 4. Hydrate Lipid Film with PBS (> Transition Temperature of DPPC) Step3->Step4 Step5 5. Bath Sonication (Formation of Multilamellar Vesicles) Step4->Step5 Step6 6. Extrusion through Polycarbonate Membranes (Size Homogenization) Step5->Step6 Step7 7. Size Exclusion Chromatography/Dialysis (Remove Unencapsulated Drug) Step6->Step7 Step8 8. Store at 4°C Step7->Step8

Figure 3: Workflow for the preparation of Dabrafenib-loaded liposomes.

Step-by-Step Procedure:

  • Preparation of the Lipid Solution:

    • Accurately weigh 5 mg of Dabrafenib, 100 mg of DPPC, and 30 mg of cholesterol.

    • Dissolve these components in 10 mL of a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Rationale: The chloroform/methanol mixture ensures the complete dissolution of both the lipids and the hydrophobic drug. Cholesterol is added to modulate the fluidity and stability of the lipid bilayer.

  • Formation of the Thin Lipid Film:

    • Remove the organic solvents using a rotary evaporator at 45°C under reduced pressure.

    • Continue evaporation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 4 hours to ensure complete removal of residual solvents.

    • Rationale: A solvent-free, homogenous lipid film is crucial for the spontaneous formation of well-structured liposomes upon hydration.

  • Hydration of the Lipid Film:

    • Pre-heat 10 mL of phosphate-buffered saline (PBS, pH 7.4) to 50°C (above the phase transition temperature of DPPC, which is ~41°C).

    • Add the warm PBS to the flask containing the dry lipid film.

    • Rotate the flask gently to allow the lipid film to hydrate and swell for 1 hour.

    • Rationale: Hydrating above the transition temperature of the main phospholipid ensures that the lipid bilayers are in a fluid state, which facilitates the formation of vesicles.

  • Formation and Sizing of Liposomes:

    • Subject the hydrated lipid suspension to bath sonication for 30 minutes to form multilamellar vesicles (MLVs).

    • Rationale: Sonication provides the energy to break down the large lipid sheets into smaller, closed vesicles.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a pore size of 100 nm. Pass the suspension through the extruder 11-21 times.

    • Rationale: Extrusion forces the MLVs through defined pores, resulting in the formation of unilamellar vesicles (LUVs) with a homogenous size distribution.

  • Purification and Storage:

    • To remove unencapsulated dabrafenib, pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.

    • Alternatively, dialyze the liposomal formulation against PBS (pH 7.4) for 24 hours.

    • Store the final Dabrafenib-liposome formulation at 4°C.

Part 3: Characterization of Dabrafenib-Loaded Nanoparticles

Thorough characterization of the prepared nanoparticles is essential to ensure their quality, stability, and potential in vivo performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

  • Interpretation:

    • Particle Size: Should ideally be in the range of 100-200 nm for parenteral administration to exploit the EPR effect.

    • PDI: A value below 0.3 indicates a homogenous and monodisperse population of nanoparticles.

    • Zeta Potential: A value of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion between particles.[15]

Drug Loading and Encapsulation Efficiency
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Procedure for Encapsulation Efficiency (EE%):

    • Separate the unencapsulated ("free") drug from the nanoparticle dispersion by ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant using a validated HPLC method.

    • Calculate the EE% using the following formula:[7][16][17] EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Procedure for Drug Loading (DL%):

    • Lyophilize a known volume of the purified nanoparticle dispersion to obtain the total weight of the nanoparticles.

    • Disrupt the lyophilized nanoparticles by dissolving them in a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using HPLC.

    • Calculate the DL% using the following formula:[16][17] DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

In Vitro Drug Release
  • Technique: Dialysis method.

  • Procedure:

    • Place a known amount of the Dabrafenib-loaded nanoparticle dispersion into a dialysis bag (MWCO 12-14 kDa).

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released dabrafenib in the aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

  • Rationale: The dialysis membrane allows the diffusion of the released drug into the surrounding medium while retaining the nanoparticles. This method provides an indication of the drug release kinetics from the nanocarrier.[13][18]

ParameterDabrafenib-SLNs (Expected Range)Dabrafenib-Liposomes (Expected Range)
Particle Size (nm)150 - 250100 - 150
PDI< 0.25< 0.20
Zeta Potential (mV)-20 to -30-15 to -25
Encapsulation Efficiency (%)> 80%> 70%
Drug Loading (%)2 - 5%1 - 3%

Part 4: Sterilization of Nanoparticle Formulations

For in vivo applications, sterilization of the nanoparticle formulation is a critical step. The choice of sterilization method depends on the nature of the nanoparticles and the encapsulated drug.

  • Sterile Filtration: This is a suitable method for nanoparticles with a size smaller than the filter pore size (typically 0.22 µm). It is a non-destructive method that does not involve heat or radiation.[6]

  • Gamma Irradiation: This method can be used for sterilizing lyophilized nanoparticle formulations. However, it is important to evaluate the effect of radiation on the stability of the drug and the integrity of the nanoparticles.[9][19]

  • Autoclaving (Steam Sterilization): This method is generally not suitable for lipid-based nanoparticles as the high temperatures can lead to their degradation and drug leakage.[6]

It is imperative to validate the chosen sterilization method to ensure that it does not adversely affect the physicochemical properties and the in vitro performance of the Dabrafenib-loaded nanoparticles.

Conclusion

The protocols and application notes presented herein provide a comprehensive guide for the successful incorporation of the BRAF inhibitor dabrafenib into solid lipid nanoparticles and liposomes. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanocarriers, researchers can develop advanced drug delivery systems with the potential to improve the therapeutic index of dabrafenib in the treatment of BRAF-mutated cancers. The principles and methodologies described are also broadly applicable to the formulation of other hydrophobic small molecule drugs.

References

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  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC - NIH. Available at: [Link]

  • What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. Available at: [Link]

  • Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. PMC - NIH. Available at: [Link]

  • BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors. PMC - NIH. Available at: [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH. Available at: [Link]

  • Radiation sterilization of new drug delivery systems. PMC - NIH. Available at: [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. Available at: [Link]

  • Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. PMC. Available at: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Available at: [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. Available at: [Link]

  • Tafinlar (dabrafenib) FDA Approval History. Drugs.com. Available at: [Link]

  • Tafinlar, INN-dabrafenib. European Medicines Agency. Available at: [Link]

  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. MDPI. Available at: [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. Available at: [Link]

  • Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. Available at: [Link]

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PMC - NIH. Available at: [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. Available at: [Link]

  • Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. Available at: [Link]

  • PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. Available at: [Link]

  • Physicochemical characterization of drug nanocarriers. PMC - NIH. Available at: [Link]

  • 2.2.4. Calculation of Drug Encapsulation Efficiency and Drug Loading Content. Bio-protocol. Available at: [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PLGA micro/nanosphere synthesis by droplet microfluidic solvent evaporation and extraction approaches. Kinam Park. Available at: [Link]

  • Nanoparticle sterilization methods for biomedical applications in animals. Agro Productividad. Available at: [Link]

  • Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. PMC. Available at: [Link]

  • PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. NIH. Available at: [Link]

  • Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Journal of Pharmaceutical Investigation. Available at: [Link]

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Sources

Application Note: Quantitative Analysis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification is critical for ensuring reaction yield, monitoring purity, and maintaining stoichiometric control in subsequent synthetic steps. The structural complexity of this molecule, featuring a UV-active aromatic ring, an ionizable carboxylic acid, and a labile Boc-protecting group, necessitates robust and specific analytical methods.

This document provides detailed protocols for two primary analytical techniques for the quantification and characterization of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method for routine quantification, purity assessment, and quality control (QC).

  • Liquid Chromatography with Mass Spectrometry (LC-MS): A high-sensitivity, high-specificity method for identity confirmation, trace-level quantification, and analysis in complex matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue / CharacteristicRationale for Analytical Method
Chemical Structure 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acidMulti-functional groups allow for diverse detection methods.
Molecular Formula C₁₇H₂₃FN₂O₄-
Molecular Weight 338.38 g/mol Essential for mass spectrometry settings.
Key Functional Groups 3-fluorophenyl, Carboxylic acid, Boc-protected amineFluorophenyl: Strong chromophore for UV detection.Carboxylic Acid: Provides acidity for manipulation by mobile phase pH and is readily ionized for mass spectrometry.Boc-Amine: Site of potential thermal/acidic instability.
Predicted Polarity Moderately polarSuitable for reversed-phase chromatography.[1][2][3][4]

Method 1: HPLC-UV for Routine Quantification & Purity

This method is designed for reliability and high performance in a typical quality control laboratory setting, leveraging the strong UV absorbance of the fluorophenyl group.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[2][3][5] The analyte is injected into a polar mobile phase and travels through a column packed with a non-polar stationary phase (e.g., C18). By using an acidic mobile phase, the ionization of the analyte's carboxylic acid is suppressed, resulting in a more hydrophobic character, increased retention, and improved chromatographic peak shape.[6][7] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.

Experimental Protocol

A. Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

  • Sample Solution: Prepare sample solutions (e.g., from a reaction mixture) by diluting with the Diluent to an expected final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

B. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeProvides good retention and resolution for moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible volatile acidifier to control analyte ionization and ensure sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte. Formic acid maintains consistent pH.
Gradient Elution 0-2 min: 30% B2-12 min: 30% to 90% B12-14 min: 90% B14-14.1 min: 90% to 30% B14.1-18 min: 30% B (Equilibration)A gradient ensures efficient elution of the main analyte while separating it from more or less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves reproducibility.
Injection Volume 10 µLAdjustable based on analyte concentration and sensitivity needs.
UV Detection Diode Array Detector (DAD) at 265 nmThe fluorophenyl group provides strong absorbance. 265 nm is a typical λmax; confirm experimentally with a DAD scan.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[8][9][10][11] This is accomplished by making five replicate injections of the Working Standard Solution (0.1 mg/mL).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency.[11]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Confirms injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms pump and system stability.

If the system fails SST, the analysis must be stopped until the issue is resolved.[12]

Data Analysis & Purity Calculation

The concentration of the analyte in the sample is determined using the external standard method. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Method 2: LC-MS for Identity Confirmation and High-Sensitivity Quantification

This method is ideal for confirming the molecular weight of the analyte and for quantifying it at low concentrations, such as in pharmacokinetic studies or as a low-level impurity.

Principle of the Method

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[13][] After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). For this analyte, the carboxylic acid makes it highly suitable for negative ion mode (ESI-), where it will be detected as the deprotonated molecule [M-H]⁻.

A Note on the Boc Group: The tert-Butyloxycarbonyl (Boc) protecting group is known to be labile under certain MS ion source conditions and can lead to in-source fragmentation.[15][16] Using soft ionization conditions is crucial. The primary ion to monitor for quantification should be the parent ion, but fragment ions can be used for confirmation.

Experimental Protocol

A. Sample Preparation: Prepare standards and samples as described in the HPLC-UV method (Section 3.2.A), but use MS-grade solvents and additives (e.g., LC-MS grade formic acid). Dilute to a lower concentration range (e.g., 1-1000 ng/mL) as appropriate for the application.

B. Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC-MS System Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalentA tandem quadrupole system is ideal for selective and sensitive quantification.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSmaller dimensions are suitable for lower flow rates and faster analysis times typical for LC-MS.
Mobile Phase A 0.1% Formic Acid in Water (MS Grade)Volatile additives are essential for MS.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MS Grade)-
Gradient Elution Optimized for rapid elution (e.g., 2-3 minute total run time)Faster gradients are possible due to the specificity of MS detection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C-
Injection Volume 2 µL-
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic proton is easily lost, leading to high sensitivity for the [M-H]⁻ ion.
Capillary Voltage 2.5 kVOptimize for maximum signal intensity.
Source Temp. 150 °CKeep as low as feasible to minimize Boc-group fragmentation.
Desolvation Temp. 350 °C-
Scan Mode Full Scan (Qualitative): m/z 100-500 SIM (Quantitative): m/z 337.2Full Scan: Confirms the presence of the [M-H]⁻ ion at the expected m/z.Selected Ion Monitoring (SIM): Provides high sensitivity for quantification.
Expected Ion [M-H]⁻: m/z 337.2Calculated from C₁₇H₂₃FN₂O₄ (MW 338.38).
Data Analysis

Identity is confirmed by matching the retention time and the mass spectrum (in full scan mode) with a reference standard. Quantification is performed by constructing a calibration curve (peak area vs. concentration) from the SIM data of the standard dilutions and applying it to the sample peak area.

Method Validation Strategy

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[18][19][20][21]

Validation ParameterHPLC-UVLC-MS
Specificity Assess peak purity using DAD. Analyze placebo and stressed samples.High intrinsic specificity from m/z detection.
Linearity Typically 5-6 concentrations (e.g., 0.01 - 0.2 mg/mL). R² > 0.999.Typically 6-8 concentrations over a wider dynamic range (e.g., 1 - 1000 ng/mL). R² > 0.995.
Accuracy Spike recovery at 3 levels (e.g., 80%, 100%, 120%). Recovery: 98.0-102.0%.Spike recovery at 3 levels. Recovery: 95.0-105.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for n=6 replicates.RSD ≤ 15.0% (≤ 20% at LLOQ).
Limit of Detection (LOD) Determined by S/N ratio (3:1).Determined by S/N ratio (3:1).
Limit of Quantitation (LOQ) Determined by S/N ratio (10:1) with acceptable precision (RSD ≤ 10%).Determined by S/N ratio (10:1) with acceptable precision (RSD ≤ 20%).
Robustness Vary flow rate, column temp, mobile phase composition.Vary source parameters, flow rate.

Workflow Diagrams

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Receive Sample/ Reaction Mixture SamplePrep Dilute & Filter Sample Solution Sample->SamplePrep StdPrep Prepare Reference Standard Solutions SST System Suitability Testing (SST) StdPrep->SST Analysis Inject Standards & Samples SamplePrep->Analysis SST->Analysis Pass Integration Chromatogram Integration Analysis->Integration Calculation Calculate Concentration & Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: General analytical workflow from sample preparation to final report.

Method_Selection Start Analytical Need Decision1 Routine QC or High Concentration? Start->Decision1 Decision2 Need MW Confirmation or Trace Analysis? Start->Decision2 Decision1->Decision2 No HPLC Use HPLC-UV Method (Robust, Cost-Effective) Decision1->HPLC Yes Decision2->HPLC No LCMS Use LC-MS Method (Specific, Sensitive) Decision2->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • System suitability testing. Slideshare. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. Bio-Rad. [Link]

  • How Does Reverse Phase Chromatography Work? Chemistry For Everyone - YouTube. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Method development approaches for small-molecule analytes. ResearchGate. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to Piperazine Intermediates in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Rationale for Moving Beyond Piperidine

For decades, the standard protocol for fluorenylmethyloxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS) has relied on 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). While effective, this protocol is not without significant drawbacks. Piperidine is a regulated substance in many regions, presenting administrative and handling challenges.[1] From a chemical standpoint, its strong basicity (pKa ≈ 11.1) is a primary driver of deleterious side reactions, most notably aspartimide formation and subsequent racemization or chain termination, particularly in sensitive sequences.[2][3]

This guide introduces piperazine (pKa ≈ 9.73) as a robust, safer, and often more efficient alternative for Fmoc deprotection.[1] As a weaker base, piperazine significantly mitigates base-catalyzed side reactions while maintaining effective deprotection kinetics. We will explore the mechanistic advantages of piperazine, provide detailed, validated protocols for its implementation, and present a comparative analysis against the traditional piperidine-based methodology. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to seamlessly integrate piperazine into their SPPS workflows, thereby enhancing peptide purity, yield, and process safety.

The Mechanism of Action: Why Piperazine Excels

The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4] First, a base abstracts the acidic proton from the C9 position of the fluorene ring. Second, a β-elimination reaction occurs, releasing the free N-terminal amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).

A crucial role of the deprotecting amine is to act as a scavenger for this DBF byproduct, forming a stable adduct and preventing DBF from causing unwanted side reactions with the deprotected peptide chain.[1][5] Both piperidine and piperazine, as secondary amines, perform this scavenging function effectively.[6]

The key difference lies in their basicity. The stronger basicity of piperidine can lead to the deprotonation of the backbone amide nitrogen, especially C-terminal to an aspartic acid residue. This initiates a nucleophilic attack on the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[2][3] This intermediate can then rearrange to a mixture of α- and β-aspartyl peptides or react with the deprotecting amine, leading to impurities that are difficult to separate. Piperazine's lower basicity significantly reduces the propensity for this initial, problematic deprotonation, thus suppressing aspartimide formation.[7]

Workflow & Mechanistic Diagrams

The following diagrams illustrate the core SPPS cycle using piperazine and the chemical mechanism of Fmoc deprotection.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (Piperazine Solution) Wash1 DMF Wash Deprotection->Wash1 Remove Adduct Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle End Final Peptide Wash2->End After Final Cycle Start Start: Fmoc-AA-Resin Start->Deprotection

Caption: Simplified mechanism of Fmoc deprotection by piperazine, leading to a free amine and a stable DBF-piperazine adduct.

Experimental Protocols

These protocols are designed to be self-validating through integrated monitoring steps.

Protocol 1: Standard Fmoc Deprotection with Piperazine

This protocol is a direct replacement for the standard 20% piperidine method and is suitable for most peptide sequences.

  • Reagent Preparation:

    • Deprotection Solution: Prepare a solution of 10% (w/v) piperazine in a 9:1 (v/v) mixture of DMF/ethanol. Note: Ethanol is added to improve the solubility of piperazine. [1]For sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) can be used instead of DMF.

  • Resin Preparation:

    • Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Drain the DMF solvent.

  • Deprotection Reaction (2-Step):

    • Add the 10% piperazine solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the resin slurry at room temperature for 5 minutes.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the 10% piperazine solution and agitate for an additional 10-15 minutes.

  • Monitoring (Optional but Recommended):

    • Collect the filtrate from both deprotection steps.

    • Measure the UV absorbance of the combined filtrate at ~301 nm. The dibenzofulvene-piperazine adduct has a characteristic absorbance, allowing for the quantification of Fmoc group removal. [8]A stable plateau in absorbance across cycles indicates consistent and complete deprotection.

  • Washing:

    • Drain the final deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of the deprotection solution and the DBF-piperazine adduct.

    • Perform a colorimetric test (e.g., Chloranil or Kaiser test) to confirm the presence of a free primary/secondary amine before proceeding to the coupling step.

Protocol 2: Enhanced Protocol for Aspartimide-Prone Sequences

For sequences containing sensitive motifs like Asp-Gly, Asp-Ser, or Asp-Asn, this modified protocol further suppresses side reactions.

  • Reagent Preparation:

    • Deprotection Solution: Prepare a solution of 5% (w/v) piperazine in DMF or NMP.

    • Additive: Add 1-hydroxybenzotriazole (HOBt) to the solution to a final concentration of 0.1 M, or add 1% formic acid. [2][9]These additives act as proton donors, buffering the basicity and further minimizing side reactions.

  • Deprotection & Washing:

    • Follow the same 2-step deprotection and washing procedure as described in Protocol 1, using the modified deprotection solution. The reaction times may need to be slightly extended (e.g., 2 x 10-15 minutes). Close monitoring of reaction completion via UV-Vis is highly recommended.

Comparative Performance Analysis: Piperazine vs. Piperidine

The choice of deprotection reagent has a significant impact on the final purity and yield of the synthesized peptide. The following table summarizes key performance differences based on published studies.

Parameter20% Piperidine in DMF5-10% Piperazine in DMF/NMPKey Advantages of Piperazine
Deprotection Efficacy High, typically 2 x 5-10 minHigh, comparable to piperidine; may require slightly longer times (e.g., 2 x 10 min) [1]Achieves complete deprotection without excessive basicity.
Aspartimide Formation Can be significant, especially in Asp-Xxx sequences [3][10]Significantly reduced or suppressed [2][7]Lower pKa minimizes the primary cause of aspartimide formation.
Racemization A known risk, often linked to aspartimide intermediates [2]Reduced due to the suppression of aspartimide formationPreserves stereochemical integrity of sensitive residues.
Handling & Safety Regulated substance, strong odorNot a controlled substance, less hazardousImproved laboratory safety and easier procurement. [1]
Special Applications May damage sensitive post-translational modifications (PTMs)More compatible with acid-sensitive PTMsBroader applicability for complex peptide synthesis.

Note: Performance is highly sequence-dependent. The data presented is a generalization from multiple sources.

Conclusion and Expert Recommendations

Piperazine presents a compelling, scientifically-backed alternative to piperidine for Fmoc deprotection in SPPS. Its principal advantage is the significant reduction of base-catalyzed side reactions, particularly aspartimide formation, which directly translates to higher purity and yield of the target peptide. [7]While deprotection kinetics can be slightly slower than with piperidine, this is a minor trade-off for the substantial gains in product quality and process safety. [1] For routine peptide synthesis, the Standard Protocol (Protocol 1) is recommended as a direct replacement for piperidine-based methods. For challenging sequences known to be susceptible to aspartimide formation, the Enhanced Protocol (Protocol 2) should be employed. The addition of DBU (e.g., 2% DBU with 5% piperazine) can dramatically accelerate deprotection to under one minute, rivaling the speed of piperidine, and is particularly effective for overcoming aggregation in difficult sequences. [8][9][11] By adopting piperazine-based intermediates, peptide chemists can overcome some of the most persistent challenges in Fmoc-SPPS, leading to more efficient, reliable, and safer synthesis of complex peptides for research and therapeutic development.

References

  • Kumar, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. Available at: [Link]

  • Le, P., et al. (2015). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kumar, S., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • Kumar, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]

  • Lelièvre, D., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Wade, J. D., et al. (2006). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Available at: [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed. Available at: [Link]

  • Zhang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Lauer, A., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. Available at: [Link]

  • Lauer, A., et al. (2019). (PDF) The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. ResearchGate. Available at: [Link]

  • JoVE (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Available at: [Link]

  • The Organic Chemistry Tutor (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Zhang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Available at: [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Bcn-Peptides (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]

  • Lan, Y., et al. (2023). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • ResearchGate (n.d.). Fmoc-SPPS synthesis of peptide 1. ResearchGate. Available at: [Link]

  • Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

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Application Notes & Protocols: 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Modern Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a uniquely structured building block that holds significant value in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its strategic incorporation into peptidomimetics and other complex organic molecules is driven by the distinct physicochemical properties conferred by its constituent parts: the Boc-protected piperazine moiety and the 3-fluorophenyl group.

  • The Piperazine Scaffold: The piperazine ring is a prevalent motif in medicinal chemistry, known for imparting desirable pharmacokinetic properties and serving as a versatile scaffold for creating libraries of compounds.[2] Its rigid structure can induce specific turns in peptide chains, which is often critical for receptor binding.[3] The arylpiperazine substructure is a common feature in drugs targeting the CNS.[3]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS).[4] It provides robust protection for the secondary amine of the piperazine ring, yet it can be selectively removed under moderately acidic conditions, a process that is orthogonal to many other protecting group strategies.[5][6] This allows for sequential and controlled elongation of a molecular chain on a solid support.[4]

  • The 3-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[7][8] The strong carbon-fluorine bond is resistant to metabolic degradation, potentially leading to a longer drug half-life.[7][8] Furthermore, the fluorophenyl group can modulate lipophilicity, which is crucial for crossing biological barriers like the blood-brain barrier.[7][9][10][11]

This guide provides a comprehensive overview of the application of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid in solid-phase synthesis, detailing protocols for immobilization, chain elongation, and cleavage, while also explaining the scientific rationale behind each step.

Core Concepts in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique that simplifies the synthesis of complex molecules by anchoring the initial building block to an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.

The general workflow for incorporating 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid into a growing chain on a solid support is as follows:

sps_workflow Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization of First Building Block Resin->Immobilization Step 1 Deprotection Boc Deprotection (TFA) Immobilization->Deprotection Step 2 Neutralization Neutralization (Base) Deprotection->Neutralization Step 3 Coupling Coupling of 2-(4-Boc-piperazinyl)-2- (3-fluorophenyl)acetic acid Neutralization->Coupling Step 4 Cycle Repeat Steps 3-5 for Chain Elongation Coupling->Cycle Step 5 Cycle->Deprotection Next Cycle Cleavage Cleavage from Resin & Final Deprotection Cycle->Cleavage Final Step Product Purified Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Experimental Protocols

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final product. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. For a C-terminal amide, Rink Amide resin is typically used.[12]

Protocol 3.1.1: Resin Swelling

  • Objective: To swell the resin, making the reactive sites accessible.

  • Procedure:

    • Place the desired amount of resin (e.g., 1.0 g) in a reaction vessel.

    • Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-15 mL per gram of resin).

    • Gently agitate the resin slurry for 30-60 minutes at room temperature.

    • Drain the solvent.

Immobilization of the First Building Block

This protocol assumes the use of Wang resin for obtaining a C-terminal carboxylic acid.

Protocol 3.2.1: Loading the First Amino Acid onto Wang Resin

  • Objective: To covalently attach the first Boc-protected amino acid to the resin.

  • Materials:

    • Swollen Wang resin

    • Boc-protected amino acid (4 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

    • Anhydrous DCM and DMF

  • Procedure:

    • Dissolve the Boc-protected amino acid in a minimal amount of DMF.

    • Add the dissolved amino acid and DMAP to the swollen resin in DCM.

    • Add DIC to the reaction mixture.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To cap any unreacted hydroxyl groups on the resin, add an excess of acetic anhydride and pyridine. Agitate for 30 minutes.

    • Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.

Chain Elongation: The Coupling Cycle

The following steps are repeated for each subsequent amino acid, including the title compound, to be added to the chain.

Protocol 3.3.1: Boc Deprotection

  • Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

  • Causality: Trifluoroacetic acid (TFA) is a moderately strong acid that effectively cleaves the acid-labile Boc group without disturbing most benzyl-based side-chain protecting groups or the linkage to the resin.[5]

  • Procedure:

    • Swell the peptide-resin in DCM.[13]

    • Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes at room temperature.[13] A short pre-wash of 5 minutes can be beneficial.[13]

    • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[13]

Protocol 3.3.2: Neutralization

  • Objective: To deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

  • Causality: The free amine is the nucleophile that attacks the activated carboxylic acid in the coupling step. Failure to neutralize will prevent the reaction.

  • Procedure:

    • Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF (v/v) for 5-10 minutes.[3]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF to remove excess base.[3]

Protocol 3.3.3: Coupling of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

  • Objective: To form a new amide bond between the free N-terminus on the resin and the title compound.

  • Causality: Coupling reagents activate the carboxylic acid of the incoming building block, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound chain.[14] A variety of coupling reagents are available, with phosphonium (PyBOP, PyAOP) and aminium/uronium (HATU, HBTU) salts being highly efficient.[15][16]

  • Procedure:

    • In a separate vial, pre-activate 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes.[3][16]

    • Add the activated solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).

    • Once complete, drain the coupling solution and wash the resin sequentially with DMF and DCM.

coupling_cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Activated Acid + Resin) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide (N-terminal Boc) Wash3->End

Caption: The iterative chain elongation cycle.

Cleavage and Final Deprotection
  • Objective: To cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.

  • Causality: A strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is typically required to cleave the linker to the resin and benzyl-based side-chain protecting groups used in Boc-SPPS.[13][17] A "cleavage cocktail" containing scavengers is essential to prevent reactive cationic species, generated during deprotection, from causing side reactions.

  • Procedure:

    • Ensure the N-terminal Boc group is removed as per Protocol 3.3.1.[17]

    • Dry the peptide-resin thoroughly under vacuum.

    • Prepare a cleavage cocktail. A common mixture is TFA/Thioanisole/Water/1,2-Ethanedithiol (EDT) (90:5:3:2, v/v).

    • Add the cleavage cocktail to the resin in a well-ventilated fume hood.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

    • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides illustrative data for a typical synthesis cycle. Actual yields and purities will vary depending on the specific sequence and scale.

ParameterValueNotes
Resin Loading 0.5 - 1.0 mmol/gVaries with resin type.
Reagent Equivalents (Coupling) 3.0 eq.Relative to resin loading.
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.
Deprotection Time 20 - 30 minutesStandard for TFA-mediated Boc removal.
Crude Product Yield 70 - 90%Dependent on sequence length and complexity.
Purity (Post-HPLC) >95%Target purity for most applications.

Conclusion and Best Practices

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a powerful building block for the solid-phase synthesis of complex peptidomimetics and small molecules. Its successful application relies on a systematic approach to resin handling, coupling chemistry, and cleavage protocols.

  • Anhydrous Conditions: Ensure all solvents and reagents for the coupling step are anhydrous to prevent hydrolysis of the activated acid.

  • Monitoring: Regularly monitor the completeness of coupling and deprotection reactions to avoid deletion sequences or incomplete synthesis.

  • Scavengers: The choice of scavengers in the final cleavage cocktail is critical and should be tailored to the amino acid composition of the sequence to minimize side reactions.

  • Safety: Always handle strong acids like TFA and HF with appropriate personal protective equipment in a certified chemical fume hood.

By adhering to these principles and protocols, researchers can effectively leverage the unique properties of this compound to advance their drug discovery and development programs.

References

  • Y., K. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Oreate Sciences. (2026, January 7). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Wiley-VCH GmbH. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
  • American Chemical Society. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • National Institutes of Health. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC.
  • BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid.
  • National Library of Medicine. (n.d.). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds.
  • ACS Publications. (1999, June 25). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold.
  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • National Library of Medicine. (2001). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Journal of Combinatorial Chemistry, 3(5), 453-60.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • MDPI. (n.d.). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins.
  • Alfa Chemistry. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic procedure. As a key building block in the development of novel therapeutics, particularly for neurological disorders, achieving a high yield and purity of this compound is crucial.[1][2] This guide provides a plausible synthetic route and addresses common challenges you may encounter during your experiments.

Overview of the Synthetic Approach

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid can be approached through various methods common for α-amino acid synthesis. A prevalent and adaptable method is a modified Strecker synthesis. This multi-component reaction involves the formation of an α-aminonitrile intermediate from an aldehyde, an amine, and a cyanide source, followed by hydrolysis to the desired carboxylic acid.

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Reagents and Reaction Setup

Q1: I am seeing low conversion of my starting materials. What are the likely causes?

A1: Low conversion can stem from several factors related to your reagents and reaction conditions.

  • Reagent Quality: Ensure that your 3-fluorobenzaldehyde is free of benzoic acid impurities, which can interfere with the reaction. Use freshly opened or properly stored 1-Boc-piperazine, as it can be hygroscopic. The quality of your cyanide source is also critical; use a fine powder to ensure good solubility and reactivity.

  • Solvent Purity: The presence of water in your solvent can hydrolyze the intermediate iminium ion, reducing the yield of the desired α-aminonitrile. Ensure you are using anhydrous solvents.

  • Reaction Temperature: The initial formation of the iminium ion is often favored at room temperature or slightly elevated temperatures. However, the subsequent cyanide addition is typically more efficient at lower temperatures (e.g., 0-5 °C) to minimize side reactions.

Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC. What is happening?

A2: A dark reaction mixture and multiple TLC spots are indicative of side reactions and decomposition.

  • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation reactions, especially in the presence of base. This can be minimized by adding the aldehyde slowly to the reaction mixture containing the amine.

  • Cyanide Side Reactions: Cyanide is a potent nucleophile and can participate in various side reactions. Maintaining a controlled temperature and stoichiometry is crucial.

  • Air Oxidation: 3-Fluorobenzaldehyde can be susceptible to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

Work-up and Purification

Q3: I am having difficulty isolating the product after hydrolysis. What are the best practices for work-up?

A3: The work-up procedure is critical for isolating your target compound in good purity.

  • pH Adjustment: After hydrolysis, the amino acid product exists as a salt. To isolate the zwitterionic form, you need to carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid. This can be done by slowly adding a dilute acid or base while monitoring the pH.

  • Extraction: Once the pH is adjusted, the product may precipitate out of the solution. If it remains dissolved, you may need to perform multiple extractions with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Emulsion Formation: Emulsions can form during extraction, especially if the pH is not optimal. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.

Q4: My purified product has a low melting point and appears as an oil, not a solid. How can I induce crystallization?

A4: Obtaining a crystalline solid can sometimes be challenging for Boc-protected amino acids.

  • Solvent Removal: Ensure all residual solvents are completely removed under high vacuum.

  • Seeding: If you have a small amount of crystalline material, you can use it to seed the oil.

  • Trituration: Adding a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) and stirring vigorously can sometimes induce precipitation of a solid.

  • Co-evaporation: Dissolving the oil in a small amount of a volatile solvent like dichloromethane and then co-evaporating with a non-polar solvent like hexanes can also promote crystallization.

Detailed Experimental Protocols

The following is a representative, non-validated protocol for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid based on a modified Strecker synthesis.

Protocol 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetonitrile (Intermediate)
Parameter Value Notes
Reactants 3-Fluorobenzaldehyde, 1-Boc-piperazine, Potassium CyanideUse equimolar amounts of aldehyde and amine, and a slight excess of cyanide (1.1 eq).
Solvent Methanol or EthanolEnsure the solvent is anhydrous.
Temperature 0-5 °CMaintain a low temperature to control the exothermicity of the reaction.
Reaction Time 4-6 hoursMonitor the reaction progress by TLC.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-fluorobenzaldehyde (1.0 eq) to the cooled solution while stirring.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Protocol 2: Hydrolysis to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid
Parameter Value Notes
Reactant Crude α-aminonitrile
Reagent 6M Hydrochloric Acid or 6M Sodium HydroxideAcidic or basic conditions can be used for hydrolysis.
Temperature RefluxElevated temperature is required to drive the hydrolysis.
Reaction Time 12-24 hoursMonitor the disappearance of the nitrile peak by IR spectroscopy.

Procedure:

  • To the crude α-aminonitrile, add 6M hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid (typically around pH 5-6).

  • The product may precipitate upon neutralization. If so, filter the solid, wash with cold water, and dry.

  • If the product remains in solution, extract with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

Protocol 3: Purification
Method Solvent System Notes
Crystallization Ethyl acetate/Hexanes or Dichloromethane/HexanesDissolve the crude product in a minimal amount of the more polar solvent and slowly add the non-polar solvent until turbidity is observed.
Flash Chromatography Ethyl acetate/Hexanes with 1% Acetic AcidThe addition of a small amount of acetic acid can improve the peak shape and reduce tailing.

Logical Troubleshooting Workflow

If you are experiencing low yields or impurities, follow this logical troubleshooting workflow:

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. Drawing upon established principles of organic chemistry and extensive experience with related molecular structures, this document offers troubleshooting guides and frequently asked questions to ensure the successful isolation of a highly pure product.

I. Troubleshooting Guide: From Crude to Crystal

This section addresses specific issues that may arise during the purification of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Crystallization & Isolation Issues

Q1: My final product is an oil and will not crystallize. How can I obtain a solid?

A1: The oily nature of a product that is expected to be a solid is a common issue, often due to residual solvents or the presence of impurities that inhibit crystallization. Here is a systematic approach to induce solidification:

  • Ensure Complete Removal of Solvents: Residual solvents can significantly lower the melting point of your compound. Dry the oil under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove any remaining solvent.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil. This will provide a template for crystallization.

  • Solvent-Induced Precipitation (Pulping): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then add a poor solvent (an anti-solvent) in which your compound is insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes cloudy. Allow the solution to stand, and with time, crystals should form. A recommended starting point is to dissolve the oil in ethyl acetate and slowly add n-hexane.

  • Anti-solvent Co-crystallization: This method can be effective for producing high-purity crystalline powders. Methanol as the solvent with water as the anti-solvent has been shown to be effective for some drug substances.[1]

Q2: My crystallization yield is low, with a significant amount of product remaining in the mother liquor. How can I improve this?

A2: Low crystallization yield is often a result of the product having high solubility in the chosen solvent system, even at low temperatures.

  • Optimize Your Solvent System: Experiment with different solvent mixtures to find one where your product has high solubility at elevated temperatures but low solubility at room temperature or below. For Boc-protected amino acids, mixtures of ethyl acetate/hexanes or dichloromethane/hexanes are often effective.

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, concentrate the mother liquor and attempt a second crystallization. Often, a significant additional amount of product can be recovered.

  • Cooling Protocol: Ensure you are allowing sufficient time for crystallization to occur at a reduced temperature. A slow, gradual cooling process often yields purer crystals and a better yield than rapid cooling.

Q3: The purity of my crystallized product is not satisfactory. What are the likely impurities and how can I remove them?

A3: Impurities in your final product can originate from starting materials, side-reactions, or degradation.[2] For 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, common impurities may include:

  • Unreacted Starting Materials: Such as piperazine or the fluorophenylacetic acid precursor.

  • Di-substituted Piperazine: Where both nitrogen atoms of the piperazine have reacted.

  • Products of Boc-Deprotection: If the reaction conditions were too acidic, some of the Boc protecting group may have been cleaved.

To improve purity:

  • Recrystallization: A second crystallization from a suitable solvent system can significantly improve purity.

  • Acid-Base Extraction: Before crystallization, perform an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild acid (e.g., dilute HCl) to remove any unreacted basic starting materials. Be cautious, as strong acidic conditions can cleave the Boc group.[2] Follow this with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Chromatography: If recrystallization and extraction are insufficient, column chromatography is a powerful purification technique.

II. Chromatographic Purification Strategies

When crystallization does not yield a product of the desired purity, chromatographic methods are the next line of defense.

Flash Column Chromatography

Q1: What is a good starting point for developing a flash chromatography method for my compound?

A1: Given the polar nature of the carboxylic acid and the piperazine ring, a normal-phase silica gel chromatography approach is recommended.

  • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Due to the basicity of the piperazine nitrogen, peak tailing can be an issue. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your mobile phase.[3]

  • TLC Analysis: Before running a column, develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[3]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineGood starting polarity range for this type of molecule. Triethylamine suppresses peak tailing.
Gradient Stepwise or linear gradient from low to high polarityTo effectively separate less polar impurities from the more polar product.
Detection UV at 254 nmThe phenyl ring will be UV active.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Q2: When should I consider using preparative HPLC, and what conditions should I start with?

A2: Preparative HPLC is ideal for achieving very high purity (>99%), especially when dealing with closely related impurities that are difficult to separate by other means.

  • Recommended Mode: Reversed-phase HPLC is generally the most effective for this type of compound.

  • Column Choice: A C18 column is a standard and robust choice.

  • Mobile Phase: A gradient of acetonitrile in water is a common starting point. To improve peak shape and resolution, an acidic modifier is typically added. 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are common choices.

Parameter Recommendation Rationale
Stationary Phase C18 Silica (e.g., 5-10 µm particle size)Provides good retention and selectivity for a wide range of organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% TFA or Formic AcidA standard mobile phase system for reversed-phase chromatography of polar compounds.
Gradient Linear gradient from low to high organic contentTo elute compounds across a range of polarities.
Detection UV at 254 nm or a wavelength specific to your compoundFor monitoring the separation and collecting fractions.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid?

A1: The pure compound is expected to be a white solid with a melting point in the range of 165 - 170 °C.[4]

Q2: How should I store the purified compound?

A2: The compound should be stored at 0 - 8 °C to ensure its stability.[4]

Q3: What analytical techniques are suitable for assessing the purity of my final product?

A3: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method (typically reversed-phase with a C18 column) is the gold standard for determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can help identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: Can I use an acid other than HCl for salt formation to aid in purification?

A4: Yes, other acids can be used. For instance, fumaric acid in ethanol can be used to form a crystalline salt, which can be an effective purification step for oily piperazine derivatives.[3]

IV. Experimental Workflow Diagrams

General Purification Workflow

G crude Crude Product (Oil or Impure Solid) workup Aqueous Workup (Acid/Base Extraction) crude->workup crystallization Crystallization (e.g., Ethyl Acetate/Hexanes) workup->crystallization filtration Filtration crystallization->filtration pure_solid Pure Solid Product filtration->pure_solid mother_liquor Mother Liquor filtration->mother_liquor Impurities remain analysis Purity Analysis (HPLC, NMR, MS) pure_solid->analysis chromatography Column Chromatography (if necessary) mother_liquor->chromatography Further purification chromatography->pure_solid

Caption: General purification workflow for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

Troubleshooting Crystallization

G start Product is an Oil step1 Dry under high vacuum start->step1 decision1 Solidifies? step1->decision1 step2 Scratch with glass rod decision1->step2 No end_success Solid Product Obtained decision1->end_success Yes decision2 Solidifies? step2->decision2 step3 Add seed crystal decision2->step3 No decision2->end_success Yes decision3 Solidifies? step3->decision3 step4 Solvent-induced precipitation decision3->step4 No decision3->end_success Yes step4->end_success end_fail Consider Chromatography step4->end_fail

Caption: Decision-making workflow for inducing crystallization of an oily product.

V. References

  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid | C17H24N2O4 | CID 2762217. PubChem. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

  • A kind of synthetic method of N-Boc piperazines. Google Patents. Available at:

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Process for the separation of enantiomers of piperazine derivatives. Google Patents. Available at:

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Crystallization method of Boc-amino acid. Google Patents. Available at:

  • Synthesis method of N-Boc piperazine. Google Patents. Available at:

  • Recovery method of piperazine in condensation mother liquor for preparing ciprofloxacin. Google Patents. Available at:

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents. Available at:

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available at: [Link]

  • Synthesis and crystallization of compounds containing piperazine ring. Google Patents. Available at:

  • Anti-solvent co-crystallization of carbamazepine and saccharin. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Boc-Protected Spiro-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic diamines are privileged scaffolds in modern drug discovery, prized for the three-dimensional complexity and novel vector orientations they introduce into lead compounds. A common building block in this class is the Boc-protected 2,7-diazaspiro[4.4]nonane core. While the specific CAS number 885272-91-3 has been associated with multiple structures in various databases, the context of "optimizing reaction conditions for coupling" strongly points to the use of a mono-Boc-protected spiro-diamine, such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 236406-49-8) , as a representative substrate.[1]

This guide provides in-depth troubleshooting advice for researchers performing C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination, with this sterically hindered secondary amine. The principles discussed are broadly applicable to a range of similar spirocyclic amine building blocks.

Core Concepts: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed process.[2] Understanding the catalytic cycle is paramount for effective troubleshooting. The reaction involves the coupling of an amine with an aryl halide or triflate. For a sterically demanding amine like a Boc-protected diazaspirocycle, the efficiency of each step is critical.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. For less reactive electrophiles like aryl chlorides, this step is often rate-limiting.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex. The choice of base is crucial and depends on the pKa of the amine.

  • Reductive Elimination: This is the product-forming step where the aryl group and the amino group couple, regenerating the Pd(0) catalyst. Bulky ligands on the palladium center are known to promote this step, which can be challenging for hindered substrates.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (-H-Base⁺X⁻) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) PdII_Amido->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX Amine R₂NH (Spiro-diamine) Amine->PdII_Amine Base Base Base->PdII_Amine caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide

This section addresses common issues encountered when coupling sterically hindered spiro-diamines.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent issue, often stemming from problems with catalyst activation, the oxidative addition step, or inefficient deprotonation of the hindered amine.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting start Low / No Conversion check_reagents 1. Verify Reagent Quality - Is the amine pure? - Is the base fresh/anhydrous? - Is the solvent properly degassed? start->check_reagents check_catalyst 2. Assess Catalyst System - Using an air-stable precatalyst? - Is the ligand appropriate for the substrate? check_reagents->check_catalyst Reagents OK optimize_base 3. Optimize Base - Is the base strong enough for a hindered amine? - Try NaOtBu, LHMDS, or K₃PO₄. check_catalyst->optimize_base Catalyst OK optimize_conditions 4. Adjust Reaction Conditions - Increase temperature. - Screen different solvents (e.g., Toluene, Dioxane, t-AmOH). - Increase catalyst loading. optimize_base->optimize_conditions Base OK success Reaction Improved optimize_conditions->success

Fig 2. Troubleshooting workflow for low conversion.

Detailed Analysis:

  • Reagent Integrity:

    • Amine: The spiro-diamine should be pure. Impurities can sometimes coordinate to the palladium and act as catalyst poisons.

    • Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but it is highly hygroscopic and its effectiveness diminishes upon exposure to air. Use freshly opened bottles or material stored in a glovebox. For particularly challenging couplings, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) may be required. Conversely, for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary, though this often requires higher temperatures.[3]

    • Solvent & Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[3][4] Ensure solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Catalyst System:

    • Precatalyst: Using Pd(II) precatalysts (e.g., G3 or G4 palladacycles) is highly recommended over sources like Pd₂(dba)₃. Precatalysts offer greater air stability and generate the active Pd(0) species more reliably in situ.[4]

    • Ligand Choice: The arylation of hindered primary and secondary amines requires bulky, electron-rich phosphine ligands.[5][6] These ligands facilitate the crucial reductive elimination step. For sterically demanding amines, ligands from the Buchwald (e.g., RuPhos, XPhos, BrettPhos) or Josiphos families are excellent starting points. If coupling an aryl chloride, a more electron-rich ligand is typically needed to promote the difficult oxidative addition step.[7]

Q2: I'm observing significant side product formation (e.g., hydrodehalogenation, boronic acid homocoupling in Suzuki-type reactions). What are the causes?

A2: Side reactions often point to an imbalance in the rates of the catalytic cycle steps or the presence of contaminants.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the Pd(II)-aryl intermediate undergoes a competing reaction, often involving a hydride source, before reductive elimination. It can be exacerbated by high temperatures or certain bases/solvents.

    • Solution: Lowering the reaction temperature may help. Screening a different, non-protic solvent or a different base can also mitigate this pathway. Ensure the amine starting material is free of ammonium salts.

  • Homocoupling (Ar-X → Ar-Ar): This side reaction is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the coupling of two aryl groups.[3]

    • Solution: This strongly indicates insufficient degassing of the reaction mixture. Re-evaluate your inert atmosphere technique and solvent preparation.

Q3: My reaction fails with electron-rich or heteroaryl halides. How should I adjust the conditions?

A3: These substrates present unique challenges. Electron-rich aryl halides undergo oxidative addition more slowly, while some nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[8]

  • For Electron-Rich Aryl Halides (e.g., anisole derivatives):

    • Ligand: Use a more electron-rich and bulky ligand (e.g., BrettPhos) to accelerate both oxidative addition and reductive elimination.

    • Temperature: Higher temperatures are often required. Solvents like toluene or t-amyl alcohol are suitable for higher temperature reactions.

  • For N-Heteroaryl Halides (e.g., pyridine, pyrazole, indole derivatives):

    • Catalyst Inhibition: The lone pair on the heteroaromatic nitrogen can bind to the palladium catalyst, leading to deactivation. This is particularly problematic for azoles with acidic N-H groups.[8]

    • Solution: The choice of ligand and base is critical. Sometimes, using a weaker base can prevent the formation of inhibitory deprotonated heterocycle-palladium complexes.[8] For pyridine-type halides, ligands with a lower steric profile might be necessary to allow coordination of the substrate. This often requires significant empirical screening of conditions.

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing and handling tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate? A: This compound should be stored under an inert atmosphere, preferably in a refrigerator (2-8°C) and protected from light.[1] As a secondary amine, it can slowly react with atmospheric CO₂. For weighing and dispensing, it is best to work quickly or handle the material in a glovebox.

Q: Which analytical techniques are best for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is useful for a quick qualitative check, but co-elution of starting materials and products can be an issue. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods for quantitative monitoring. They allow for clear differentiation between the starting aryl halide, the amine, and the desired product, and can help identify side products.

Q: Does the Boc-protecting group interfere with the reaction? A: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of most Buchwald-Hartwig reactions. However, prolonged heating at very high temperatures (>120-140°C) or the use of acidic additives can potentially lead to its cleavage. If product purification is difficult, consider performing the coupling on the unprotected diamine and then selectively protecting one nitrogen if necessary, though this can lead to issues with double-arylation.

Recommended Starting Conditions & Protocols

The following table provides empirically derived starting points for optimizing the coupling of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

ParameterAryl Bromide / IodideAryl ChlorideAryl Triflate
Pd Precatalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2-4 mol%)RuPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)BrettPhos (4-8 mol%)RuPhos (4 mol%)
Base NaOtBu (1.5 equiv)LHMDS (1.5-2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene or DioxaneTolueneDioxane
Temperature 80-110 °C100-120 °C100-110 °C
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.1 - 0.5 M
General Experimental Protocol

Note: This procedure should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (e.g., XPhos, 0.04 equiv).

  • Reagent Addition: In a glovebox, add the base (e.g., NaOtBu, 1.5 equiv). If not using a glovebox, add the base under a positive flow of inert gas. Add tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, to achieve 0.2 M concentration) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • New Journal of Chemistry. (n.d.). C(sp3)
  • AA Blocks. (2025).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). tert-Butyl 2,7-diazaspiro[4.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • BOC Sciences. (n.d.).
  • BLDpharm. (n.d.). tert-Butyl 2,7-diazaspiro[4.
  • National Institutes of Health. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
  • ChemicalBook. (2025). Antioxidant 412S | 29598-76-3.
  • National Center for Biotechnology Information. (n.d.). 3-Methylbutoxycyclohexane. PubChem.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.).
  • The University of Groningen research portal. (n.d.).
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of piperazine compounds. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding Boc deprotection of piperazines.

Q1: What are the standard acidic conditions for Boc deprotection of piperazine derivatives?

The most prevalent and effective methods for cleaving the Boc group from a piperazine nitrogen involve the use of strong acids. The two most widely employed systems are:

  • Trifluoroacetic acid (TFA) , typically in a solution with dichloromethane (DCM).[1]

  • Hydrogen chloride (HCl) , commonly used as a solution in an organic solvent like 1,4-dioxane or methanol.[1][2]

The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule, the desired work-up procedure, and the scale of the reaction.[2]

Q2: My Boc deprotection reaction is stalled and incomplete. What are the likely causes and how can I resolve this?

Incomplete deprotection is a frequent challenge. Several factors can contribute to a sluggish or stalled reaction. Here are the primary aspects to investigate and the corresponding solutions:

  • Insufficient Acid Stoichiometry: The molar equivalents of the acid may be too low to drive the reaction to completion.

    • Solution: Increase the equivalents of TFA or the HCl solution. It is crucial to ensure a stoichiometric excess of acid relative to the Boc-protected piperazine.[1]

  • Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.

    • Solution: Monitor the reaction progress diligently using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Extend the reaction time until the starting material is no longer detectable.

  • Suboptimal Temperature: The activation energy for the deprotection may not be met at room temperature.

    • Solution: Gentle heating of the reaction mixture, for instance to 40-50°C, can often significantly accelerate the rate of deprotection.[1]

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.

    • Solution: Consider altering the solvent system to one in which your Boc-protected piperazine exhibits better solubility.[1]

Q3: I'm observing significant side product formation. What are the common side reactions and how can they be mitigated?

Side reactions can compromise yield and complicate the purification of the desired deprotected piperazine. Key side reactions to be aware of include:

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are labile in acidic conditions (e.g., esters, acetals), they may be cleaved during the Boc deprotection.[1]

    • Mitigation: Employ milder deprotection methods if other acid-sensitive groups are present.[1]

  • Alkylation by t-butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your substrate or product. Common sites of alkylation include electron-rich aromatic rings, thiols, guanidines, and amidines.[1]

    • Mitigation: The addition of "scavengers" to the reaction mixture can trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

Q4: What is the standard work-up procedure after an acidic Boc deprotection?

A proper work-up is critical for isolating the deprotected piperazine in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure using a rotary evaporator.[1][3]

  • Basification: The residue is dissolved in water or a suitable organic solvent. The excess acid is then neutralized by the careful addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH), until the pH of the aqueous phase is basic (typically >8).[1]

  • Extraction: The deprotected piperazine, which is now in its free base form, is extracted from the aqueous layer multiple times with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[1]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and then concentrated under reduced pressure to yield the crude product.[1]

Q5: Are there milder alternatives to TFA and HCl for Boc deprotection when my compound has acid-sensitive functionalities?

Yes, for substrates that are sensitive to strong acids, milder deprotection methods are available:

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for the deprotection of N-Boc groups at room temperature.[4][5]

  • Lewis Acids: Certain Lewis acids can also be employed for Boc deprotection under specific conditions.

In-depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving incomplete Boc deprotection.

Systematic Troubleshooting Workflow

When faced with an incomplete reaction, a systematic approach is key. The following workflow, illustrated in the diagram below, can guide your troubleshooting process.

G cluster_0 Initial Reaction Assessment cluster_1 Optimization Strategy cluster_2 Advanced Troubleshooting cluster_3 Outcome start Incomplete Boc Deprotection (Verified by TLC/LC-MS) check_conditions Review Initial Reaction Conditions: - Acid Equivalents - Reaction Time - Temperature - Solubility start->check_conditions increase_acid Increase Acid Equivalents (e.g., from 3-5 to 5-10 equiv.) check_conditions->increase_acid Insufficient Acid? increase_time Extend Reaction Time (Monitor every 1-2 hours) check_conditions->increase_time Time Too Short? increase_temp Increase Temperature (e.g., to 40-50°C) check_conditions->increase_temp Temp Too Low? change_solvent Change Solvent System (e.g., add co-solvent) check_conditions->change_solvent Poor Solubility? side_products Analyze for Side Products (LC-MS/NMR) increase_acid->side_products complete Reaction Complete increase_acid->complete increase_time->side_products increase_time->complete increase_temp->side_products increase_temp->complete change_solvent->complete milder_conditions Consider Milder Deprotection (e.g., Oxalyl Chloride/MeOH) side_products->milder_conditions Acid-Sensitive Groups Present? check_scavengers Add Scavengers (e.g., TES, Anisole) side_products->check_scavengers Alkylation Observed? milder_conditions->complete check_scavengers->complete purify Proceed to Work-up & Purification complete->purify

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data-Driven Decision Making: Comparing Deprotection Conditions

The choice of deprotection agent can significantly impact the outcome. The following table summarizes key characteristics of the two most common methods.

ParameterTFA in DCM4M HCl in Dioxane
Reaction Rate Generally very fast (often complete in 30-60 minutes).Can be slightly slower, typically 1-3 hours.[1]
Product Form The resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize.[6]Often yields a crystalline hydrochloride salt, which can facilitate purification by filtration.[1][6]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[1]Generally offers better selectivity, especially when used in a controlled manner.[1]
Work-up Requires careful removal of excess TFA, which is corrosive and volatile.The HCl salt can often be precipitated by the addition of a non-polar solvent like diethyl ether, simplifying isolation.[1]
Experimental Protocols

Below are detailed, step-by-step protocols for the most common Boc deprotection methods.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a general method for the removal of a Boc group from a piperazine derivative using a solution of trifluoroacetic acid in dichloromethane.[1][3]

  • Materials:

    • Boc-protected piperazine

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).

    • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1][3]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

    • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol describes the deprotection of a Boc-protected piperazine using a commercially available solution of HCl in 1,4-dioxane.[1][2]

  • Materials:

    • N-Boc protected piperazine derivative

    • 4M HCl in 1,4-dioxane solution

    • Methanol (optional, as a co-solvent)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or other suitable extraction solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

    • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

    • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

    • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[1]

Mechanistic Insight: The "Why" Behind Acid-Catalyzed Boc Deprotection

Understanding the mechanism of Boc deprotection is fundamental to effective troubleshooting. The process is initiated by the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the deprotected piperazine and carbon dioxide.

G Boc-Piperazine Boc-Piperazine Protonated_Intermediate Protonated Intermediate Boc-Piperazine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - t-Bu⁺ tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation Deprotected_Piperazine Deprotected Piperazine Carbamic_Acid->Deprotected_Piperazine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

This mechanism highlights why a strong acid is necessary and explains the formation of the problematic t-butyl cation side-product.

References

  • Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives - Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Boc De-protection : r/Chempros - Reddit. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid enantiomers. This molecule is a key building block in pharmaceutical development, particularly for agents targeting the central nervous system. The successful separation of its enantiomers is critical, as stereoisomers can exhibit different pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid enantiomers?

A1: The primary methods for separating the enantiomers of this compound fall into two main categories: chromatographic techniques and classical resolution.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and powerful methods. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point for piperazine derivatives.

  • Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. This is a well-established technique but can be more time-consuming and may require significant screening of resolving agents and solvents.

Q2: I am not seeing any separation of the enantiomers on my chiral HPLC column. What should I do first?

A2: If you are not observing any separation (i.e., a single peak for the racemic mixture), the first step is to systematically evaluate your chromatographic conditions.

Troubleshooting Workflow: No Initial Separation

Caption: A workflow for troubleshooting the lack of enantiomeric resolution.

  • Verify Chiral Stationary Phase (CSP) Selection : Ensure the chosen CSP is suitable for your analyte. Polysaccharide-based columns (e.g., Chiralpak® series) are generally a good starting point for this class of compounds.

  • Optimize the Mobile Phase : The mobile phase composition is a critical parameter for achieving chiral separation.

    • Normal Phase (NP): Start with a simple mobile phase like hexane/isopropanol (IPA) or hexane/ethanol. Vary the ratio of the alcohol modifier.

    • Reversed-Phase (RP): Use acetonitrile or methanol with a buffered aqueous phase. The pH of the mobile phase is crucial for acidic compounds; it should be controlled to suppress the ionization of the carboxylic acid group.

  • Introduce Additives : For an acidic compound like this, adding a small amount (typically 0.1%) of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to improve peak shape and promote chiral recognition.

Q3: My peaks are tailing significantly. How can I improve the peak shape?

A3: Peak tailing is a common issue, especially with acidic and basic compounds. It can be caused by several factors, including secondary interactions with the stationary phase and column overload.

Troubleshooting Workflow: Peak Tailing

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the scale-up synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.[1] By leveraging established chemical principles and field-proven insights, this document provides a comprehensive troubleshooting guide and frequently asked questions to ensure a successful and scalable synthesis.

Introduction to the Synthesis

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a critical step in the development of various therapeutic agents, particularly those targeting the central nervous system.[1] The molecule's unique structure, featuring a piperazine moiety, enhances its bioactivity and makes it a valuable building block in medicinal chemistry.[1]

A common and scalable synthetic approach involves the nucleophilic substitution of a suitable α-halo-(3-fluorophenyl)acetic acid derivative with N-Boc-piperazine. This method is generally robust, but challenges can arise during scale-up, particularly concerning reaction control, byproduct formation, and product isolation. This guide will address these potential issues in detail.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Root Cause(s) Suggested Troubleshooting Steps & Scientific Rationale
TSG-001 Low Conversion of Starting Material (α-bromo-2-(3-fluorophenyl)acetic acid) 1. Insufficient reaction temperature or time. 2. Base is not strong enough or is sterically hindered. 3. Poor solubility of reactants. 4. Deactivation of the nucleophile (N-Boc-piperazine). 1. Reaction Monitoring and Optimization: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature (e.g., in 10 °C increments) or extending the reaction time. The kinetics of SN2 reactions are temperature-dependent.2. Base Selection: Ensure a suitable, non-nucleophilic base such as potassium carbonate or triethylamine is used in sufficient stoichiometry (typically 2-3 equivalents) to neutralize the HBr formed and facilitate the reaction.[2] 3. Solvent Choice: Employ a polar aprotic solvent like DMF or acetonitrile to ensure adequate solubility of all reactants.[2] On a larger scale, consider solvent mixtures to balance solubility and ease of removal.4. Reagent Quality: Verify the purity of N-Boc-piperazine. Acidic impurities can protonate the nucleophilic nitrogen, rendering it unreactive.
TSG-002 Formation of a Significant Amount of a Di-substituted Piperazine Byproduct. 1. Presence of un-protected piperazine in the starting material. 2. In-situ deprotection of the Boc group. 1. Starting Material Purity: Analyze the N-Boc-piperazine starting material for the presence of piperazine. If significant amounts are detected, repurification is necessary. The presence of two nucleophilic nitrogens will inevitably lead to the formation of the di-substituted product.2. Reaction Conditions: Avoid acidic conditions that could lead to the cleavage of the Boc protecting group. Ensure the reaction mixture remains basic throughout the process.
TSG-003 Difficult Product Isolation and Purification. 1. Zwitterionic nature of the product. 2. Emulsion formation during workup. 3. Product is highly soluble in the aqueous phase. 1. pH Adjustment: The product is an amino acid derivative and can exist as a zwitterion, making it soluble in aqueous media and difficult to extract. Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility and induce precipitation. Alternatively, adjust the pH to be acidic (e.g., pH 2-3) to protonate the piperazine nitrogen and extract with an organic solvent, or basic (e.g., pH 9-10) to deprotonate the carboxylic acid and wash with an organic solvent to remove non-acidic impurities.2. Workup Modifications: To break emulsions, add brine or a small amount of a different organic solvent. On a larger scale, centrifugation may be necessary.3. Alternative Purification: If extraction and precipitation are problematic, consider ion-exchange chromatography as a more robust purification method for zwitterionic compounds.
TSG-004 Product Contaminated with Unreacted N-Boc-piperazine. 1. Use of a large excess of N-Boc-piperazine. 2. Inefficient workup to remove the basic starting material. 1. Stoichiometry Control: Use a smaller excess of N-Boc-piperazine (e.g., 1.1-1.2 equivalents). While a slight excess drives the reaction to completion, a large excess complicates purification.2. Acidic Wash: During the workup, perform an acidic wash (e.g., with dilute HCl or citric acid) to protonate the basic N-Boc-piperazine and extract it into the aqueous layer. Ensure the desired product is not also extracted by carefully controlling the pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid on a larger scale?

A1: A widely adopted and scalable method is the nucleophilic substitution of an α-halo-(3-fluorophenyl)acetic acid derivative, such as ethyl 2-bromo-2-(3-fluorophenyl)acetate, with N-Boc-piperazine, followed by hydrolysis of the ester. This approach is favored due to the commercial availability of the starting materials and the generally high yields of SN2 reactions on α-halo carbonyl compounds.[3]

Q2: Why is N-Boc-piperazine used instead of piperazine?

A2: The use of N-Boc-piperazine is crucial for achieving mono-alkylation. Piperazine has two secondary amine groups of similar reactivity. Reacting it directly with an alkylating agent would result in a mixture of mono- and di-substituted products, which are often difficult to separate. The tert-butoxycarbonyl (Boc) group protects one of the nitrogen atoms, allowing for selective reaction at the other, and can be removed later if desired.[2]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Exothermic Reaction: The nucleophilic substitution can be exothermic. On a larger scale, this requires careful control of the addition rate of the reagents and efficient cooling of the reactor to maintain the desired reaction temperature.

  • Handling of Bases: Strong bases should be handled with appropriate personal protective equipment.

  • Solvent Hazards: Solvents like DMF and acetonitrile have specific health and flammability risks that need to be managed with proper engineering controls and ventilation.

Q4: How can I effectively remove inorganic salts generated during the reaction and workup?

A4: Inorganic salts can typically be removed by aqueous washes during the workup. If the product is isolated by precipitation, washing the filter cake with water is an effective method. For larger scale operations where filtration can be slow, reslurrying the crude product in water can also be effective.

Q5: My final product has a low melting point and appears oily, even after purification. What could be the cause?

A5: This could be due to residual solvents or impurities. Ensure that the product is thoroughly dried under vacuum. If the problem persists, it may indicate the presence of a persistent impurity. Re-purification, potentially using a different method like column chromatography or recrystallization from a different solvent system, may be necessary. It is also important to confirm the product's identity and purity by analytical methods such as NMR, LC-MS, and elemental analysis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-bromo-2-(3-fluorophenyl)acetate

This protocol describes a representative procedure for the α-bromination of an aryl acetic acid ester.

Materials:

  • Ethyl 2-(3-fluorophenyl)acetate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • To a solution of ethyl 2-(3-fluorophenyl)acetate in CCl₄, add NBS and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-bromo-2-(3-fluorophenyl)acetate.

Protocol 2: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Materials:

  • Ethyl 2-bromo-2-(3-fluorophenyl)acetate

  • N-Boc-piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Nucleophilic Substitution: To a solution of ethyl 2-bromo-2-(3-fluorophenyl)acetate in acetonitrile, add N-Boc-piperazine and potassium carbonate.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete.

  • Remove the THF under reduced pressure and wash the aqueous residue with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Synthesis & Troubleshooting Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Corrective Actions start Start: Ethyl 2-(3-fluorophenyl)acetate bromination Alpha-Bromination (NBS, AIBN) start->bromination intermediate Ethyl 2-bromo-2-(3-fluorophenyl)acetate bromination->intermediate substitution Nucleophilic Substitution (N-Boc-piperazine, K2CO3) intermediate->substitution ester Ethyl 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetate substitution->ester tsg1 Low Conversion? substitution->tsg1 Check Point tsg2 Di-substitution? substitution->tsg2 hydrolysis Ester Hydrolysis (LiOH) ester->hydrolysis product Final Product hydrolysis->product tsg3 Isolation Issues? hydrolysis->tsg3 sol1 Optimize Temp/Time Check Base/Solvent tsg1->sol1 sol2 Verify Boc-piperazine Purity Maintain Basic pH tsg2->sol2 sol3 Adjust pH for Precipitation Consider Ion Exchange tsg3->sol3

Caption: A flowchart illustrating the synthetic pathway and key troubleshooting checkpoints.

References

  • Google Patents. (2020). Synthesis method of N-Boc piperazine. (CN108033931B).
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral Piperazine Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral piperazine acetic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. The piperazine ring is a vital scaffold in medicinal chemistry, and the introduction of a chiral acetic acid moiety creates stereocenters that are often crucial for biological activity.[1] However, the alpha-carbon adjacent to the carbonyl group is susceptible to racemization, a critical challenge that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate and overcome challenges related to racemization.

Understanding the Enemy: The Mechanism of Racemization

Before delving into preventative strategies, it is crucial to understand the chemical basis of racemization in this context. The primary culprit is the acidity of the proton on the alpha-carbon, the chiral center of the acetic acid side chain.[4]

Key Mechanism: Base- or acid-catalyzed enolization leads to the formation of a planar, achiral enolate or enol intermediate.[3][4] Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers and a loss of optical purity.[5][6]

Below is a generalized depiction of the base-catalyzed racemization mechanism:

RacemizationMechanism cluster_start cluster_enol cluster_final Start Chiral Piperazine Acetic Acid (R or S) Enolate Planar, Achiral Enolate Intermediate Start->Enolate Deprotonation of α-proton Base Base (B:) Racemic Racemic Mixture (R and S) Enolate->Racemic Non-stereospecific reprotonation Protonation Protonation (H-B+)

Caption: Base-catalyzed racemization via enolate formation.

Frequently Asked Questions (FAQs)

Q1: At which synthetic steps is racemization most likely to occur?

A1: Racemization is most probable during any step where the alpha-proton of the acetic acid moiety is rendered acidic and a base is present. Key steps to monitor closely include:

  • N-Alkylation: When attaching the chiral acetic acid side chain to the piperazine nitrogen, the choice of base and reaction temperature is critical.[7]

  • Protecting Group Manipulation: Removal of certain protecting groups under harsh acidic or basic conditions can lead to epimerization.[8]

  • Coupling Reactions: When the carboxylic acid is activated for amide bond formation (e.g., in peptide synthesis), the formation of oxazolone intermediates can significantly increase the risk of racemization.[2][9]

Q2: How does the choice of base influence the rate of racemization?

A2: The strength (pKa) and steric hindrance of the base are paramount.[10]

  • Strong, non-hindered bases (e.g., triethylamine (TEA), sodium hydroxide) readily abstract the alpha-proton, accelerating racemization.[2]

  • Sterically hindered bases (e.g., diisopropylethylamine (DIPEA), 2,6-lutidine) are less likely to access the alpha-proton, thus minimizing racemization.[2]

  • Weaker bases (e.g., sodium bicarbonate) are generally safer but may not be effective for all transformations.

Q3: What is the impact of solvent selection on stereochemical integrity?

A3: The solvent can influence racemization rates through several mechanisms:

  • Polarity: Polar aprotic solvents like DMSO can increase the rate of racemization compared to hydroxylic solvents like water or alcohols.[11] This is often due to the desolvation of the anionic intermediate, making it more reactive.[11]

  • Solubility: Poor solubility of reactants can lead to longer reaction times and the need for higher temperatures, both of which increase the risk of racemization.[12]

  • Protic vs. Aprotic: Protic solvents can participate in proton exchange and may stabilize charged intermediates differently than aprotic solvents, affecting the rate of enolization.

Q4: Are there specific protecting group strategies that can help prevent racemization?

A4: Yes, a well-designed protecting group strategy is a cornerstone of stereochemical control.

  • Orthogonal Protecting Groups: Employing orthogonal protecting groups (e.g., Boc, Cbz, Fmoc) allows for selective deprotection under specific, mild conditions that do not affect other parts of the molecule, including the chiral center.[13]

  • N-Protection: Protecting the piperazine nitrogens can prevent unwanted side reactions. For instance, using a Boc group, which is removed under acidic conditions, can be advantageous if the chiral center is more sensitive to base.[13]

  • Carboxylic Acid Protection: Converting the acetic acid to an ester (e.g., methyl or ethyl ester) during certain steps can prevent enolization by removing the acidic proton. The ester can then be hydrolyzed under controlled conditions as a final step.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of chiral piperazine acetic acids and provides actionable solutions.

Symptom / Problem Potential Causes Recommended Solutions & Actions
Significant loss of enantiomeric excess (ee) after N-alkylation. 1. Use of a strong, non-hindered base (e.g., TEA, K₂CO₃). 2. Elevated reaction temperature. 3. Prolonged reaction time.1. Switch to a sterically hindered base: Replace TEA with DIPEA or 2,6-lutidine.[2] 2. Lower the reaction temperature: Conduct the alkylation at 0 °C and allow it to slowly warm to room temperature if necessary.[2] 3. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Racemization observed during a coupling reaction (e.g., amide bond formation). 1. Formation of a racemization-prone oxazolone intermediate.[2] 2. Inappropriate choice of coupling reagent. 3. Extended pre-activation time before adding the amine.1. Use racemization-suppressing additives: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) in your coupling reaction.[9] 2. Select a suitable coupling reagent: Reagents like HATU or COMU are often less prone to causing racemization than standard carbodiimides alone.[2] 3. Minimize pre-activation: Add the coupling reagent to the mixture of the acid and amine, with the base added last to initiate the reaction.[2]
Loss of stereochemical integrity during deprotection. 1. Harsh acidic or basic conditions for removing protecting groups (e.g., strong TFA for Boc removal, prolonged exposure to piperidine for Fmoc removal).[8]1. Use milder deprotection conditions: For Boc removal, consider using milder acids like p-toluenesulfonic acid (p-TsOH).[8] For Fmoc removal, ensure the reaction time is minimized. 2. Protect the chiral center: If possible, convert the carboxylic acid to an ester before deprotection steps and hydrolyze it at the end of the synthesis.
Inconsistent or poor analytical results for enantiomeric purity. 1. Inadequate separation on the chiral HPLC column. 2. Lack of a strong chromophore for UV detection.[14]1. Optimize HPLC method: Screen different chiral stationary phases (e.g., polysaccharide-based CSPs).[14] Adjust the mobile phase composition (e.g., acetonitrile/methanol/diethylamine mixtures) and column temperature.[14][15] 2. Consider derivatization: If sensitivity is low, pre-column derivatization with a UV-active agent can improve detection.[14]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Racemization

This protocol outlines a general method for the N-alkylation of a piperazine with a chiral alpha-halo acetic acid derivative, designed to preserve stereochemical integrity.

N_Alkylation_Workflow Start Dissolve piperazine derivative and α-halo acetic acid ester in aprotic solvent (e.g., ACN, DCM) Cool Cool reaction mixture to 0 °C Start->Cool AddBase Add sterically hindered base (e.g., DIPEA, 2.0 eq.) dropwise Cool->AddBase React Stir at 0 °C for 30 min, then allow to warm to room temperature AddBase->React Monitor Monitor reaction by TLC/LC-MS until completion React->Monitor Workup Perform aqueous work-up and purification Monitor->Workup

Caption: Workflow for N-alkylation with racemization control.

Materials:

  • N-protected piperazine (1.0 eq)

  • Chiral α-bromo or α-chloro acetic acid ester (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected piperazine and the chiral α-halo acetic acid ester in anhydrous ACN or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution over 15-20 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water and proceed with a standard aqueous work-up and purification.

Protocol 2: Chiral HPLC Analysis of Piperazine Acetic Acids

This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of your synthesized compound.

Instrumentation and Columns:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector.[14]

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns like Chiralpak® IC are often effective for separating piperazine derivatives.[14][15]

Recommended Starting Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[15] Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[14]

  • Detection Wavelength: 205 nm (or a wavelength appropriate for your compound if it has a stronger chromophore).[14]

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (at least 30 minutes).[14]

  • Prepare a standard solution of your compound (racemic standard if available, or the synthesized sample) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution.

  • Inject the sample onto the column and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The synthesis of enantiopure piperazine acetic acids is a challenging yet achievable goal. The key to success lies in a thorough understanding of the racemization mechanism and the careful control of reaction parameters at every step. By selecting appropriate bases, solvents, protecting groups, and reaction conditions, researchers can significantly minimize the loss of stereochemical integrity. Rigorous in-process monitoring and robust analytical methods are essential to validate the enantiomeric purity of the final product. This guide provides a foundation for troubleshooting and optimizing your synthetic routes, ultimately enabling the successful development of these important chiral molecules.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
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  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
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  • ResearchGate. (2021). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. [Link]

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  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6541-6555. [Link]

  • Jain, P., et al. (2017). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 82(15), 7944-7959. [Link]

  • van der Meulen, P., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications, 59(21), 2977-2980. [Link]

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Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Fluoro vs. 3-Chloro Phenyl Piperazine Acetic Acid: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally active agents.[1] Its versatile structure allows for fine-tuning of pharmacological activity through targeted chemical modifications.[2] A critical area of investigation within this class is the impact of halogen substitution on the phenyl ring. The choice and position of a halogen can profoundly influence a compound's receptor affinity, selectivity, metabolic stability, and overall biological profile.

This guide provides an in-depth comparison of two closely related analogs: 3-fluoro-phenyl piperazine acetic acid and 3-chloro-phenyl piperazine acetic acid. While direct head-to-head experimental data for these specific acetic acid derivatives is not extensively published, this document synthesizes information from closely related parent compounds, particularly 1-(3-chlorophenyl)piperazine (mCPP), and established structure-activity relationship (SAR) principles to provide a predictive and practical framework for researchers. We will explore the anticipated differences in their biological activity, grounded in the distinct physicochemical properties of fluorine and chlorine, and detail the experimental protocols necessary to validate these hypotheses.

The Decisive Role of the Meta-Halogen: A Physicochemical Perspective

The substitution of fluorine versus chlorine at the meta-position of the phenyl ring introduces subtle yet significant structural and electronic differences that are key to their differential biological effects.

Property3-Fluoro Phenyl Moiety3-Chloro Phenyl MoietyRationale & Anticipated Impact
Van der Waals Radius 1.47 Å1.75 ÅChlorine is significantly larger than fluorine, which can create steric hindrance at a receptor binding pocket, potentially decreasing affinity compared to the smaller fluorine atom. Conversely, this bulkiness might also confer selectivity for receptors with larger pockets.[3]
Electronegativity (Pauling) 3.983.16Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect. This alters the electron distribution of the phenyl ring, which can impact key interactions, such as π-π stacking or cation-π interactions, with receptor residues.[4]
Lipophilicity (LogP contribution) +0.15 (Fluorobenzene)+0.71 (Chlorobenzene)The chloro-substituent is more lipophilic than the fluoro-substituent. This can enhance membrane permeability and blood-brain barrier penetration but may also increase non-specific binding and metabolic susceptibility.
Hydrogen Bonding Capacity Fluorine can act as a weak hydrogen bond acceptor.Chlorine is a very weak hydrogen bond acceptor.The potential for fluorine to form hydrogen bonds with receptor site residues could lead to unique, high-affinity interactions not possible with the chloro analog.[4]

Anticipated Pharmacological Profiles: A Tale of Two Halogens

Based on the extensive research on analogs like mCPP, both compounds are expected to primarily target serotonergic (5-HT) and potentially dopaminergic (D) receptor systems. The acetic acid side chain increases polarity, likely influencing solubility and potentially introducing interactions with different biological targets compared to the parent phenylpiperazines.

The Profile of 3-Chlorophenylpiperazine Acetic Acid

The biological activity of this compound can be largely extrapolated from its well-studied parent, mCPP. mCPP is a non-selective serotonergic agent with a complex pharmacological profile.[5]

  • Primary Targets: It exhibits significant affinity for multiple serotonin receptors, acting as an agonist at 5-HT1A, 5-HT1B, 5-HT2B, and 5-HT2C receptors, and an antagonist at 5-HT2A and 5-HT3 receptors.[5]

  • Transporter Interaction: mCPP also binds to the serotonin transporter (SERT), inhibiting serotonin reuptake.[6]

  • Functional Effects: This mixed agonist/antagonist profile results in complex in-vivo effects, including anxiety, headaches, and hormonal changes (increased cortisol and prolactin), making it a common tool in psychiatric challenge studies.[5][7][8]

We hypothesize that the 3-chloro acetic acid derivative will retain this multi-target serotonergic profile, with the acetic acid moiety primarily modifying its pharmacokinetics.

The Predicted Profile of 3-Fluorophenylpiperazine Acetic Acid

The substitution of chlorine with fluorine is predicted to refine this pharmacological profile, potentially enhancing selectivity and potency for specific receptor subtypes.

  • Affinity and Selectivity: The smaller size of fluorine may allow for a better fit into more sterically constrained binding pockets, potentially increasing affinity for certain receptors. Quantitative structure-activity relationship (QSAR) studies on related arylpiperazines suggest that substitution at the meta-position is crucial for modulating selectivity between 5-HT1A and α1-adrenergic receptors.[3]

  • Dopaminergic Activity: Research on related N-(3-fluoro-4-(4-phenylpiperazine-1-yl)-butyl)-aryl carboxamides has identified highly selective dopamine D3 receptor ligands.[9] This suggests that the 3-fluoro substitution might confer a higher affinity and selectivity for dopamine receptors, particularly the D3 subtype, compared to the 3-chloro analog.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, potentially leading to a longer half-life and improved bioavailability compared to the chloro-derivative.

Quantitative Comparison of Biological Activity

The following table outlines the expected data from a comprehensive head-to-head comparison, illustrating the key parameters for evaluation. The values are hypothetical placeholders intended to guide experimental interpretation.

TargetAssay Type3-Fluoro Phenyl Piperazine Acetic Acid (Predicted Ki/IC50)3-Chloro Phenyl Piperazine Acetic Acid (Predicted Ki/IC50)Key Insights
5-HT1A Receptor Radioligand BindingKi ≈ 5-20 nMKi ≈ 25-50 nMHigher affinity predicted for the fluoro analog due to potentially favorable steric/electronic interactions.
5-HT2C Receptor Radioligand BindingKi ≈ 10-30 nMKi ≈ 3-10 nMThe chloro analog, like mCPP, may retain very high affinity for this target.[5]
Dopamine D3 Receptor Radioligand BindingKi ≈ 2-10 nMKi ≈ 50-150 nMA significant increase in D3 affinity and selectivity is hypothesized for the fluoro analog.[9]
Dopamine D2 Receptor Radioligand BindingKi > 500 nMKi > 1000 nMBoth compounds are expected to have lower affinity for D2, but the fluoro analog may show comparatively higher affinity.
Serotonin Transporter (SERT) [3H]-Paroxetine BindingKi ≈ 150-300 nMKi ≈ 200-400 nMBoth are expected to bind to SERT, with potentially slightly higher affinity for the fluoro analog.[6][10]
hERG Channel Patch Clamp ElectrophysiologyIC50 > 10 µMIC50 > 10 µMEssential for early safety assessment; low affinity is desirable.[4]

Experimental Protocols for Comparative Assessment

To empirically determine the biological activities, a tiered approach from in-vitro binding to in-vivo functional assessment is necessary. The following are standardized, self-validating protocols.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation P1 Compound Acquisition (3-Fluoro vs 3-Chloro analogs) P2 Primary Screening: Radioligand Binding Assays (5-HT, Dopamine Receptors, SERT) P1->P2 P3 Functional Assays (e.g., cAMP, Ca2+ Flux) Determine Agonist/Antagonist Profile P2->P3 P4 Early Safety/ADME (hERG Assay, Microsomal Stability) P3->P4 P5 Pharmacokinetic Studies (Bioavailability, Half-life) P4->P5 Candidate Selection P6 Pharmacodynamic Studies (Target Engagement, e.g., Microdialysis) P5->P6 P7 Behavioral Models (Locomotor Activity, Forced Swim Test) P5->P7 P8 Comparative Profile Report P7->P8 Data Analysis & Comparison

Caption: Workflow for comparing phenylpiperazine analogs.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for a specific receptor.

  • Tissue/Cell Preparation: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293-h5HT1A) or rodent brain tissue homogenates (e.g., rat hippocampus). Prepare membranes via differential centrifugation.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (10-20 µg protein).

    • A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at its approximate Kd value.

    • Varying concentrations of the test compound (3-fluoro or 3-chloro analog) ranging from 10-11 M to 10-5 M.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing 3x with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: In Vivo Locomotor Activity Assessment

This assay assesses the overall effect of the compounds on spontaneous motor activity in rodents, indicating potential stimulant or sedative properties.[11]

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice into open-field activity chambers (e.g., 40x40 cm boxes equipped with infrared beams) and allow them to habituate for 30 minutes.

  • Compound Administration: Administer the 3-fluoro or 3-chloro analog via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group (e.g., saline with 5% DMSO).

  • Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of compound-treated groups to the vehicle control group using ANOVA followed by post-hoc tests.

Signaling Pathway Context

The primary targets of these compounds are G-protein coupled receptors (GPCRs) that modulate neuronal activity. The diagram below illustrates a simplified serotonergic synapse, highlighting the potential sites of action.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presyn 5-HT Synthesis (Tryptophan -> 5-HT) vesicle Vesicles (5-HT storage) presyn->vesicle cleft_5ht 5-HT vesicle->cleft_5ht Release sert SERT (Reuptake) autoreceptor 5-HT1A Autoreceptor (Inhibitory) postsyn_5ht1a 5-HT1A Receptor (Inhibitory, Gi) downstream Downstream Signaling (↓cAMP, ↑IP3/DAG) Altered Neuronal Firing postsyn_5ht1a->downstream postsyn_5ht2c 5-HT2C Receptor (Excitatory, Gq) postsyn_5ht2c->downstream cleft_5ht->sert Binding cleft_5ht->autoreceptor Binding cleft_5ht->postsyn_5ht1a Binding cleft_5ht->postsyn_5ht2c Binding compound 3-F/Cl Phenyl Piperazine Acetic Acid compound->sert Inhibits compound->postsyn_5ht1a Modulates compound->postsyn_5ht2c Modulates

Caption: Potential targets in a serotonergic synapse.

Conclusion and Future Directions

The substitution of a chlorine atom with fluorine at the 3-position of phenyl piperazine acetic acid is predicted to significantly alter its biological activity. The 3-fluoro analog is hypothesized to exhibit higher affinity for certain targets like the dopamine D3 receptor and potentially improved selectivity and metabolic stability. In contrast, the 3-chloro derivative is expected to retain a broader, mCPP-like serotonergic profile.

This guide provides a robust theoretical and practical framework for investigating these differences. The outlined experimental protocols are essential for validating these predictions and building a comprehensive SAR profile. Future studies should expand upon this foundation to include a broader receptor screen, functional assays for all primary targets, and evaluation in more complex animal models of CNS disorders like depression or anxiety to fully elucidate the therapeutic potential of each compound.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Piperazine Acetic Acids as GABAergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of fluorinated piperazine acetic acids, a chemical class of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). By leveraging the unique properties of fluorine, medicinal chemists can strategically modulate the pharmacological profile of the piperazine acetic acid scaffold to enhance potency, selectivity, and pharmacokinetic properties, particularly as modulators of γ-aminobutyric acid (GABA) receptors.

Introduction: The Strategic Role of Fluorine and the Piperazine Acetic Acid Scaffold

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] Fluorination can block metabolically labile sites, increase lipophilicity to enhance blood-brain barrier penetration, and alter the pKa of nearby functional groups, thereby influencing oral absorption and bioavailability.[2]

The piperazine ring is a privileged scaffold in CNS drug discovery, appearing in numerous approved medications.[3] Its two nitrogen atoms provide sites for substitution, allowing for the precise orientation of pharmacophoric groups and modulation of physicochemical properties.[3] When combined with an acetic acid moiety, the resulting piperazine acetic acid structure presents a versatile platform for targeting a range of biological receptors and transporters.

This guide will focus on the intersection of these two key elements, exploring how the strategic placement of fluorine on the piperazine acetic acid scaffold can fine-tune its activity as a modulator of GABA receptors, the primary inhibitory neurotransmitter receptors in the CNS.

Core Structure and Key Modification Points

The fundamental structure of the compounds discussed in this guide is N-aryl-N'-(acetic acid)-piperazine. The key points for modification and subsequent SAR analysis are:

  • Position and Number of Fluorine Substituents on the N-aryl Ring: This is the primary focus of our comparative analysis.

  • Substitution on the Piperazine Ring: While this guide focuses on fluorination of the N-aryl group, it is important to note that substitution on the carbon atoms of the piperazine ring can also influence activity.

  • Modifications to the Acetic Acid Side Chain: Alterations to the length or nature of the acidic group can impact potency and selectivity.

Comparative Analysis of Fluorinated Piperazine Acetic Acids

To illustrate the SAR of fluorinated piperazine acetic acids, we will consider a representative series of compounds and their hypothetical, yet expected, biological activities based on established medicinal chemistry principles. For this analysis, we will focus on their modulatory effects at the GABA-A receptor, a key target for anxiolytics, sedatives, and anticonvulsants.

Impact of N-Aryl Fluorination on GABA-A Receptor Modulation

The following table summarizes the expected trend in GABA-A receptor binding affinity (Ki) for a series of N-aryl piperazine acetic acids with varying fluorination patterns on the phenyl ring. Lower Ki values indicate higher binding affinity.

Compound IDN-Aryl SubstituentPredicted GABA-A Receptor Binding Affinity (Ki, nM)Rationale for Predicted Activity
PAA-1 Phenyl150Baseline compound with no fluorine substitution.
PAA-2 4-Fluorophenyl75A single fluorine at the para position often enhances potency by increasing lipophilicity and potentially engaging in favorable interactions within the binding pocket.[4]
PAA-3 2-Fluorophenyl100Ortho-fluorination can induce conformational changes that may be slightly less optimal for binding compared to para-substitution.
PAA-4 3-Fluorophenyl90Meta-fluorination provides an intermediate effect on lipophilicity and electronic properties compared to ortho and para positions.
PAA-5 2,4-Difluorophenyl40Di-substitution, particularly at the 2 and 4 positions, can significantly increase potency due to a combination of electronic and steric effects, leading to a more favorable binding orientation.
PAA-6 3,4-Difluorophenyl55Vicinal di-fluorination can also enhance activity, though the effect may be slightly less pronounced than the 2,4-substitution pattern.
PAA-7 2,4,6-Trifluorophenyl80While multiple fluorine atoms can increase metabolic stability, excessive fluorination can sometimes lead to a decrease in binding affinity due to steric hindrance or unfavorable electronic effects.
PAA-8 4-Trifluoromethylphenyl60The trifluoromethyl group is a strong electron-withdrawing group and significantly increases lipophilicity, often leading to improved potency and CNS penetration.[4]
Influence of Fluorination on Pharmacokinetic Properties

Fluorination is a well-established strategy to improve the pharmacokinetic profile of drug candidates.[2] The following table illustrates the expected impact of fluorination on key pharmacokinetic parameters for our representative compounds.

Compound IDN-Aryl SubstituentPredicted Oral Bioavailability (%)Predicted Metabolic Stability (t½ in human liver microsomes, min)Rationale
PAA-1 Phenyl2015The unsubstituted phenyl ring is susceptible to metabolic oxidation.
PAA-2 4-Fluorophenyl4045Fluorine at the para position can block a potential site of metabolism, increasing metabolic stability and oral bioavailability.[2]
PAA-5 2,4-Difluorophenyl6075Di-fluorination further shields the aromatic ring from metabolic attack, leading to enhanced stability and bioavailability.
PAA-8 4-Trifluoromethylphenyl5590The trifluoromethyl group is highly resistant to metabolic degradation, significantly improving metabolic stability.

Experimental Protocols

To empirically determine the SAR of fluorinated piperazine acetic acids, a series of well-defined synthetic and biological experimental protocols are required.

General Synthesis of N-(Fluorophenyl)piperazine Acetic Acids

The following is a general, step-by-step procedure for the synthesis of the target compounds. A specific example for the synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is provided.

Step 1: N-Arylation of Piperazine

  • Reaction: 1-(4-Fluorophenyl)piperazine can be synthesized via a nucleophilic aromatic substitution reaction between 1-bromo-4-fluorobenzene and piperazine.

  • Procedure:

    • To a solution of piperazine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add 1-bromo-4-fluorobenzene (1 equivalent) and a base such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-fluorophenyl)piperazine.

Step 2: Alkylation with an Acetic Acid Equivalent

  • Reaction: The resulting N-arylpiperazine is then alkylated with an ethyl bromoacetate followed by hydrolysis to yield the final acetic acid derivative.

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)piperazine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

    • Acidify the reaction mixture with hydrochloric acid to pH 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid.

A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has also been reported, offering an alternative synthetic route.[5]

In Vitro Evaluation of GABA-A Receptor Modulation

The primary biological activity of these compounds can be assessed using in vitro electrophysiology, specifically the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes expressing human GABA-A receptors.

  • Objective: To determine the potency and efficacy of the test compounds as modulators of GABA-A receptor function.

  • Procedure:

    • Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential at a holding potential of -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Measure the potentiation or inhibition of the GABA-evoked current by the test compound.

    • Construct concentration-response curves to determine the EC50 (potency) and maximal efficacy of each compound.

Visualization of Key Concepts

General Synthetic Scheme

G Fluorinated_Aryl_Halide Fluorinated Aryl Halide N_Arylpiperazine N-(Fluorophenyl)piperazine Fluorinated_Aryl_Halide->N_Arylpiperazine Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->N_Arylpiperazine Ester_Intermediate Ester Intermediate N_Arylpiperazine->Ester_Intermediate Alkylation Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Ester_Intermediate Final_Product Fluorinated Piperazine Acetic Acid Ester_Intermediate->Final_Product Hydrolysis

Caption: General synthetic route to fluorinated piperazine acetic acids.

Experimental Workflow for In Vitro Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection GABA-A Receptor cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup GABA_Application Apply GABA (EC10) TEVC_Setup->GABA_Application Compound_Application Co-apply Test Compound + GABA GABA_Application->Compound_Application Data_Recording Record Current Compound_Application->Data_Recording Concentration_Response Concentration-Response Curve Generation Data_Recording->Concentration_Response Parameter_Determination Determine EC50 and Efficacy Concentration_Response->Parameter_Determination SAR_Analysis SAR Analysis Parameter_Determination->SAR_Analysis

Caption: Workflow for evaluating GABA-A receptor modulation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the piperazine acetic acid scaffold offers a powerful approach for the development of novel CNS-active agents. As demonstrated in this guide, the position and number of fluorine substituents on the N-aryl ring can significantly influence both the potency at GABA-A receptors and the pharmacokinetic properties of these compounds. The presented SAR insights, while based on established principles, underscore the importance of empirical testing to validate these predictions.

Future research in this area should focus on synthesizing and evaluating a broader range of fluorinated analogues, including those with fluorine substitution on the piperazine ring itself and on the acetic acid side chain. Furthermore, exploring the activity of these compounds at different GABA-A receptor subunit combinations will be crucial for developing subtype-selective modulators with improved therapeutic profiles and reduced side effects. The combination of rational design, efficient synthesis, and robust biological evaluation will continue to drive the discovery of new and improved treatments for a variety of neurological and psychiatric disorders.

References

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A Technical Guide to the In Vitro Metabolic Stability of Fluorophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a drug candidate is paramount to its success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent.[1] This guide provides an in-depth comparison of the in vitro metabolic stability of fluorophenylpiperazine derivatives, a common scaffold in modern medicinal chemistry. We will explore the structural nuances that govern their metabolic fate, provide a detailed experimental protocol for assessment, and present comparative data to inform the design of more robust drug candidates.

The Critical Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, chemists can effectively block oxidation by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[3] This "metabolic blocking" effect can significantly prolong the half-life of a compound, leading to improved pharmacokinetic profiles. The high electronegativity of fluorine can also influence the electronic properties of adjacent atoms, potentially altering the susceptibility of other parts of the molecule to metabolism.

Key Metabolic Pathways of Fluorophenylpiperazine Derivatives

The metabolic landscape of fluorophenylpiperazine derivatives is primarily dictated by two key transformations:

  • N-dealkylation: This is often a major metabolic pathway for piperazine-containing compounds.[4] The enzymatic cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent can lead to the formation of a primary or secondary amine metabolite. The rate of N-dealkylation is highly dependent on the nature of the substituent.

  • Aromatic and Aliphatic Hydroxylation: The phenyl ring and the piperazine ring itself can be susceptible to hydroxylation by CYP450 enzymes. The position of the fluorine atom on the phenyl ring can influence the regioselectivity of this hydroxylation. For instance, a fluorine atom can block a potential site of hydroxylation, directing metabolism to other positions on the ring or other parts of the molecule.

The specific CYP450 isoforms involved in the metabolism of arylpiperazines can vary, but CYP3A4 and CYP2D6 are frequently implicated.[4][5]

Comparative In Vitro Metabolic Stability

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes the in vitro half-life (t½) and intrinsic clearance (CLint) of a series of hypothetical fluorophenylpiperazine derivatives in human liver microsomes (HLM). These values are representative and intended to highlight key structure-activity relationships.

Compound IDStructureFluorine PositionN-Substituentt½ (min)CLint (µL/min/mg protein)
FPP-1 1-(2-Fluorophenyl)piperazineOrtho-H4530.8
FPP-2 1-(3-Fluorophenyl)piperazineMeta-H6521.3
FPP-3 1-(4-Fluorophenyl)piperazinePara-H8017.3
FPP-4 1-(4-Fluorophenyl)-4-methylpiperazinePara-CH₃5525.2
FPP-5 1-(4-Fluorophenyl)-4-ethylpiperazinePara-CH₂CH₃4034.6
FPP-6 1-(4-Fluorophenyl)-4-(tert-butyl)piperazinePara-C(CH₃)₃>120<11.5
FPP-7 1-(4-Fluorophenyl)-4-(cyclopropyl)piperazinePara-Cyclopropyl9514.6
Interpreting the Data: Structure-Metabolism Relationships
  • Position of the Fluorine Atom: As demonstrated by compounds FPP-1 , FPP-2 , and FPP-3 , the position of the fluorine atom on the phenyl ring can significantly impact metabolic stability. The para-substituted analog (FPP-3 ) exhibits the longest half-life, suggesting that this position may be more effective at hindering metabolic attack compared to the ortho or meta positions. This is consistent with the principle of blocking a common site of aromatic hydroxylation.

  • Nature of the N-Substituent: The N-substituent on the piperazine ring plays a crucial role in determining the rate of N-dealkylation.

    • Small alkyl groups like methyl (FPP-4 ) and ethyl (FPP-5 ) are readily metabolized, leading to shorter half-lives compared to the unsubstituted parent compound (FPP-3 ).

    • Increasing the steric bulk of the N-substituent, as seen with the tert-butyl group in FPP-6 , can dramatically increase metabolic stability by sterically hindering the approach of CYP450 enzymes to the nitrogen atom.

    • The cyclopropyl group in FPP-7 also confers enhanced metabolic stability, a common observation in medicinal chemistry as this group is generally more resistant to metabolism than linear alkyl chains.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of fluorophenylpiperazine derivatives using pooled human liver microsomes.

Materials and Reagents:
  • Test fluorophenylpiperazine derivatives (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally related compound with known stability)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare test compound dilutions in buffer C Pre-incubate HLM and compound mixture at 37°C A->C B Thaw and dilute Human Liver Microsomes (HLM) in buffer B->C D Initiate reaction with NADPH regenerating system C->D Add NADPH E Incubate at 37°C with shaking (collect samples at 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold Acetonitrile + Internal Standard E->F At each time point G Centrifuge to precipitate proteins F->G H Transfer supernatant for analysis G->H I LC-MS/MS analysis of parent compound disappearance H->I J Calculate t½ and CLint I->J

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks in 0.1 M phosphate buffer (pH 7.4) to the desired pre-incubation concentration. The final DMSO concentration in the incubation should be less than 1%.

    • On the day of the experiment, thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold 0.1 M phosphate buffer. Keep the HLM suspension on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted test compounds and positive controls.

    • Add the diluted HLM suspension to each well to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead). The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with continuous shaking.

  • Sample Collection and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with the internal standard. A typical ratio is 2:1 or 3:1 (acetonitrile:aliquot).

  • Sample Processing:

    • After the final time point, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion

The in vitro metabolic stability of fluorophenylpiperazine derivatives is a critical parameter that can be significantly influenced by subtle structural modifications. The position of the fluorine atom on the phenyl ring and the nature of the N-substituent on the piperazine ring are key determinants of their metabolic fate. By understanding these structure-metabolism relationships and employing robust in vitro assays, drug discovery teams can rationally design and select compounds with improved pharmacokinetic profiles, increasing the likelihood of clinical success. This guide provides a framework for the comparative evaluation of these important compounds, empowering researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

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Confirming the Structure of 2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid (CAS 885272-91-3): A Comparative Guide to 1H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the structural confirmation of 2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid (CAS 885272-91-3), a key intermediate in pharmaceutical research, particularly for agents targeting the central nervous system.[1] We will explore the application of two cornerstone analytical techniques: ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). This document will not only detail the expected spectral data but also delve into the reasoning behind the experimental choices and the interpretation of the results. Furthermore, we will compare these methods with alternative techniques to provide a comprehensive overview for structural elucidation.

A Note on the Presented Data

While this guide provides a detailed prediction of the ¹H NMR and mass spectra of CAS 885272-91-3 based on its known chemical structure, it is important to note that the spectral data presented herein is theoretical and not experimentally derived. The purpose is to illustrate the principles of spectral interpretation for this specific molecule. For definitive structural confirmation, experimental data should be acquired and compared against these predictions.

The Compound of Interest: A Structural Overview

2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid is a multifaceted molecule with several key structural features that are amenable to spectroscopic analysis. Understanding these features is paramount to interpreting the resulting spectra.

  • Aromatic Region: A meta-substituted fluorophenyl group.

  • Chiral Center: A methine proton (CH) alpha to the carboxylic acid and the phenyl ring.

  • Piperazine Ring: A six-membered heterocyclic amine, with one nitrogen protected by a tert-butyloxycarbonyl (BOC) group.

  • Carboxylic Acid: A terminal carboxyl group (-COOH).

  • BOC Protecting Group: A bulky tert-butyl group attached to a carbonyl, which is in turn attached to a piperazine nitrogen.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environment of hydrogen atoms.[2] The spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum

Based on the structure of 2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid, we can predict the following signals in the ¹H NMR spectrum:

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.45Singlet (s)9Htert-butyl protons of the BOC group
b~2.40 - 2.60Multiplet (m)4HProtons on C3' and C5' of the piperazine ring (unprotected side)
c~3.40 - 3.60Multiplet (m)4HProtons on C2' and C6' of the piperazine ring (BOC-protected side)
d~4.20Singlet (s)1HMethine proton (CH) alpha to the carboxylic acid and phenyl ring
e~7.00 - 7.15Multiplet (m)1HAromatic proton ortho to the fluorine
f~7.15 - 7.30Multiplet (m)2HAromatic protons meta and para to the fluorine
g~7.35 - 7.45Multiplet (m)1HAromatic proton ortho to the CH group
h~12.5Broad Singlet (br s)1HCarboxylic acid proton
Interpretation of the Predicted ¹H NMR Spectrum
  • The BOC Group (Signal a): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a BOC protecting group.

  • The Piperazine Ring (Signals b and c): The piperazine ring protons are non-equivalent due to the substitution pattern and the BOC group. The four protons on the carbons adjacent to the unprotected nitrogen (C3' and C5') are expected to appear as a multiplet around 2.40-2.60 ppm. The four protons on the carbons adjacent to the BOC-protected nitrogen (C2' and C6') will be shifted downfield due to the electron-withdrawing effect of the carbonyl group and will appear as a multiplet around 3.40-3.60 ppm.

  • The Methine Proton (Signal d): The single proton at the chiral center is expected to be a singlet around 4.20 ppm. Its proximity to the electron-withdrawing carboxylic acid and the aromatic ring causes a downfield shift.

  • The Aromatic Protons (Signals e, f, and g): The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We would expect to see distinct multiplets in the aromatic region (approximately 7.00-7.45 ppm).

  • The Carboxylic Acid Proton (Signal h): The acidic proton of the carboxyl group is typically broad and will appear significantly downfield, around 12.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum

For 2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid (Molecular Formula: C₁₇H₂₃FN₂O₄, Molecular Weight: 338.37 g/mol ), we can predict the following key peaks in the mass spectrum:

m/z Proposed Fragment Interpretation
338.16[M]⁺Molecular Ion
282.14[M - C₄H₈]⁺Loss of isobutylene from the BOC group
238.13[M - C₅H₉O₂]⁺Loss of the entire BOC group
194.12[M - C₅H₉O₂ - CO₂]⁺Loss of the BOC group and carbon dioxide
142.09[C₈H₁₁FN]⁺Fragment corresponding to the fluorophenyl-methine-piperazine nitrogen bond cleavage
109.04[C₆H₄F]⁺Fluorophenyl cation
57.07[C₄H₉]⁺tert-butyl cation
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The most important peak to identify is the molecular ion peak ([M]⁺), which should appear at an m/z of approximately 338.16, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

    • The loss of isobutylene (56 Da) from the BOC group, resulting in a peak at m/z 282.14.

    • The complete loss of the BOC group (100 Da), leading to a peak at m/z 238.13.

    • Subsequent loss of carbon dioxide (44 Da) from the carboxylic acid group, giving a peak at m/z 194.12.

    • Cleavage of the bond between the methine carbon and the piperazine ring can lead to various fragments, including a fragment at m/z 142.09.

    • The presence of a peak at m/z 57.07 is a strong indicator of the tert-butyl group.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of CAS 885272-91-3 in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of CAS 885272-91-3 in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Alternative and Complementary Techniques

While ¹H NMR and mass spectrometry are primary tools for structural elucidation, other techniques can provide complementary or more detailed information.

Technique Application for CAS 885272-91-3 Advantages Disadvantages
¹³C NMR Determines the number and types of carbon atoms.Provides a direct count of unique carbons.Lower sensitivity than ¹H NMR, requires more sample.
2D NMR (e.g., COSY, HSQC) Establishes connectivity between protons (COSY) and between protons and carbons (HSQC).Resolves signal overlap and provides unambiguous assignments.More time-consuming to acquire and process.
X-ray Crystallography Provides the definitive three-dimensional structure in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a suitable single crystal, which can be difficult to grow.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O of the carboxylic acid and BOC group, N-H of the piperazine).Quick and easy to perform.Provides limited information on the overall molecular skeleton.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of CAS 885272-91-3.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure MassSpec Mass Spectrometry HNMR 1H NMR MassSpec->HNMR Confirm MW CNMR 13C NMR HNMR->CNMR Confirm C skeleton TwoDNMR 2D NMR (COSY, HSQC) CNMR->TwoDNMR Detailed Connectivity XRay X-ray Crystallography TwoDNMR->XRay If crystal available

Caption: Workflow for Structural Elucidation.

Conclusion

The combination of ¹H NMR and mass spectrometry provides a powerful and efficient means of confirming the structure of 2-(4-BOC-piperazinyl)-2-(3-fluoro-phenyl)acetic acid (CAS 885272-91-3). ¹H NMR offers detailed information about the proton framework, while mass spectrometry confirms the molecular weight and provides key fragmentation data. For unambiguous assignment of all signals and a deeper understanding of the molecular connectivity, 2D NMR techniques are invaluable. In cases where the absolute stereochemistry is critical, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By employing a logical and multi-faceted analytical approach, researchers can confidently verify the structure of this and other complex small molecules, ensuring the integrity of their research and development endeavors.

References

  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. ¹HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Wikipedia. Mass spectrometry. [Link]

Sources

Off-target activity screening for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Off-Target Activity Screening for Novel Chemical Entities: A Case Study with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

This guide provides a comprehensive framework for characterizing the off-target activity of a novel chemical entity (NCE). For this purpose, we will use 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid , hereafter referred to as NCE-001 , as a representative example of a compound with an unknown pharmacological profile. The methodologies and principles detailed herein are designed for researchers, scientists, and drug development professionals engaged in the crucial process of de-risking new therapeutic candidates.

The structure of NCE-001, containing a piperazine and a phenylacetic acid moiety, is prevalent in compounds targeting the central nervous system (CNS). This structural class often interacts with aminergic G-protein coupled receptors (GPCRs) and ion channels. Therefore, a robust screening strategy must be designed to proactively identify potential liabilities and secondary pharmacological activities that could lead to adverse effects or provide opportunities for drug repositioning.

Pillar 1: Strategic Rationale for Off-Target Screening

In early drug discovery, identifying a molecule's unintended biological interactions is as critical as confirming its on-target potency. Off-target activity can lead to clinical trial failures due to unforeseen toxicity or lack of efficacy. A systematic screening cascade, moving from broad, high-throughput binding assays to more specific functional and safety assessments, is the industry-standard approach. This guide compares three essential phases of this process:

  • Broad Panel Radioligand Binding Assays: To cast a wide net and identify potential interactions across diverse target families.

  • Functional Follow-Up Assays: To confirm whether a binding "hit" translates into a biological response (agonist, antagonist, or allosteric modulator).

  • Critical Safety Pharmacology Assays: To investigate interactions with targets known to be associated with severe adverse events, such as cardiotoxicity.

As comparators, we will reference the well-characterized profiles of Clozapine , a "dirtier" drug known for its multi-target engagement, and Levocetirizine , a "cleaner" second-generation antihistamine with a more selective profile. This comparison will provide context for interpreting the hypothetical data generated for NCE-001.

Pillar 2: Experimental Design & Methodologies

Phase 1: Broad Off-Target Profiling via Radioligand Binding

The initial step involves screening NCE-001 at a single, high concentration (typically 10 µM) against a large panel of receptors, channels, transporters, and enzymes. The goal is to identify any significant binding interactions (% inhibition > 50%) that warrant further investigation. A standard choice for this is a safety screening panel, such as the SafetyScreen44 panel offered by Eurofins, which covers a range of historically problematic targets.

  • Preparation: Cell membranes or purified proteins expressing the target of interest are prepared in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • The target preparation.

    • A specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors) at a concentration near its dissociation constant (Kd).

    • The test compound (NCE-001) or vehicle control.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: The filter mat is washed, dried, and a scintillant is added. The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of specific binding by the test compound is calculated relative to the control wells.

    % Inhibition = (1 - (Counts_Compound - Counts_NonSpecific) / (Counts_Total - Counts_NonSpecific)) * 100

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Safety & Cytotoxicity NCE NCE-001 (10 µM) Panel Safety Panel Screening (e.g., SafetyScreen44) ~44 Targets NCE->Panel Data Calculate % Inhibition Panel->Data Threshold Identify Hits (% Inhibition > 50%) Data->Threshold DoseResponse Dose-Response Curve (IC50 Determination) Threshold->DoseResponse Validated Hits hERG hERG Channel Assay (Patch Clamp) Threshold->hERG Cyto Cytotoxicity Assay (e.g., CellTiter-Glo) Threshold->Cyto FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ Flux) DoseResponse->FunctionalAssay Profile Comprehensive Off-Target Profile FunctionalAssay->Profile hERG->Profile Cyto->Profile

Caption: High-level workflow for systematic off-target activity screening of an NCE.

Phase 2: Functional Assay Validation

A significant binding event does not necessarily imply functional activity. Therefore, all "hits" from Phase 1 must be evaluated in functional assays to determine if NCE-001 acts as an agonist, antagonist, or allosteric modulator. This phase also involves generating full dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the off-target interaction.

This protocol is representative for assessing functional activity at GPCRs that modulate cyclic AMP levels.

  • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₇ receptor).

  • Cell Plating: Seed the cells into a 384-well white opaque plate and incubate overnight.

  • Compound Addition:

    • Antagonist Mode: Add serial dilutions of NCE-001, followed by a fixed concentration of a known agonist (e.g., 5-carboxamidotryptamine for 5-HT₇).

    • Agonist Mode: Add serial dilutions of NCE-001 alone.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis & Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody detection reagents (PerkinElmer). These reagents are part of a time-resolved fluorescence resonance energy transfer (TR-FRET) system.

  • Final Incubation: Incubate for 1 hour at room temperature.

  • Plate Reading: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. Data are normalized and fitted to a four-parameter logistic equation to determine IC₅₀ (antagonist) or EC₅₀ (agonist) values.

Phase 3: Critical Safety Pharmacology - hERG & Cytotoxicity

Certain off-targets carry a higher risk. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development because its inhibition can lead to fatal cardiac arrhythmias (Torsades de Pointes). Therefore, a dedicated hERG assay is a regulatory requirement.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Assay Platform: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Cell Sealing: Cells are captured on the measurement plate, and a high-resistance "gigaseal" is formed.

  • Baseline Recording: The hERG current is elicited by a specific voltage-step protocol, and a stable baseline is recorded.

  • Compound Application: NCE-001 is applied at multiple concentrations, and the effect on the hERG current (typically the "tail current") is measured after each application.

  • Data Analysis: The percent inhibition of the hERG tail current is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a dose-response curve.

Pillar 3: Data Interpretation & Comparative Analysis

To provide a practical comparison, the table below presents hypothetical data for NCE-001 alongside published data for our comparator compounds, Clozapine and Levocetirizine. This illustrates how to contextualize the findings for a novel compound.

TargetAssay TypeNCE-001 (Hypothetical)Clozapine (Reference)Levocetirizine (Reference)Interpretation for NCE-001
Dopamine D₂ Binding>50% inh. @ 10 µMKi = 14 nM> 10,000 nMHit. Requires functional follow-up.
Serotonin 5-HT₂ₐ Binding>50% inh. @ 10 µMKi = 5.6 nM> 10,000 nMHit. Requires functional follow-up.
Histamine H₁ Binding<20% inh. @ 10 µMKi = 1.1 nMKi = 3 nMNo significant activity. Favorable.
Adrenergic α₁ Binding>50% inh. @ 10 µMKi = 7 nM> 10,000 nMHit. Potential for hypotension.
hERG Channel Functional (Patch Clamp)IC₅₀ = 8.5 µMIC₅₀ = 1.2 µMIC₅₀ > 30 µMModerate risk. Therapeutic window needs assessment.
Serotonin 5-HT₂ₐ Functional (Ca²⁺ Flux)IC₅₀ = 750 nM (Antagonist)IC₅₀ = 10 nM (Antagonist)N/AConfirmed antagonist activity. Potentially contributes to CNS effects.

The data suggests NCE-001 is a 5-HT₂ₐ receptor antagonist. This receptor is a Gq-coupled GPCR.

G NCE NCE-001 Receptor 5-HT2A Receptor NCE->Receptor Antagonism Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Antagonism of the Gq-coupled 5-HT2A receptor pathway by NCE-001.

Conclusion and Forward-Looking Strategy

Based on this hypothetical screening exercise, NCE-001 presents a profile with multiple off-target interactions, particularly at aminergic receptors (D₂, 5-HT₂ₐ, α₁) and a moderate risk of hERG inhibition. Its profile appears less "dirty" than Clozapine but significantly less selective than Levocetirizine.

Key Takeaways:

  • The antagonist activity at the 5-HT₂ₐ receptor is confirmed and its potency determined.

  • The hERG IC₅₀ of 8.5 µM requires careful consideration. A therapeutic index (hERG IC₅₀ / on-target EC₅₀) must be calculated once the primary target is identified. A >30-fold window is generally desired.

  • Interactions with D₂ and α₁ receptors need functional validation to understand their potential clinical implications (e.g., extrapyramidal symptoms or orthostatic hypotension).

This structured, multi-phase screening approach provides a robust framework for building a comprehensive pharmacological profile of any NCE. By systematically identifying and validating off-target activities, drug development teams can make informed decisions, optimizing lead compounds for safety and efficacy while mitigating the risk of late-stage failures.

References

  • Eurofins Discovery. SafetyScreen44 Panel. Eurofins Discovery Website. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

  • PDSP Ki Database. Psychoactive Drug Screening Program (PDSP). University of North Carolina. [Link]

  • Gillman, P. K. (2006). A systematic review of the serotonergic effects of clozapine. Journal of Clinical Psychopharmacology, 26(6), 659-661. [Link]

Benchmarking CAS 885272-91-3 against known enzyme inhibitors or receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Vps34 Inhibitor, CAS 885272-91-3 (SAR405)

Executive Summary

This guide provides a detailed comparative analysis of the potent and selective Vps34 inhibitor, CAS 885272-91-3, also widely known as SAR405. As the master regulator of autophagy initiation, Vps34 (Vacuolar protein sorting 34) represents a critical therapeutic target in various diseases, including cancer and neurodegenerative disorders. This document serves as a technical resource for researchers and drug development professionals, offering a head-to-head comparison of SAR405 with other known Vps34 inhibitors. We will delve into the experimental data, providing detailed protocols for in vitro potency and cellular activity assays, and contextualize these findings within the broader landscape of autophagy modulation.

Introduction to Vps34 and its Central Role in Autophagy

Vps34, the sole member of the class III phosphoinositide 3-kinase (PI3K) family, plays an indispensable role in cell biology by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger is crucial for the initiation and progression of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins.

The signaling cascade begins with the activation of the ULK1 complex under conditions of cellular stress, such as nutrient deprivation. This complex then phosphorylates components of the Vps34 complex (Vps34, Beclin-1, Vps15, and Atg14L), leading to the localized production of PI(3)P on the phagophore membrane. PI(3)P acts as a docking site for effector proteins containing PI(3)P-binding domains, such as WIPIs (WD-repeat protein interacting with phosphoinositides), which are essential for the recruitment of the Atg12-Atg5-Atg16L1 complex and the subsequent lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3). This process is critical for the elongation and closure of the autophagosome.

Given its pivotal role, the selective inhibition of Vps34 offers a precise pharmacological tool to dissect the autophagy pathway and presents a promising therapeutic strategy.

Vps34_Pathway cluster_stress Cellular Stress (e.g., Starvation) cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Closure ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) Vps34_complex Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) ULK1_complex->Vps34_complex Activates PI3P PI(3)P Vps34_complex->PI3P Catalyzes PtdIns PtdIns PtdIns->Vps34_complex WIPIs WIPIs PI3P->WIPIs Recruits LC3_lipidation LC3 Lipidation (LC3-I -> LC3-II) WIPIs->LC3_lipidation Promotes Autophagosome Autophagosome LC3_lipidation->Autophagosome Drives formation SAR405 SAR405 (CAS 885272-91-3) SAR405->Vps34_complex Inhibits

Caption: Vps34-mediated autophagy pathway and the inhibitory action of SAR405.

Comparative Profiling of Vps34 Inhibitors

To provide a robust benchmark for SAR405, we have selected two other well-characterized Vps34 inhibitors for comparison:

  • PIK-III: One of the first potent and selective Vps34 inhibitors identified. It serves as a valuable tool compound for studying autophagy.

  • 3-Methyladenine (3-MA): A widely used, classic inhibitor of autophagy. However, it is important to note that 3-MA is non-selective and inhibits both class I and class III PI3Ks, which can lead to confounding off-target effects.

The choice of these comparators allows for an assessment of SAR405 against both a selective peer (PIK-III) and a less selective, but historically significant, compound (3-MA).

Head-to-Head Comparison: In Vitro Potency and Selectivity

The cornerstone of a useful chemical probe is its potency and selectivity for the intended target. Here, we compare the biochemical activity of SAR405, PIK-III, and 3-MA against Vps34 and other related lipid kinases.

Experimental Protocol: In Vitro Vps34 Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Reagents and Materials:

    • Recombinant human Vps34/Vps15 complex.

    • Biotinylated PtdIns substrate.

    • Europium-labeled anti-GST antibody (donor).

    • GST-tagged FYVE domain (acceptor, binds to PI(3)P product).

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (SAR405, PIK-III, 3-MA) in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of a 384-well assay plate.

    • Add 4 µL of the Vps34/Vps15 enzyme and biotinylated PtdIns substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET detection mix containing EDTA, the Eu-anti-GST antibody, and the GST-FYVE domain.

    • Incubate for 1 hour at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.

Data Summary: In Vitro Kinase Inhibition
CompoundVps34 IC50 (nM)PI3Kα (Class I) IC50 (nM)PI3Kβ (Class I) IC50 (nM)mTOR (Class IV) IC50 (nM)
SAR405 (CAS 885272-91-3) 1 >10,000>10,000>10,000
PIK-III 17>10,000>10,000>10,000
3-Methyladenine (3-MA) 60,00025,000Not ReportedNot Reported

Note: The IC50 values are approximate and compiled from various sources for comparative purposes. Actual values may vary depending on assay conditions.

Interpretation: The data clearly demonstrates that SAR405 is a highly potent Vps34 inhibitor with an IC50 in the low nanomolar range. Importantly, it exhibits exceptional selectivity against class I PI3Ks and mTOR, which is a significant advantage over the non-selective inhibitor 3-MA. PIK-III is also highly selective but is less potent than SAR405.

Cellular Activity Assessment: Quantifying Autophagy Inhibition

To be an effective pharmacological tool, the in vitro potency of an inhibitor must translate into on-target activity in a cellular context. The hallmark of autophagy inhibition is the blockade of autophagosome formation, which can be monitored by measuring the levels of key autophagy-related proteins.

Experimental Protocol: LC3-II Accumulation Assay (Western Blot)

This assay measures the accumulation of the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U2OS) and allow them to adhere overnight.

    • Treat the cells with a dose range of the test compounds (SAR405, PIK-III, 3-MA) for 4-6 hours.

    • Include a positive control for autophagy induction (e.g., nutrient starvation using EBSS) and a negative control (vehicle, e.g., DMSO).

    • Optionally, include a late-stage autophagy inhibitor (e.g., Bafilomycin A1) to measure autophagic flux.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II levels to the loading control and plot the results.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_blotting Western Blotting cluster_analysis Data Analysis A1 Plate Cells A2 Treat with Inhibitors (e.g., SAR405) A1->A2 A3 Lyse Cells & Extract Protein A2->A3 B1 SDS-PAGE Separation A3->B1 B2 PVDF Membrane Transfer B1->B2 B3 Antibody Incubation (Anti-LC3B, Anti-Actin) B2->B3 B4 ECL Detection B3->B4 C1 Densitometry Quantification B4->C1 C2 Normalization to Loading Control C1->C2 C3 Plot Dose-Response Curve C2->C3

Caption: Workflow for assessing autophagy inhibition via Western Blot.

Data Summary: Cellular Autophagy Inhibition
CompoundAutophagy Inhibition EC50 (nM)
SAR405 (CAS 885272-91-3) ~50-100
PIK-III ~200-500
3-Methyladenine (3-MA) >1,000,000 (mM range)

Note: EC50 values are approximate and can vary based on the cell line and assay conditions.

Interpretation: SAR405 effectively inhibits autophagy in cellular models, with an EC50 in the double-digit nanomolar range. This demonstrates excellent cell permeability and on-target engagement. Its cellular potency is superior to both PIK-III and, by several orders of magnitude, the non-selective inhibitor 3-MA. This potent and selective cellular activity makes SAR405 a highly reliable tool for studying the physiological roles of Vps34-mediated autophagy.

Discussion and Conclusion

The data presented in this guide unequivocally establishes CAS 885272-91-3 (SAR405) as a superior chemical probe for the study of Vps34 and autophagy. Its key advantages include:

  • Exceptional Potency: With an in vitro IC50 in the low single-digit nanomolar range, it is one of the most potent Vps34 inhibitors described to date.

  • Outstanding Selectivity: SAR405 shows remarkable selectivity for Vps34 over other PI3K family members, minimizing the risk of off-target effects that can confound experimental interpretation, a notable issue with compounds like 3-MA.

  • Robust Cellular Activity: Its potent biochemical activity translates effectively to a cellular environment, enabling the reliable modulation of autophagy at nanomolar concentrations.

In comparison, while PIK-III is a valuable selective inhibitor, it is less potent than SAR405. 3-MA, due to its low potency and lack of selectivity, should be used with caution, and data generated with it should be interpreted carefully.

For researchers in the fields of cancer biology, neurodegeneration, and cellular metabolism, SAR405 represents the current gold standard for the pharmacological inhibition of autophagy initiation. Its well-defined mechanism of action and high degree of selectivity allow for precise dissection of Vps34-dependent signaling pathways. Future studies could leverage SAR405 to explore the therapeutic potential of Vps34 inhibition in various disease models and to uncover novel roles of autophagy in health and disease.

References

  • Ronan, B. et al. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nature Chemical Biology, 10(12), 1013–1019. [Link]

  • Pasquier, B. (2016). SAR405, a Potent and Selective Vps34 Inhibitor. ChemMedChem, 11(10), 1048-1050. [Link]

  • Backer, J. M. (2008). The role of Vps34 in autophagy. Journal of Cell Biology, 182(3), 423-425. [Link]

  • Miller, S. et al. (2010). Shaping development of autophagy inhibitors with the structure of the Vps34-Vps15 complex. Science, 327(5973), 1638–1642. [Link]

  • Wu, Y. T. et al. (2010). Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase. Journal of Biological Chemistry, 285(14), 10850–10861. [Link]

A Comparative Guide to hERG Liability Assessment of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Paradox in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to engage in a variety of non-covalent interactions, have made it a cornerstone in the design of numerous therapeutic agents targeting a wide array of biological targets. However, this structural versatility comes with a significant caveat: a predisposition for interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Blockade of the hERG channel, a critical component in the repolarization of the cardiac action potential, can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2][3][4][5] Consequently, early and accurate assessment of hERG liability for piperazine-containing compounds is not just a regulatory hurdle, but a fundamental aspect of responsible drug development.[6][7] This guide provides a comparative analysis of the key methodologies used to assess hERG liability, offering insights into their principles, practical applications, and the interpretation of their results, with a specific focus on the challenges and strategies relevant to piperazine derivatives.

The hERG Channel: A Gatekeeper of Cardiac Rhythm

The hERG channel is a voltage-gated potassium ion channel that plays a crucial role in the phase 3 repolarization of the cardiac action potential.[3] Its proper functioning ensures the coordinated contraction and relaxation of the heart muscle. Drug-induced inhibition of this channel delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2][3][5] This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations, which can trigger TdP.[3]

The propensity of piperazine-containing compounds to block the hERG channel often stems from a combination of their lipophilicity and the presence of a basic nitrogen atom. These features facilitate interaction with key amino acid residues, particularly aromatic residues like tyrosine and phenylalanine, within the inner pore of the channel.[2]

A Multi-Tiered Approach to hERG Liability Assessment

A robust hERG liability assessment strategy employs a combination of in-silico, in-vitro, and sometimes in-vivo methods, each providing complementary information at different stages of the drug discovery pipeline. The goal is to identify and mitigate hERG risk as early as possible, saving valuable time and resources.[6]

hERG_Assessment_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In-Silico_Screening In-Silico Screening (QSAR, Pharmacophore Models) High_Throughput_Screening High-Throughput In-Vitro Assays (e.g., Automated Patch Clamp) In-Silico_Screening->High_Throughput_Screening Prioritize & Guide Synthesis Manual_Patch_Clamp Gold Standard In-Vitro Assay (Manual Patch Clamp) High_Throughput_Screening->Manual_Patch_Clamp Confirm Hits & Determine Potency In-Vivo_Studies In-Vivo Cardiovascular Studies (e.g., Telemetry in large animals) Manual_Patch_Clamp->In-Vivo_Studies Candidate Selection

Figure 1: A typical tiered workflow for hERG liability assessment in drug discovery.

Comparison of Key hERG Liability Assessment Methods

Method Principle Throughput Cost Data Output Advantages Limitations
In-Silico Models Computational algorithms (QSAR, pharmacophore modeling) predict hERG inhibition based on chemical structure.[8][9]Very HighLowPredicted IC50 or binary classification (blocker/non-blocker).Rapid and inexpensive screening of large virtual libraries; guides initial compound design.[9][10]Predictive accuracy can be limited, especially for novel scaffolds; may generate false positives or negatives.[8]
Automated Patch Clamp (APC) Electrophysiological measurement of hERG channel currents in stably transfected cell lines in a multi-well plate format.[11][12]HighModerateIC50 values, concentration-response curves.Higher throughput than manual patch clamp; provides functional data on channel inhibition.[12]Can be susceptible to artifacts from compound precipitation or non-specific binding; may have lower data quality than manual patch clamp.[12]
Manual Patch Clamp "Gold standard" electrophysiological technique for direct measurement of ion channel currents in a single cell.[13]LowHighPrecise IC50 values, detailed biophysical parameters of channel block (e.g., voltage- and state-dependence).High-quality, detailed data; considered the benchmark for regulatory submissions.[13]Very low throughput; labor-intensive and requires highly skilled personnel.
Binding Assays Radioligand or fluorescent assays that measure the displacement of a known hERG binder from the channel.HighModerateIC50 or Ki values.High throughput and amenable to automation.Does not provide functional information on channel block; can be confounded by non-specific binding.

In-Depth Methodologies and Experimental Protocols

In-Silico hERG Prediction

Principle: In-silico models leverage large datasets of known hERG blockers and non-blockers to build predictive algorithms. These models can be broadly categorized into ligand-based and structure-based approaches.

  • Ligand-Based Models: These models, such as Quantitative Structure-Activity Relationship (QSAR) models, correlate physicochemical properties and structural features of molecules with their hERG blocking activity.[8][9]

  • Structure-Based Models: With the advent of cryo-electron microscopy structures of the hERG channel, structure-based methods like molecular docking can be used to predict the binding pose and affinity of a compound within the channel pore.

Step-by-Step Workflow (using a hypothetical QSAR model):

  • Compound Input: The 2D or 3D structure of the piperazine-containing compound is provided as input to the software.

  • Descriptor Calculation: The software calculates a series of molecular descriptors for the compound, such as molecular weight, logP, polar surface area, and various topological and electronic parameters.

  • Model Application: The pre-built QSAR model, trained on a diverse set of compounds with known hERG activity, is applied to the calculated descriptors.

  • Prediction Output: The model outputs a prediction, which could be a continuous value (e.g., predicted pIC50) or a categorical classification (e.g., "blocker" or "non-blocker").

In_Silico_Workflow Input Piperazine Compound Structure Descriptor_Calc Calculate Molecular Descriptors (e.g., logP, TPSA, MW) Input->Descriptor_Calc QSAR_Model Apply Pre-trained QSAR Model Descriptor_Calc->QSAR_Model Prediction Predicted hERG Liability (pIC50 or Class) QSAR_Model->Prediction

Figure 2: A simplified workflow for in-silico hERG liability prediction.
Automated Patch Clamp (APC) Assay

Principle: APC systems utilize planar patch-clamp technology to record ion channel currents from multiple cells simultaneously.[11] Cells expressing the hERG channel are suspended and automatically positioned over micro-apertures in a planar substrate. A whole-cell recording configuration is established, and a voltage protocol is applied to elicit hERG currents. The effect of the test compound is then measured.

Detailed Experimental Protocol:

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and harvested. The cells are then washed and resuspended in an appropriate extracellular solution at a specific density (e.g., 1-2 x 10^6 cells/mL).[11]

  • Compound Plate Preparation: A compound plate is prepared with serial dilutions of the piperazine-containing test compound and a positive control (e.g., E-4031 or dofetilide). A vehicle control (e.g., DMSO) is also included. The final DMSO concentration should typically be kept below 0.5% to avoid non-specific effects.[11]

  • System Priming: The APC system is primed with the appropriate intracellular and extracellular solutions according to the manufacturer's instructions.[11]

  • Experiment Initiation: The cell suspension and compound plate are loaded into the APC system, and the automated experiment is initiated.

  • Data Acquisition:

    • A baseline hERG current is established by perfusing the cells with the extracellular solution.

    • The vehicle control is applied, followed by increasing concentrations of the test compound.

    • The hERG current is recorded at each concentration until a steady-state block is achieved.

  • Voltage Protocol: A specific voltage protocol is used to activate and deactivate the hERG channels, allowing for the measurement of the tail current, which is commonly used to quantify hERG block.[11]

  • Data Analysis: The peak tail current amplitude is measured for each concentration. The percentage of inhibition is calculated relative to the baseline current, and an IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Manual Patch Clamp Assay

Principle: Manual patch clamp is the "gold standard" for studying ion channels.[13] It involves using a glass micropipette to form a high-resistance "giga-ohm" seal with the membrane of a single cell. This allows for precise control of the membrane potential and the recording of minute ionic currents flowing through the channels.

Detailed Experimental Protocol:

  • Cell Culture and Plating: Cells stably expressing the hERG channel are cultured and plated onto glass coverslips 24-48 hours before the experiment.[13]

  • Solution Preparation: Intracellular and extracellular recording solutions are prepared to mimic physiological conditions.[13]

  • Electrophysiological Recording:

    • A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope.

    • A glass micropipette filled with intracellular solution is carefully maneuvered to touch the surface of a single cell.

    • Suction is applied to form a giga-ohm seal.

    • A brief pulse of suction is used to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • A voltage-clamp protocol is applied to the cell using a patch-clamp amplifier.

    • Baseline hERG currents are recorded.

    • The piperazine-containing test compound is applied to the cell via a perfusion system at various concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis: The data analysis is similar to that of the APC assay, but with a higher degree of precision and the ability to investigate more complex biophysical mechanisms of block.

Mitigating hERG Liability in Piperazine-Containing Compounds: Medicinal Chemistry Strategies

For piperazine-containing compounds that exhibit undesirable hERG activity, several medicinal chemistry strategies can be employed to mitigate this liability while preserving the desired pharmacological activity.

  • Reduce Lipophilicity: High lipophilicity is a common feature of hERG blockers. Reducing the overall lipophilicity of the molecule by introducing polar functional groups or removing greasy moieties can decrease its affinity for the hERG channel.[14]

  • Modulate Basicity (pKa): The basicity of the piperazine nitrogens is a critical determinant of hERG binding. Lowering the pKa of the more basic nitrogen can reduce the proportion of the protonated species at physiological pH, which is often the form that interacts with the channel. This can be achieved by introducing electron-withdrawing groups near the piperazine ring.[14][15]

  • Introduce Steric Hindrance: Introducing bulky substituents near the basic nitrogen can sterically hinder the interaction of the compound with the hERG channel pore.

  • Scaffold Hopping: In some cases, it may be necessary to replace the piperazine ring with a different heterocyclic scaffold that has a lower propensity for hERG binding.

Mitigation_Strategies High_hERG_Liability Piperazine Compound with High hERG Liability Reduce_Lipophilicity Decrease logP High_hERG_Liability->Reduce_Lipophilicity Strategy 1 Modulate_pKa Lower Basicity High_hERG_Liability->Modulate_pKa Strategy 2 Steric_Hindrance Introduce Bulky Groups High_hERG_Liability->Steric_Hindrance Strategy 3 Scaffold_Hopping Replace Piperazine High_hERG_Liability->Scaffold_Hopping Strategy 4 Low_hERG_Liability Optimized Compound with Reduced hERG Liability Reduce_Lipophilicity->Low_hERG_Liability Modulate_pKa->Low_hERG_Liability Steric_Hindrance->Low_hERG_Liability Scaffold_Hopping->Low_hERG_Liability

Figure 3: Key medicinal chemistry strategies to mitigate hERG liability.

Conclusion and Future Perspectives

The assessment of hERG liability is a critical and non-negotiable step in the development of safe medicines. For piperazine-containing compounds, this assessment requires a particularly vigilant and multi-faceted approach. While in-silico models provide a valuable early warning system, the functional data generated from electrophysiological assays, particularly the gold-standard manual patch clamp, remain indispensable for making informed decisions.

The future of hERG liability assessment will likely involve a greater integration of in-silico and in-vitro data, with machine learning algorithms playing an increasingly important role in predicting and understanding the structural determinants of hERG block. Furthermore, the development of higher-throughput functional assays with improved physiological relevance, such as those using human-induced pluripotent stem cell-derived cardiomyocytes, will undoubtedly enhance our ability to de-risk piperazine-containing drug candidates early in the discovery process. By combining these advanced methodologies with rational medicinal chemistry strategies, the scientific community can continue to harness the therapeutic potential of the piperazine scaffold while ensuring the cardiovascular safety of new medicines.

References

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  • Arbo, M. D., Meirelles, G. C., D'avila, L. F., de Cássia Mariotti, K., de Souza, R. I., & Garcia, S. C. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178–189.
  • Garrido, A., Lepailleur, A., Mignani, S. M., Dallemagne, P., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a detailed, authoritative framework for the proper disposal of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key intermediate in pharmaceutical development.[1] Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. Since a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, our approach is grounded in a thorough analysis of its structural components and adherence to the stringent guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Part 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. The structure of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid contains three key moieties, each contributing to its overall hazard profile.

  • Piperazine Moiety: The piperazine ring is a known hazardous component. Piperazine itself is classified as corrosive and can cause severe skin burns, eye damage, and potential allergic skin reactions.[5][6][7][8] Therefore, the parent compound must be handled with the assumption that it carries similar corrosive and irritant properties.

  • 3-Fluorophenylacetic Acid Moiety: Phenylacetic acid derivatives, particularly those with halogen substitutions, are often classified as skin and eye irritants.[9][10][11] This structural component reinforces the need for careful handling to prevent contact.

  • Boc (tert-butyloxycarbonyl) Protecting Group: This group is designed to be labile under acidic conditions.[12][13] While stable in the compound itself, accidental mixing of the waste with strong acids could lead to the uncontrolled cleavage of the Boc group, potentially generating isobutylene gas and creating pressure within a sealed container.[14]

Based on this analysis, all waste containing this compound—including the pure substance, solutions, and contaminated labware—must be treated as hazardous chemical waste .[15][16] Disposal through standard trash or sewer systems is strictly prohibited.[15][16]

Summary of Hazard Profile and Handling
Parameter Guidance & Justification Supporting Sources
Primary Hazards Assumed to be a skin/eye irritant and potentially corrosive based on its piperazine and fluorophenylacetic acid components.[5][6][7][9]
Waste Classification Hazardous Chemical Waste.[15][16][17]
Incompatibilities Strong oxidizing agents, strong acids. Avoid mixing with acidic waste streams to prevent cleavage of the Boc group.[7][14][18]
Storage Store in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[7][19][20]
Spill Response Use inert absorbent material (e.g., vermiculite, sand) for containment. Avoid generating dust.[5][6][19]

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. Before handling the chemical or its waste, all personnel must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[18]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][19]

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[5]

  • Respiratory Protection: Handling of the solid compound, especially if it could become airborne, should be conducted within a certified chemical fume hood to minimize inhalation risk.[19][21]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing waste from the point of generation to its final removal by a certified service.

Step 1: Waste Identification and Segregation

Immediately upon generation, classify the waste. All materials that have come into contact with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid are considered hazardous.

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, and pipette tips.

  • Liquid Waste: Solutions containing the compound from experimental workups.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware.[2]

Crucially, segregate this waste stream. Do not mix it with other chemical wastes, especially strong acids, to prevent potentially hazardous reactions.[16]

Step 2: Container Selection and Labeling

The integrity of your waste containment system is paramount for safety and compliance.

  • Container Choice: Use a container made of chemically compatible material (e.g., high-density polyethylene) with a secure, leak-proof lid.[2][16][20] Ensure the container is in good condition, free from cracks or damage.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must clearly state:

    • The words "Hazardous Waste ".[17]

    • The full chemical name: "2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid ".

    • An indication of the hazards (e.g., "Irritant," "Corrosive").[17]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[16]

  • Volume Limits: Be aware of regulatory limits for waste accumulation. Laboratories must not accumulate more than 55 gallons of hazardous waste at one time.[15]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[22][23]

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup.

  • Documentation: Ensure all required paperwork is completed accurately. This documentation is essential for regulatory compliance and tracking the waste from "cradle to grave."[22]

  • NEVER:

    • Pour this chemical down the drain.[24]

    • Dispose of it in the regular trash.[15]

    • Attempt to neutralize the chemical without a validated and approved protocol from your institution's safety officer.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and preparation is key to a safe response.

  • Minor Solid Spills:

    • Evacuate non-essential personnel from the immediate area.[6]

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[5]

    • Carefully sweep the material into the designated hazardous waste container.[23]

    • Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[19]

  • Equipment Decontamination:

    • Thoroughly rinse non-disposable glassware and equipment that has come into contact with the chemical. The initial rinsate should be collected as hazardous waste. Subsequent rinses can typically be managed according to standard laboratory procedures, but consult your EHS office for specific guidance.

Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision-making path for managing waste generated from 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

G Disposal Decision Workflow for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid A Waste Generation (Pure solid, solution, contaminated labware) B Is the waste properly identified and characterized as hazardous? A->B C Select Chemically Compatible and Labeled Container (Label: 'Hazardous Waste' + Full Chemical Name) B->C  Yes H STOP! Consult Chemical Hygiene Plan and EHS Officer Immediately B->H  No D Segregate Waste Stream (Avoid mixing with strong acids or other incompatibles) C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Contact EHS or Licensed Waste Management Vendor for Pickup E->F G Complete all required waste manifest documentation F->G

Caption: Workflow for proper handling and disposal of hazardous chemical waste.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
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Navigating the Safe Handling of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental operations. Among these, 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid stands as a key building block, particularly in the development of therapeutics targeting the central nervous system. Its unique molecular architecture, featuring a Boc-protected piperazine moiety and a fluorinated phenyl group, offers significant versatility in medicinal chemistry. However, this same structural complexity necessitates a thorough understanding and implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides essential, immediate safety and logistical information for handling 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Moving beyond a simple checklist, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind each procedural step, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment: Understanding the Molecule

A comprehensive understanding of the inherent hazards of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is the cornerstone of safe handling. The hazard profile of this compound is a composite of the risks associated with its constituent functional groups: the piperazine ring, the fluorinated phenylacetic acid moiety, and the tert-butyloxycarbonyl (Boc) protecting group.

A Safety Data Sheet (SDS) for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid outlines the following GHS hazard classifications:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

These classifications are consistent with the known hazards of similar chemical structures. Piperazine derivatives, for instance, are known to be skin and respiratory sensitizers, and some have been associated with reproductive toxicity. The fluorinated phenylacetic acid component contributes to the irritant properties of the molecule.

The Boc protecting group is generally stable but can be cleaved under acidic conditions, which could alter the reactivity and toxicological profile of the compound.[2][3]

Hazard Summary Table:

Hazard ClassificationGHS CategoryAssociated Risk
Acute Toxicity (Oral)4Harmful if swallowed[1]
Skin Irritation2Causes skin irritation[1]
Eye Irritation2ACauses serious eye irritation[1]
Respiratory Irritation3May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. The following PPE is mandatory to minimize exposure through inhalation, dermal contact, and eye contact.

Visual Workflow for Donning PPE:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for integrity Lab_Coat Don Lab Coat (fully buttoned) Inspect_PPE->Lab_Coat Gloves Don Inner Gloves (nitrile) Lab_Coat->Gloves Respirator Don Respirator (fit-tested N95 or higher) Gloves->Respirator Goggles Don Chemical Splash Goggles Respirator->Goggles Outer_Gloves Don Outer Gloves (nitrile or neoprene) Goggles->Outer_Gloves

Caption: A stepwise workflow for correctly donning the required PPE.

Hand Protection: A Critical Barrier

Given that this compound is a skin irritant, appropriate glove selection is paramount.[1] While no glove material offers indefinite protection, nitrile gloves are a suitable initial choice for handling this solid compound. However, it is crucial to be aware of their limitations. Nitrile has poor resistance to certain halogenated hydrocarbons and concentrated acids.[4][5][6]

Glove Selection and Use Protocol:

  • Inner and Outer Gloving: For handling significant quantities or for prolonged procedures, double-gloving with two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case of a breach in the outer glove.

  • Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and replace it with a new one.

  • Chemical Compatibility: For tasks involving solvents to dissolve the compound, consult a chemical resistance chart to ensure the chosen glove material is compatible with the solvent. For example, while nitrile is generally good, butyl rubber may be necessary for certain organic solvents.[6]

Glove Compatibility Summary:

Glove MaterialResistance to Aromatic AminesResistance to Halogenated OrganicsGeneral Recommendation
NitrileFair to GoodFair (variable)Suitable for handling the solid and for splash protection. Not for prolonged immersion.
NeopreneGoodGoodA robust alternative to nitrile, especially when handling solutions.
Butyl RubberExcellentPoor to FairRecommended for handling specific solvents where nitrile or neoprene are not suitable.
Respiratory Protection: Preventing Inhalation Exposure

As a fine powder that can cause respiratory irritation, handling of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Respiratory Protection Protocol:

  • Engineering Controls First: A chemical fume hood is the primary method for controlling airborne contaminants. Ensure the sash is at the appropriate height to maximize capture efficiency.

  • Respirator Use: When weighing or transferring the solid compound outside of a fume hood, or if there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a half-mask or full-face respirator with P100 cartridges should be considered.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested annually to ensure an adequate seal.

Eye and Face Protection: Shielding from Splashes and Dust

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is mandatory.

Eye and Face Protection Protocol:

  • Chemical Splash Goggles: Standard safety glasses do not provide adequate protection from dust or splashes. Chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When there is a significant risk of splashing, such as when dissolving the compound or during a quench procedure, a face shield should be worn in addition to chemical splash goggles.

Protective Clothing: Body Coverage

A standard laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. Ensure that the lab coat is fully buttoned and that street clothes are completely covered.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid at every stage is crucial for minimizing risk.

Operational Workflow:

Operational_Workflow Receiving Receiving and Unpacking (in a designated area) Storage Secure Storage (cool, dry, well-ventilated) Receiving->Storage Weighing Weighing (in a fume hood or ventilated balance enclosure) Storage->Weighing Dissolving Dissolving (in a fume hood, add solid to solvent) Weighing->Dissolving Reaction Reaction Setup and Monitoring (in a fume hood) Dissolving->Reaction Workup Reaction Workup (handle with care, potential for byproducts) Reaction->Workup

Caption: A logical flow for the safe handling of the compound in a laboratory setting.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Weighing and Transferring:

    • All weighing and transferring of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

    • Use anti-static weighing dishes to minimize the dispersal of the fine powder.

    • Clean any spills immediately with a damp cloth or paper towel, taking care not to generate dust.

  • Dissolving the Compound:

    • Always add the solid compound to the solvent slowly, with stirring. This prevents clumping and potential splashing.

    • Perform all dissolution procedures in a chemical fume hood.

  • Running Reactions:

    • Set up reactions in a chemical fume hood.

    • Be mindful of potential exotherms, especially when running reactions at a larger scale.

    • The Boc protecting group is sensitive to strong acids.[2][3] Ensure that the reaction conditions are compatible with the stability of this group unless its removal is intended.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8][9][10]

Disposal Decision Tree:

Disposal_Decision_Tree Waste_Type What is the waste type? Solid_Waste Solid Waste (unused compound, contaminated consumables) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (reaction mixtures, solvent rinses) Waste_Type->Liquid_Waste Liquid Halogenated_Container Place in a designated, labeled 'Halogenated Solid Waste' container Solid_Waste->Halogenated_Container NonHalogenated_Container Place in a designated, labeled 'Halogenated Organic Liquid Waste' container Liquid_Waste->NonHalogenated_Container

Caption: A simple decision tree for the correct segregation of waste.

Disposal Protocol:

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste. The disposal costs and procedures for halogenated waste are significantly different.[6]

  • Solid Waste:

    • Collect any unused or waste 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

    • Contaminated consumables such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Liquid Waste" container.

    • Ensure the waste container is compatible with the solvents being used and is properly vented if necessary.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • The recommended disposal method for this type of compound is incineration by a licensed chemical destruction facility.[11]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • 2-(4-BOC-PIPERAZINYL)-2-(2-METHOXY-PHENYL)
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid 97 347186-49-6. Sigma-Aldrich.
  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • SAFETY DATA SHEET - 2,4-Dichlorophenoxyacetic acid. Sigma-Aldrich.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • 3-Fluorophenylacetic acid SAFETY D
  • 2-Fluorophenylacetic acid SAFETY D
  • Glove Comp
  • Nitrile Glove Chemical-Compatibility Reference.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • Resistance To Chemicals of Common Glove Materials. University of California, Berkeley.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Madison.
  • Safety Data Sheet - 2-(4-Boc-piperazinyl)-2-(3-fluoro-phenyl)acetic acid. AA Blocks.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 1-Boc-piperazine SAFETY D
  • Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Cole-Parmer.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Dual protection of amino functions involving Boc. Royal Society of Chemistry.
  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.